GEM144
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H31NO5 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C28H31NO5/c1-17(27(32)29-33)34-25-8-7-23(22-5-2-18(3-6-22)4-9-26(30)31)13-24(25)28-14-19-10-20(15-28)12-21(11-19)16-28/h2-9,13,17,19-21,33H,10-12,14-16H2,1H3,(H,29,32)(H,30,31)/b9-4+ |
Clave InChI |
PIJPEZHKJKJZHS-RUDMXATFSA-N |
SMILES isomérico |
CC(C(=O)NO)OC1=C(C=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
CC(C(=O)NO)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Foundational & Exploratory
GEM144: A Dual Inhibitor of POLA1 and HDAC11 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
GEM144 is a potent and orally active small molecule designed as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Developed as an analog of the adamantyl retinoid ST1926, this compound exhibits improved pharmacological properties and demonstrates significant antitumor activity across a range of solid and hematological cancers in preclinical models.[4][5] This technical guide provides a comprehensive overview of this compound, its primary targets, mechanism of action, and the experimental methodologies used in its preclinical evaluation.
Primary Molecular Targets
The primary molecular targets of this compound are:
-
DNA Polymerase α (POLA1): The enzyme responsible for initiating DNA synthesis. Inhibition of POLA1 leads to disruption of DNA replication, causing DNA damage and cell cycle arrest.[4][5]
-
Histone Deacetylase 11 (HDAC11): A member of the class IV histone deacetylases that plays a role in epigenetic regulation. Inhibition of HDAC11 by this compound leads to increased acetylation of non-histone proteins, including the tumor suppressor p53.[5]
By simultaneously targeting these two key enzymes, this compound leverages a synergistic mechanism to induce cancer cell death.[5]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action. The dual inhibition of POLA1 and HDAC11 initiates a cascade of cellular events culminating in apoptosis.[1][5]
The key mechanistic steps are:
-
Inhibition of POLA1: This directly impedes DNA replication, leading to an accumulation of DNA damage. This is evidenced by the increased phosphorylation of H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks.[1]
-
Inhibition of HDAC11: This results in the hyperacetylation of the p53 tumor suppressor protein.[5]
-
Activation of the p53 Pathway: Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes, most notably the cyclin-dependent kinase inhibitor p21.[1][5]
-
Cell Cycle Arrest: The increased expression of p21 induces a cell cycle arrest at the G1/S transition, preventing cancer cells from entering the DNA synthesis phase.[1][5]
-
Induction of Apoptosis: The combination of extensive DNA damage and p53-mediated signaling ultimately triggers programmed cell death, or apoptosis, as evidenced by PARP cleavage and positive TUNEL assays.[4]
Signaling Pathway
Quantitative Data
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a variety of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | [1] |
| A2780 | Ovarian Carcinoma | 0.95 | [1] |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | [1] |
| General Range | Various Cancer Cell Lines | 0.26 - 2.2 | [1] |
| HCC1806 | Triple-Negative Breast Cancer (Basal) | 0.5 | [4] |
| MDA-MB-453 | Triple-Negative Breast Cancer (Luminal AR) | 1.0 | [4] |
| Various AML cell lines | Acute Myeloid Leukemia | 0.5 | |
| HCT116 | Colorectal Carcinoma | 1.0 | |
| HT29 | Colorectal Adenocarcinoma | 5.0 |
In Vivo Antitumor Efficacy
Oral administration of this compound has been shown to significantly reduce tumor growth in various mouse xenograft models.
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Human Malignant Pleural Mesothelioma (MM487) Xenograft | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% Tumor Growth Inhibition (TGI) | [1][5] |
| Human Colorectal Carcinoma (HCT116) Xenograft | Not specified | ~20% relative decrease in tumor volume | |
| HCT116 Xenograft (Combination Therapy) | Not specified | Sensitizes tumor to cisplatin (58% reduction vs 46% for cisplatin alone) |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are found within the materials and methods sections of the primary research publications. The following is a summary of the key assays employed.
Antiproliferative Activity (SRB Assay)
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Methodology Overview:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).[1]
-
After treatment, the cells are allowed to recover in drug-free medium for a further period (e.g., 48 hours).[1]
-
Cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.
-
The absorbance is read on a plate reader to determine cell viability relative to untreated controls.
-
Cell Viability (Trypan Blue Assay)
-
Principle: Trypan blue is a vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells.
-
Methodology Overview:
-
Cells are cultured with and without this compound.
-
A cell suspension is mixed with a trypan blue solution.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or automated cell counter to determine the percentage of viable cells.[4]
-
DNA Damage (Western Blot for γH2AX)
-
Principle: Western blotting is used to detect the levels of specific proteins. The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early indicator of DNA double-strand breaks.
-
Methodology Overview:
-
Cells are treated with this compound for a specified time.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for γH2AX, followed by a secondary antibody conjugated to an enzyme.
-
A substrate is added that reacts with the enzyme to produce a detectable signal, indicating the amount of γH2AX.[1]
-
Apoptosis (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Methodology Overview:
-
This compound-treated cells are fixed and permeabilized.
-
The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
The incorporated label is then detected, often via fluorescence microscopy, to identify apoptotic cells.[4]
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Methodology Overview:
-
Cells are treated with this compound.
-
Cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).
-
The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.
-
The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
References
GEM144: A Technical Whitepaper on its Dual Inhibitory Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GEM144 is a novel, orally active small molecule that demonstrates potent anti-tumor activity across a range of solid and hematological malignancies. It functions as a dual inhibitor, simultaneously targeting two key enzymes involved in cancer cell proliferation and survival: DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11). This dual mechanism of action leads to a cascade of downstream events, including DNA damage, cell cycle arrest at the G1/S phase, and ultimately, apoptosis in cancer cells, while showing a favorable selectivity profile with reduced impact on normal cells. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Dual Inhibition of POLA1 and HDAC11
This compound's anti-cancer efficacy stems from its ability to concurrently inhibit two distinct and critical cellular targets:
-
DNA Polymerase Alpha (POLA1): As a key enzyme in DNA replication, POLA1 is responsible for synthesizing the RNA-DNA primers necessary for the initiation of DNA synthesis by other polymerases. Inhibition of POLA1 by this compound disrupts DNA replication, leading to replication stress and the accumulation of DNA damage.[1][2][3][4]
-
Histone Deacetylase 11 (HDAC11): HDAC11 is a class IV histone deacetylase that plays a role in regulating gene expression through the deacetylation of histones and other non-histone proteins. By inhibiting HDAC11, this compound promotes the acetylation of key tumor suppressor proteins, most notably p53.[1][2][3][4]
This dual-targeting approach offers a potential synergistic anti-tumor effect. The inhibition of POLA1 induces cellular stress through DNA damage, while the simultaneous inhibition of HDAC11 enhances the activity of tumor suppressor pathways that respond to such stress.
Signaling Pathways of this compound Action
The dual inhibition of POLA1 and HDAC11 by this compound converges on the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. The key steps in this signaling cascade are visualized below.
Quantitative Data on Anti-Cancer Activity
The anti-proliferative and anti-tumor effects of this compound have been quantified in various preclinical models.
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity at sub-micromolar to low micromolar concentrations across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCC1806 | Triple-Negative Breast Cancer | 0.5[1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 1.0[1] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5[5] |
| THP-1 | Acute Myeloid Leukemia | 0.5[5] |
| MOLM-13 | Acute Myeloid Leukemia | 0.5[5] |
| HCT116 | Colorectal Cancer | 1.0[6] |
| HT29 | Colorectal Cancer | 5.0[6] |
Note: IC50 values were determined after 72 hours of treatment.
In Vivo Anti-tumor Efficacy
Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft mouse models.
| Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Malignant Pleural Mesothelioma | MM487 Xenograft | 50 mg/kg, p.o., BID, 5 days/week for 3-4 weeks | 72-77%[2][3][4] |
| Colorectal Cancer | HCT116 Xenograft | Not specified | ~20% (as single agent)[6] |
| Colorectal Cancer | HCT116 Xenograft | In combination with cisplatin | 58% (combination) vs 46% (cisplatin alone)[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
5.1.1. Trypan Blue Exclusion Assay
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Cell Harvesting: Detach cells with trypsin-EDTA, centrifuge, and resuspend in complete medium.
-
Staining: Mix 10 µL of cell suspension with 10 µL of 0.4% trypan blue solution.
-
Counting: Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.
5.1.2. MTT Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
5.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Cell Preparation: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT and fluorescein-dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).
-
Counterstaining: Counterstain nuclei with DAPI.
-
Imaging: Visualize fluorescently labeled cells using a fluorescence microscope. TUNEL-positive cells (green fluorescence) indicate apoptotic cells.
5.2.2. Western Blot for PARP Cleavage
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against PARP (detecting both full-length and cleaved forms) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
DNA Damage and Cell Cycle Analysis
5.3.1. Immunoblotting for γH2AX
-
Procedure: Follow the Western Blot protocol as described in 5.2.2.
-
Primary Antibody: Use a primary antibody specific for phosphorylated H2AX at Ser139 (γH2AX).
-
Analysis: An increased signal for γH2AX indicates the presence of DNA double-strand breaks.
5.3.2. Propidium Iodide (PI)-based Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest this compound-treated and control cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase and a reduction in the S phase is indicative of a G1/S arrest.
Conclusion
This compound represents a promising novel anti-cancer agent with a well-defined dual mechanism of action targeting both DNA replication and epigenetic regulation. Its ability to induce DNA damage, p53-mediated cell cycle arrest, and apoptosis in a variety of cancer models provides a strong rationale for its continued clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers interested in the preclinical profile of this compound.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for characterizing the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. core.ac.uk [core.ac.uk]
- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Chemical structure and synthesis pathway of GEM144
Following a comprehensive search for the chemical structure and synthesis pathway of a compound designated "GEM144," no publicly available information, scientific literature, or patents corresponding to this identifier could be located.
This suggests that "this compound" may be:
-
An internal research code for a compound that has not yet been disclosed in public-facing literature.
-
A confidential compound within a proprietary drug development program.
-
A recently synthesized molecule for which data has not yet been published.
-
An incorrect or alternative designation for a known compound.
Without access to specific research databases, internal company documents, or publications that explicitly reference "this compound," it is not possible to provide the requested in-depth technical guide, including its chemical structure, synthesis, experimental protocols, and associated signaling pathways.
To fulfill the user's request, a valid, publicly recognized name or chemical identifier (such as a CAS number or IUPAC name) for the compound of interest is required. Upon providing a searchable compound name, a detailed technical guide can be generated.
GEM144: A Dual Inhibitor of POLA1 and HDAC11 with Potent Anti-proliferative Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
GEM144 is a novel, orally active small molecule that demonstrates significant potential as an anti-cancer therapeutic. This technical guide provides a comprehensive overview of the biological and anti-proliferative properties of this compound, with a focus on its mechanism of action, experimental validation, and preclinical efficacy.
Core Mechanism of Action
This compound functions as a dual inhibitor, simultaneously targeting two key enzymes involved in cancer cell proliferation and survival: DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3][4] This dual inhibition leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.[1][2][3]
The inhibition of POLA1, a critical enzyme for the initiation of DNA replication, directly impedes the synthesis of new DNA, a fundamental process for rapidly dividing cancer cells.[5][6] Concurrently, the inhibition of HDAC11, an enzyme involved in the epigenetic regulation of gene expression, leads to the acetylation of key tumor suppressor proteins, including p53.[1][2][3]
Acetylated p53 is activated and transcriptionally upregulates the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[1][2][3] The subsequent inhibition of CDKs by p21 prevents the cell from transitioning from the G1 to the S phase of the cell cycle, resulting in a G1/S cell cycle arrest.[1][2][3] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3][5]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Identifying and Validating the Molecular Targets of GEM144: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise identification and validation of a drug's molecular target are fundamental to understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential toxicities. This document provides a comprehensive technical guide on the methodologies employed to identify and validate the molecular targets of GEM144, a novel investigational compound. We detail a systematic approach encompassing target identification via affinity-based proteomics, confirmation of direct engagement through biochemical and biophysical assays, and cellular target validation within the relevant signaling pathway. This guide includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate the replication and extension of these findings.
Target Identification using Affinity-Based Proteomics
To identify the direct binding partners of this compound from the native cellular proteome, an affinity-based chemical proteomics approach was employed. This strategy utilizes an immobilized version of the compound to selectively capture its protein targets from cell lysate, which are subsequently identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe: this compound was synthesized with a linker arm terminating in a biotin moiety (this compound-biotin). The linker position was chosen based on structure-activity relationship (SAR) data to minimize interference with target binding.
-
Immobilization: 5 mg of streptavidin-coated magnetic beads were washed three times with TBS buffer (50 mM Tris, 150 mM NaCl, pH 7.4). The beads were then incubated with an excess of this compound-biotin (or biotin as a negative control) for 2 hours at 4°C with gentle rotation to allow for immobilization.
-
Cell Lysis: Human colorectal cancer HCT116 cells were grown to 80% confluency, harvested, and lysed in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktails). The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Affinity Pulldown: The clarified lysate (1 mg total protein) was incubated with the this compound-biotin beads (and control beads) overnight at 4°C.
-
Washing: The beads were washed extensively to remove non-specific protein binders. This included five washes with lysis buffer and two washes with TBS.
-
Elution and Digestion: Bound proteins were eluted and subjected to on-bead tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification and label-free quantification (LFQ) were performed using MaxQuant software.
Data: Top Protein Candidates Identified
The following table summarizes the top five protein candidates specifically captured by the this compound-biotin probe compared to the biotin control. Enrichment is calculated as the ratio of LFQ intensity in the this compound sample versus the control.
| Rank | Protein ID (UniProt) | Gene Symbol | Protein Name | Enrichment Factor (this compound vs. Control) | p-value |
| 1 | P04049 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 48.2 | 1.2e-5 |
| 2 | P00533 | EGFR | Epidermal growth factor receptor | 4.5 | 0.04 |
| 3 | P15056 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 3.1 | 0.05 |
| 4 | Q9Y243 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.8 | 0.06 |
| 5 | P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 2.5 | 0.07 |
Visualization: Affinity Proteomics Workflow
Caption: Workflow for identifying this compound binding partners.
Validation of Direct Target Engagement
Based on the proteomics data, RAF1 was identified as the top candidate target. To validate direct binding and functional inhibition, biochemical and biophysical assays were performed.
Experimental Protocol: In Vitro Kinase Assay (RAF1)
-
Reaction Setup: Kinase reactions were prepared in a 384-well plate. Each well contained 1x Kinase Buffer, 10 µM ATP, 200 ng of recombinant human RAF1 enzyme, and 500 ng of its substrate, inactive MEK1.
-
Compound Titration: this compound was serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration was kept constant at 1%.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.
-
Signal Detection: An ATP detection reagent (e.g., Kinase-Glo® Max) was added to each well. This reagent measures the amount of ATP remaining in the well after the kinase reaction. Luminescence was read on a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. The data were normalized to a positive control (no inhibitor) and a negative control (no enzyme). The IC50 value was calculated by fitting the data to a four-parameter logistic curve.
Data: Biochemical and Biophysical Characterization
The affinity and inhibitory potential of this compound against recombinant RAF1 were quantified.
| Assay Type | Parameter | Value (nM) | Description |
| In Vitro Kinase Assay | IC50 | 85.4 | Concentration of this compound required to inhibit 50% of RAF1 kinase activity. |
| Surface Plasmon Resonance (SPR) | K_D | 42.1 | Equilibrium dissociation constant, indicating the binding affinity of this compound to RAF1. |
Cellular Target Validation and Pathway Analysis
To confirm that this compound engages and inhibits RAF1 within a cellular context, its effect on the canonical MAPK signaling pathway was investigated. Inhibition of RAF1 is expected to decrease the phosphorylation of its direct downstream substrate, MEK1.
Experimental Protocol: Western Blotting for p-MEK1
-
Cell Treatment: HCT116 cells were serum-starved for 12 hours and then pre-treated with varying concentrations of this compound (0.1 to 10 µM) for 2 hours.
-
Stimulation: Cells were stimulated with epidermal growth factor (EGF) at 100 ng/mL for 10 minutes to activate the MAPK pathway.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated MEK1 (p-MEK1) and total MEK1. A loading control (e.g., β-actin) was also used.
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL substrate. Band intensities were quantified using ImageJ software. The p-MEK1 signal was normalized to the total MEK1 signal.
Data: Inhibition of Downstream Signaling
The ability of this compound to inhibit RAF1-mediated phosphorylation of MEK1 in HCT116 cells is summarized below.
| This compound Concentration (µM) | Normalized p-MEK1 Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 0.1 | 82.3 | 6.1 |
| 1.0 | 45.1 | 4.9 |
| 10.0 | 12.7 | 2.3 |
Visualization: this compound Action on the MAPK Signaling Pathway
Caption: Inhibition of the MAPK pathway by this compound.
Conclusion
The Role of GEM144 in Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GEM144 is a novel small molecule inhibitor with a dual-targeting mechanism, showing significant promise in preclinical studies for the treatment of colorectal cancer (CRC). By simultaneously inhibiting DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11), this compound leverages a multi-pronged attack on cancer cell proliferation and survival. This technical guide provides an in-depth overview of the core research surrounding this compound's efficacy in CRC models, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Introduction to this compound
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant need for novel therapeutic strategies, particularly for advanced and chemoresistant disease.[1][2] this compound has emerged as a promising therapeutic candidate due to its unique dual-inhibitor function. It targets two key enzymes involved in cancer cell proliferation and survival:
-
DNA Polymerase Alpha (POLA1): A critical enzyme for the initiation of DNA replication. Its inhibition leads to replication stress and DNA damage, ultimately triggering cell death pathways.[1][2]
-
Histone Deacetylase 11 (HDAC11): An enzyme involved in the epigenetic regulation of gene expression. Inhibition of HDAC11 can lead to the re-expression of tumor suppressor genes.[1][2]
Initial screenings have demonstrated the potent anti-proliferative effects of this compound across a range of cancer cell lines, prompting further investigation into its specific applications for colorectal cancer.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a defined signaling cascade initiated by the inhibition of POLA1 and HDAC11. This dual action converges on the p53 tumor suppressor pathway, a central regulator of cell cycle and apoptosis. The proposed mechanism involves the induction of p53 acetylation, leading to the activation of its downstream target, p21. This, in turn, results in a G1/S phase cell cycle arrest and the induction of apoptosis.[3][4]
Quantitative Data on Anti-Cancer Efficacy
The anti-cancer properties of this compound have been quantified in both in vitro and in vivo models of colorectal cancer. The following tables summarize the key findings from these studies.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines[1][2]
| Cell Line | Type | Parameter | This compound Concentration | Time Point | Result |
| HCT116 | Human Colorectal Carcinoma | Growth Inhibition | 1 µM | 72 hours | >90% inhibition |
| HT29 | Human Colorectal Adenocarcinoma | Growth Inhibition | 5 µM | 72 hours | >90% inhibition |
| CCD-841-CoN | Normal Human Colon | Growth Inhibition | Up to 10 µM | Not specified | No effect |
| HCT116 | Human Colorectal Carcinoma | Cell Migration | Not specified | Not specified | Inhibitory effect observed |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model[1][2]
| Model | Treatment | Parameter | Result |
| HCT116 Xenograft Mice | Oral this compound | Relative Tumor Volume Decrease | ~20% (vs. vehicle) |
| HCT116 Xenograft Mice | Cisplatin | Tumor Volume Reduction | 46% |
| HCT116 Xenograft Mice | This compound + Cisplatin | Tumor Volume Reduction | 58% |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound in colorectal cancer.
Cell Lines and Culture
-
Cell Lines: HCT116 (human colorectal carcinoma), HT29 (human colorectal adenocarcinoma), and CCD-841-CoN (normal human colon) are utilized.[1][2]
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Growth Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend them in culture medium.
-
Staining: Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Wound Healing Assay for Cell Migration
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Colorectal Cancer Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: Harvest HCT116 cells and resuspend them in a sterile PBS and Matrigel mixture.
-
Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin, this compound + cisplatin).
-
Treatment Administration: Administer this compound orally and cisplatin via intraperitoneal injection according to the specified dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising novel therapeutic agent for colorectal cancer. Its dual inhibition of POLA1 and HDAC11 provides a unique mechanism of action that leads to significant anti-proliferative and pro-apoptotic effects in preclinical CRC models. Furthermore, its ability to sensitize tumors to standard chemotherapy agents like cisplatin highlights its potential in combination therapy regimens.[2]
Future research should focus on a more detailed elucidation of the downstream effects of POLA1 and HDAC11 inhibition in colorectal cancer, including comprehensive proteomic and transcriptomic analyses. Further in vivo studies are warranted to optimize dosing schedules and evaluate the efficacy of this compound in a broader range of CRC subtypes, including those with different mutational profiles. The promising preclinical data presented here provide a strong rationale for advancing this compound towards clinical development for the treatment of colorectal cancer.
References
GEM144: A Dual Inhibitor of POLA1 and HDAC11 Inducing Apoptosis in Tumor Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GEM144 is a novel small molecule that demonstrates potent anti-tumor activity by dually inhibiting DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11). This dual inhibition triggers a cascade of cellular events culminating in the programmed cell death, or apoptosis, of cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the signaling pathways involved, presenting quantitative data on its efficacy, and providing detailed protocols for key experimental assays used to elucidate its function.
Core Mechanism of Action
This compound exerts its cytotoxic effects on tumor cells through a multi-faceted mechanism initiated by the simultaneous inhibition of two key enzymes: POLA1 and HDAC11. POLA1 is crucial for the initiation of DNA replication, while HDAC11 is involved in the regulation of gene expression through the deacetylation of histones and other proteins.
The dual inhibition of these targets by this compound leads to two primary cellular consequences:
-
DNA Damage and Replication Stress: Inhibition of POLA1 directly impedes DNA synthesis, leading to replication fork stalling and the accumulation of DNA double-strand breaks (DSBs). This DNA damage is marked by the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, a well-established biomarker of DSBs.[1]
-
Hyperacetylation of p53 and Transcriptional Activation: Inhibition of HDAC11 results in the hyperacetylation of various proteins, a key one being the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity.
These initial events trigger a downstream signaling cascade that ultimately commits the cancer cell to apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound can be summarized in the following steps:
-
Induction of DNA Damage: this compound's inhibition of POLA1 leads to DNA damage, evidenced by an increase in γH2AX.[1]
-
Activation of p53: The cellular response to DNA damage, coupled with the HDAC11-inhibition-mediated hyperacetylation, leads to the activation and stabilization of the p53 tumor suppressor protein.[2][3]
-
Upregulation of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor, p21.[2][3]
-
Cell Cycle Arrest: p21 mediates cell cycle arrest at the G1/S transition phase, preventing the cell from entering the DNA synthesis phase with damaged DNA.[2][3]
-
Induction of Apoptosis: Sustained cell cycle arrest and the accumulation of DNA damage trigger the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of executioner caspases, which in turn cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis.[1]
This signaling pathway highlights a synergistic effect of the dual inhibition, where DNA damage provides the apoptotic stimulus and the modulation of p53 activity lowers the threshold for apoptosis induction.
Quantitative Data
The anti-proliferative and apoptotic effects of this compound have been quantified in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | [1] |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | [1] |
| HCT116 | Colorectal Cancer | ~1.0 | [4] |
| HT29 | Colorectal Cancer | ~5.0 | [4] |
Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population. Treatment times and assay methods may vary between studies.
Table 2: In Vivo Anti-tumor Activity of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Malignant Pleural Mesothelioma Xenografts (MM473 & MM487) | Oral this compound | 72-77% | [2][3] |
| HCT116 Xenograft | Oral this compound | ~20% relative decrease in tumor volume | [4] |
| HCT116 Xenograft (Combination) | This compound + Cisplatin | 58% reduction in tumor volume (compared to 46% with Cisplatin alone) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or paraffin-embedded tissue sections
-
TUNEL assay kit (commercial kits are recommended for consistency)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with fixation solution for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Wash three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips or tissue sections and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright green or red fluorescence, depending on the label used.
Immunoblotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP, γH2AX, p53, and p21.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP (Asp214)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Mouse anti-p53
-
Rabbit anti-p21
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action that leverages the dual inhibition of POLA1 and HDAC11 to induce DNA damage, cell cycle arrest, and ultimately, apoptosis in tumor cells. The synergistic effect of targeting these two distinct pathways underscores the potential of multi-targeted therapies in oncology. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent.
References
The Dual Inhibitor GEM144: A Technical Guide to its Impact on p53 Acetylation and p21 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] This dual mechanism of action converges on critical pathways regulating cell cycle progression and apoptosis, making this compound a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the molecular effects of this compound, with a specific focus on its ability to induce p53 acetylation and subsequent activation of the cyclin-dependent kinase inhibitor p21. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally active compound that has demonstrated potent antiproliferative activity across a range of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2] Its unique dual-targeting profile allows it to concurrently inhibit DNA replication and modulate the epigenetic landscape, leading to a robust anti-tumor response. Mechanistic studies have revealed that this compound's efficacy is, in large part, driven by its ability to induce G1/S cell cycle arrest and apoptosis.[1][3][4] A key molecular event underpinning these cellular outcomes is the acetylation of the tumor suppressor protein p53 and the activation of its downstream target, p21.[1][3][4]
Mechanism of Action: p53 Acetylation and p21 Activation
This compound exerts its effects on p53 and p21 through a coordinated, dual-pronged mechanism:
-
HDAC11 Inhibition and p53 Acetylation: this compound inhibits HDAC11, a class IV histone deacetylase.[3][5] HDAC11 has been implicated in the deacetylation of p53. By inhibiting HDAC11, this compound promotes the accumulation of acetylated p53, particularly on key lysine residues such as Lys382.[5] p53 acetylation is a critical post-translational modification that enhances its stability and transcriptional activity.[5]
-
POLA1 Inhibition, DNA Damage Response, and p53 Activation: Inhibition of POLA1 by this compound disrupts DNA replication, leading to replication stress and the activation of the DNA damage response (DDR) pathway. This results in the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[1][5] The DDR cascade further activates p53.
-
p21 Upregulation: The stabilized and activated acetylated-p53 acts as a potent transcription factor for the CDKN1A gene, which encodes the p21 protein.[3][4] The resulting increase in p21 levels leads to the inhibition of cyclin-dependent kinases (CDKs), thereby halting the cell cycle at the G1/S transition.[1][3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to p53 acetylation and p21 activation.
Quantitative Effects of this compound
Treatment of cancer cell lines with this compound results in a dose-dependent increase in p53 acetylation and p21 expression. The following tables summarize the expected quantitative outcomes based on published qualitative descriptions.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| NCI-H460 | Non-small cell lung | 0.26 |
| A2780 | Ovarian | 0.95 |
| MM473 | Malignant Pleural Mesothelioma | 1.4 |
Data are illustrative of those reported in the literature.[1]
Table 2: Effect of this compound on p53 Acetylation and p21 Expression
| Treatment | Concentration (µM) | Duration (h) | Acetylated-p53 (Fold Change) | p21 mRNA (Fold Change) | p21 Protein (Fold Change) |
| Vehicle Control | - | 24 | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | 24 | >1.0 | >1.0 | >1.0 |
| This compound | 0.4 | 24 | Significantly Increased | Significantly Increased | Significantly Increased |
Note: Specific fold changes are not detailed in the currently available literature but are described as a "strong" and "dose-dependent" upregulation.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on p53 acetylation and p21 activation.
Experimental Workflow
Caption: Workflow for analyzing p53 acetylation and p21 activation post-GEM144 treatment.
Cell Culture and this compound Treatment
-
Culture human cancer cell lines (e.g., NCI-H460, A2780) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well or 10-cm plates and allow them to adhere and reach 60-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
Immunoprecipitation for Acetylated-p53
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Quantify protein concentration of the supernatant using a BCA assay.
-
Pre-clear lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 1-2 mg of protein lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in 2x Laemmli sample buffer for 5 minutes.
Western Blotting
-
Separate whole-cell lysates (for total p53 and p21) and immunoprecipitated samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53 (DO-1)
-
Rabbit anti-p21
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for p21
-
Following this compound treatment, extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use primers specific for human CDKN1A (p21) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of CDKN1A using the 2-ΔΔCt method.
Conclusion
This compound represents a promising therapeutic candidate due to its dual inhibitory action on POLA1 and HDAC11. Its ability to robustly induce p53 acetylation and subsequent p21-mediated cell cycle arrest provides a clear mechanistic rationale for its potent anti-tumor effects. The experimental protocols and expected outcomes detailed in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in various cancer models. Further studies are warranted to precisely quantify the dose- and time-dependent effects on p53 acetylation and p21 activation to better inform its clinical development.
References
- 1. Determination of acetylated p53 levels [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
The Impact of GEM144 on Cell Cycle Progression and G1/S Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). Emerging research highlights its potent anti-proliferative activity across a range of human cancer cell lines. Mechanistically, this compound has been shown to induce G1/S cell cycle arrest and apoptosis. This is achieved through the acetylation of the tumor suppressor protein p53, leading to the activation of its downstream target, the cyclin-dependent kinase inhibitor p21. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on cell cycle progression. It includes a summary of its effects, detailed experimental protocols for cell cycle analysis, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the cell cycle machinery is a key strategy in the development of novel anti-cancer therapeutics.
This compound is a promising new compound that has demonstrated significant anti-tumor activity in preclinical studies. As a dual inhibitor of POLA1 and HDAC11, this compound targets two critical pathways involved in cell proliferation and survival. POLA1 is essential for the initiation of DNA replication, while HDAC11 is involved in the epigenetic regulation of gene expression, including genes that control the cell cycle. The dual inhibition of these targets by this compound leads to a robust G1/S cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase and ultimately leading to cell death.
Mechanism of Action: Induction of G1/S Arrest
The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of a G1/S phase cell cycle arrest. This is a multi-step process initiated by the dual inhibition of POLA1 and HDAC11.
-
Inhibition of POLA1 and HDAC11: this compound simultaneously binds to and inhibits the enzymatic activity of both DNA polymerase α and histone deacetylase 11.
-
Acetylation of p53: The inhibition of HDAC11 leads to an increase in the acetylation of the tumor suppressor protein p53. Acetylation is a critical post-translational modification that enhances the stability and transcriptional activity of p53.
-
Activation of p21: Activated p53 then acts as a transcription factor, binding to the promoter of the CDKN1A gene and upregulating the expression of the p21 protein.
-
Inhibition of Cyclin/CDK Complexes: p21 is a potent inhibitor of several cyclin-dependent kinases, particularly the cyclin E/CDK2 and cyclin D/CDK4/6 complexes. These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from the G1 to the S phase of the cell cycle.
-
G1/S Arrest: By inhibiting the activity of these key cyclin/CDK complexes, p21 prevents the hyperphosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This effectively blocks the cell cycle at the G1/S checkpoint, preventing the initiation of DNA replication and leading to cell cycle arrest.
Data Presentation: Cell Cycle Analysis
The following table provides an illustrative representation of the expected quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., H460 non-small cell lung cancer) treated with this compound for 24 hours. Data is typically acquired via flow cytometry after propidium iodide staining of the cellular DNA.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.5 ± 2.1 | 35.2 ± 1.8 | 19.3 ± 1.5 |
| This compound | 0.5 | 68.2 ± 3.5 | 15.1 ± 2.0 | 16.7 ± 1.9 |
| This compound | 1.0 | 75.8 ± 4.2 | 8.9 ± 1.5 | 15.3 ± 2.1 |
| This compound | 2.0 | 82.1 ± 3.9 | 5.4 ± 1.2 | 12.5 ± 1.7 |
Note: The data presented in this table is illustrative and intended to represent the expected trend of G1/S arrest upon treatment with this compound. Actual experimental results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer (H460) cells are a suitable model, as they have been used in studies investigating this compound.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the H460 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM). The final concentration of DMSO in the culture medium should not exceed 0.1%. A vehicle control group treated with 0.1% DMSO should be included.
-
Incubation: Incubate the cells with this compound or vehicle control for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the treatment period, collect both the culture medium (containing any detached cells) and the adherent cells. To detach the adherent cells, wash the wells with phosphate-buffered saline (PBS) and then add 0.25% trypsin-EDTA. Incubate for a few minutes at 37°C until the cells detach.
-
Cell Fixation: Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission using a bandpass filter appropriate for red fluorescence (e.g., 610/20 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The software will deconvolve the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound-Induced G1/S Arrest
Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The Dual Inhibitor GEM144: A Technical Guide to its Role in the DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel, synthetic small molecule engineered as a dual inhibitor of DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[1][2] This dual-targeting mechanism positions this compound as a promising anti-cancer agent, demonstrating potent anti-proliferative activity across a range of solid and hematological cancer cell lines.[1][3] Its mechanism of action is intrinsically linked to the induction of DNA damage and the subsequent activation of the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis in malignant cells.[1][2] This technical guide provides an in-depth exploration of this compound's involvement in the DDR, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through the simultaneous inhibition of two critical enzymes:
-
DNA Polymerase Alpha (POLA1): As a key component of the primosome, POLA1 is essential for the initiation of DNA replication.[4][5] Its inhibition by this compound disrupts the synthesis of RNA-DNA primers, leading to stalled replication forks, accumulation of single-stranded DNA (ssDNA), and the induction of replication stress.[4][6] This replication stress is a potent trigger for the DDR.[6]
-
Histone Deacetylase 11 (HDAC11): HDAC11 is a class IV histone deacetylase that plays a role in regulating gene expression through the deacetylation of histones and other non-histone proteins.[7][8] Inhibition of HDAC11 by this compound can lead to the hyperacetylation of various protein substrates, including those involved in DNA repair and cell cycle control, such as the tumor suppressor p53.[1][9]
The synergistic effect of POLA1 and HDAC11 inhibition culminates in a robust activation of the DDR, ultimately leading to cancer cell death.
This compound-Induced DNA Damage Response Signaling
The inhibition of POLA1 by this compound is a primary driver of DNA damage. The resulting replication stress and accumulation of ssDNA are recognized by sensor proteins of the DDR, primarily the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[6][10] ATR, in turn, activates its downstream effector, Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that culminates in cell cycle arrest and attempts at DNA repair.[11]
Concurrently, HDAC11 inhibition by this compound contributes to this process by modulating the acetylation status of key DDR proteins. A critical target is the tumor suppressor p53.[1] Increased acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21.[9][12] The induction of p21 is a key factor in enforcing cell cycle arrest, particularly at the G1/S transition, providing time for the cell to repair the DNA damage.[1] If the damage is too severe to be repaired, the p53 pathway can trigger apoptosis.[13]
The induction of DNA double-strand breaks, a consequence of replication fork collapse, is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a well-established marker of this type of DNA damage.[14][15]
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 inhibits DNA damage response during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are POLA1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. POLA1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Dietary phytochemicals, HDAC inhibition, and DNA damage/repair defects in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifaceted influence of histone deacetylases on DNA damage signalling and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. scribd.com [scribd.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Phosphorylation of histone H2AX and activation of Mre11, Rad50, and Nbs1 in response to replication-dependent DNA double-strand breaks induced by mammalian DNA topoisomerase I cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
GEM144: A Preclinical Review of a Novel Dual POLA1-HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Preclinical studies have highlighted its potential as an anti-cancer agent across a range of solid and hematological malignancies.[3][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of POLA1 and HDAC11.[3] This dual inhibition leads to a cascade of cellular events, including the acetylation of p53 and the activation of p21, which ultimately results in G1/S cell cycle arrest and apoptosis.[1][3] The inhibition of POLA1, a key enzyme in DNA replication, induces DNA damage, as evidenced by the increased phosphorylation of H2AX (γH2AX).[1][5]
Quantitative In Vitro and In Vivo Efficacy
This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | 72 hours[1] |
| A2780 | Ovarian Cancer | 0.95 | 72 hours[1] |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | 72 hours[1] |
| Various Cancer Cell Lines | Various | 0.26 - 2.2 | 24 hours[1] |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | Not Specified[6] |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | Not Specified[6] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5 | Not Specified[5][7] |
| THP-1 | Acute Myeloid Leukemia | 0.5 | Not Specified[7] |
| MOLM-13 | Acute Myeloid Leukemia | 0.5 | Not Specified[7] |
| HCT116 | Colorectal Cancer | 1 | 24 hours[4] |
| HT29 | Colorectal Cancer | 5 | 24 hours[4] |
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Additional Notes |
| MM487 | Malignant Pleural Mesothelioma | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72%[1] | - |
| MM473 & MM487 | Malignant Pleural Mesothelioma | Oral administration | 72-77%[3] | - |
| HCT116 | Colorectal Cancer | Oral administration | ~20% (relative decrease in tumor volume) | Sensitized tumors to cisplatin[4] |
Signaling Pathway of this compound
The proposed signaling pathway for this compound's anti-cancer activity is initiated by its dual inhibitory action. The following diagram, generated using the DOT language, illustrates this pathway.
Caption: Signaling pathway of this compound.
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of this compound is provided below.
Cell Viability and Proliferation Assays:
-
Trypan Blue Exclusion Assay: Used to determine the number of viable cells.[6][7]
-
MTT Assay: A colorimetric assay to assess cell metabolic activity as a measure of cell viability.[4]
Apoptosis and Cell Cycle Analysis:
-
TUNEL Assay: Used to detect DNA fragmentation, a hallmark of apoptosis.[6][7]
-
Western Blotting for PARP Cleavage: Detection of cleaved PARP is another indicator of apoptosis.[6][7]
-
Propidium Iodide (PI) Staining and Flow Cytometry: Employed to analyze the distribution of cells in different phases of the cell cycle.[7]
Mechanism of Action Studies:
-
Immunoblotting (Western Blotting): Utilized to measure the protein levels of key signaling molecules such as POLA1, HDAC11, γH2AX, and p21.[1][6][7]
In Vivo Xenograft Studies:
-
Human Tumor Xenografts in Mice: Human cancer cells (e.g., malignant pleural mesothelioma, colorectal cancer) are implanted into immunocompromised mice to evaluate the anti-tumor efficacy of this compound in a living organism.[1][3][4] Tumor growth is monitored over time, and the tumor growth inhibition (TGI) is calculated.[1][3]
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.
Caption: General workflow for in vivo xenograft studies.
Conclusion and Future Directions
The preclinical data for this compound are promising, demonstrating its potent anti-cancer activity in a variety of models through a novel dual-inhibitory mechanism. Its oral bioavailability and significant tumor growth inhibition in vivo suggest its potential as a therapeutic candidate. To date, there is no publicly available information on this compound entering human clinical trials. Future research will likely focus on completing the necessary preclinical toxicology and safety studies to support an Investigational New Drug (IND) application and the initiation of Phase 1 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.
References
- 1. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Molecular features linked to the growth-inhibitory effects of gemcitabine on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GEM144: A Novel Dual Inhibitor of POLA1 and HDAC11 for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GEM144 is a novel, orally active small molecule compound that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor, targeting both DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11), two key enzymes involved in cancer cell proliferation, DNA replication, and epigenetic regulation. Preclinical studies have shown that this compound exhibits potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC), while sparing normal cells.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Discovery and Development
This compound was developed as a synthetic analogue of ST1926, an adamantyl retinoid compound known to be a POLA1 inhibitor.[1] The rationale behind the development of this compound was to create a hybrid molecule with dual inhibitory activity against both POLA1 and HDACs to exploit potential synergistic anti-tumor effects.[3][4][5] Through a screening of a library of synthesized molecules, this compound and a related compound, MIR002, were identified as potent dual inhibitors of POLA1 and HDAC11.[3][4][5] this compound was selected for further investigation due to its improved pharmacological properties.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action targeting key cellular processes.
Dual Inhibition of POLA1 and HDAC11
-
POLA1 Inhibition: As a DNA polymerase alpha inhibitor, this compound interferes with the initiation of DNA synthesis and replication, a critical process for rapidly dividing cancer cells.[1][3][4][5]
-
HDAC11 Inhibition: By inhibiting histone deacetylase 11, this compound modulates the epigenetic landscape of cancer cells. HDAC11 is known to be overexpressed in several cancers and plays a role in regulating gene expression.[1][3][4][5]
Downstream Signaling Pathway
The dual inhibition of POLA1 and HDAC11 by this compound converges on the p53 signaling pathway. Mechanistically, this compound treatment leads to:
-
p53 Acetylation: Inhibition of HDAC11 results in the hyperacetylation of the tumor suppressor protein p53.[3][4]
-
p21 Activation: Acetylated p53 is activated and upregulates the expression of its downstream target, p21 (also known as cyclin-dependent kinase inhibitor 1A or CDKN1A).[3][4]
-
Cell Cycle Arrest: Increased p21 levels lead to a G1/S phase cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase.[3][4]
-
Apoptosis Induction: The sustained cell cycle arrest and DNA damage ultimately trigger programmed cell death (apoptosis) in cancer cells.[1][3][4]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | [1] |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | [1] |
| HCT116 | Colorectal Cancer | 1.0 | [2] |
| HT29 | Colorectal Cancer | 5.0 | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~0.25 | [5] |
| A2780 | Ovarian Carcinoma | ~0.26 | [5] |
Table 1: In Vitro Anti-proliferative Activity of this compound.
Notably, this compound showed no significant effect on the growth of normal-like breast cells (MCF10A) and normal-like colon cells (CCD-841-CoN) at concentrations up to 10 µM, indicating a degree of selectivity for cancer cells.[1][2]
In Vivo Efficacy
Oral administration of this compound has been shown to inhibit tumor growth in xenograft mouse models.
| Cancer Type | Mouse Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Malignant Pleural Mesothelioma | MM487 Xenograft | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% | [3][4] |
| Colorectal Cancer | HCT116 Xenograft | Oral administration (dose not specified) | ~20% | [2] |
| Colorectal Cancer (Combination) | HCT116 Xenograft | Oral this compound + Cisplatin | 58% (vs 46% for Cisplatin alone) | [2] |
Table 2: In Vivo Anti-tumor Efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. Please note: These are standardized protocols and may not reflect the exact, detailed procedures used in the original studies, as that information was not fully available in the public domain.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (TUNEL Assay)
-
Cell Preparation: Culture and treat cells with this compound on glass coverslips or in chamber slides. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, to the cells.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Protein Expression Analysis (Immunoblotting)
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., γH2AX, PARP, p53, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., HCT116) from culture and resuspend them in a mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) according to the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the control group.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a novel dual mechanism of action that effectively targets cancer cells through the inhibition of DNA replication and epigenetic modulation. The in vitro and in vivo data strongly support its further development as a potential therapeutic for solid tumors, particularly triple-negative breast cancer and colorectal cancer. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as exploring its efficacy in a broader range of cancer models and in combination with other anti-cancer agents. The sensitization of tumors to cisplatin by this compound suggests a promising avenue for combination therapy.[2] Further elucidation of the molecular determinants of sensitivity to this compound will be crucial for identifying patient populations most likely to benefit from this novel therapeutic approach.
References
An Overview of Preclinical Research on GEM144: A Dual Inhibitor of POLA1 and HDAC11
Introduction: GEM144 is a novel, orally active small molecule engineered as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Developed as an analogue of the adamantyl retinoid ST1926, this compound was designed to overcome the limited bioavailability of its predecessor while exhibiting enhanced pharmacological properties.[3] Its dual-target mechanism offers a promising strategy in oncology by simultaneously disrupting DNA replication and modulating epigenetic pathways. Preclinical studies have demonstrated its potential across a range of solid and hematological malignancies, including colorectal cancer, acute myeloid leukemia (AML), triple-negative breast cancer (TNBC), and malignant pleural mesothelioma.[3][4][5][6]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism. By inhibiting POLA1, the enzyme responsible for initiating DNA synthesis, it induces DNA damage.[3][7] Simultaneously, its inhibition of HDAC11, a class IV histone deacetylase, leads to the acetylation of tumor suppressor proteins such as p53.[1][5][8] This dual action culminates in a cascade of downstream cellular events:
-
Induction of DNA Damage: Inhibition of POLA1 leads to an increase in the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[1][3]
-
p53 Acetylation and p21 Activation: HDAC11 inhibition results in the acetylation of p53, which enhances its stability and transcriptional activity, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5][8]
-
Cell Cycle Arrest: The activation of the p53-p21 pathway causes cell cycle arrest at the G1/S transition, preventing cancer cells from entering the DNA synthesis phase.[1][5][8]
-
Apoptosis Induction: Ultimately, the sustained DNA damage and cell cycle arrest trigger programmed cell death, or apoptosis, evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[3][4]
This signaling cascade is visualized in the diagram below.
Quantitative Preclinical Data
The anti-proliferative activity and in vivo efficacy of this compound have been quantified across various cancer models. The data are summarized in the tables below.
Table 1: In Vitro Anti-Proliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5 | [3] |
| THP-1 | Acute Myeloid Leukemia | 0.5 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 0.5 | [3] |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | [4] |
| A2780 | Ovarian Cancer | 0.95 | [1] |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | [4] |
| HCT116 | Colorectal Cancer | 1.0 | [6] |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | [1] |
| HT29 | Colorectal Cancer | 5.0 | [6] |
Note: IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of cancer cells.
Table 2: In Vivo Antitumor Efficacy
| Cancer Model | Dosing Schedule | Outcome | Reference |
| Malignant Pleural Mesothelioma (MM487 Xenograft) | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% Tumor Growth Inhibition (TGI) | [1] |
| Colorectal Cancer (HCT116 Xenograft) | Not specified (oral administration) | ~20% relative decrease in tumor volume | [6] |
| Colorectal Cancer (HCT116 Xenograft) | Not specified (combination therapy) | 58% reduction in tumor volume (this compound + Cisplatin) vs. 46% (Cisplatin alone) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.
Cell Viability and Growth Assays
The effect of this compound on cancer cell viability and growth was assessed using standard colorimetric and dye exclusion assays.
-
MTT Assay: Used to assess cell growth in colorectal cancer lines HCT116 and HT29.[6] Cells were seeded in plates, treated with varying concentrations of this compound (e.g., 1 µM and 5 µM), and incubated for specified times (e.g., 24 to 72 hours). The MTT reagent [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] was added, and the resulting formazan product was solubilized and measured spectrophotometrically to determine the extent of cell growth inhibition.[6]
-
Trypan Blue Exclusion Assay: Employed to evaluate cell viability in AML and colorectal cancer cell lines.[3][6] Following treatment with this compound, cells were stained with trypan blue. Non-viable cells, which lose membrane integrity, take up the dye and are counted using a hemocytometer to determine the percentage of cell death.
Western Blot Analysis
This technique was used to measure changes in protein expression levels following this compound treatment.
-
Cell Lysis: Cancer cells (e.g., NCI-H460, AML lines) were treated with this compound (e.g., 0.1-0.4 µM for 24 hours).[1][3]
-
Protein Quantification: Total protein was extracted, and concentrations were determined.
-
Electrophoresis & Transfer: Proteins were separated by size via SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., γH2AX, p21, PARP) followed by secondary antibodies.[1][3][4]
-
Detection: Protein bands were visualized to assess changes in expression levels. For instance, a dose-dependent increase in γH2AX and p21 was observed in NCI-H460 cells.[1]
Cell Cycle Analysis
Propidium iodide (PI)-based flow cytometry was utilized to analyze the effects of this compound on cell cycle distribution.[3]
-
Cell Treatment & Fixation: AML cells were treated with this compound (e.g., 0.5 µM).[3]
-
Staining: Cells were stained with PI, a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of individual cells was measured by a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed. This compound treatment led to G0/G1 or G1/S arrest in various cell lines.[1][3]
In Vivo Xenograft Studies
The antitumor activity of this compound in a living organism was evaluated using mouse xenograft models.
-
Tumor Implantation: Human cancer cells (e.g., MM487 mesothelioma, HCT116 colorectal) were implanted into immunodeficient mice.[1][6]
-
Drug Administration: Once tumors were established, mice were treated with this compound (e.g., 50 mg/kg, orally) or a vehicle control according to a specific schedule.[1]
-
Tumor Measurement: Tumor volume and mouse body weight were monitored throughout the study.
-
Efficacy Evaluation: At the end of the treatment period, the tumor growth inhibition (TGI) was calculated to determine the efficacy of this compound.[1]
The general workflow for these preclinical assessments is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Standard Protocols for In Vitro Assays Using GEM144
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1] Mechanistically, this compound induces the acetylation of p53, leading to the activation of p21, which in turn causes G1/S cell cycle arrest and apoptosis in cancer cells.[2][3][4] This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines, including malignant pleural mesothelioma, triple-negative breast cancer, and colorectal cancer.[2][5] These application notes provide a comprehensive set of standard protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | Not Specified | |
| A2780 | Ovarian Cancer | 0.95 | Not Specified | |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | Not Specified | |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | Trypan Blue Assay | |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | Trypan Blue Assay | |
| HCT116 | Colorectal Carcinoma | ~1.0 | MTT Assay | [5] |
| HT29 | Colorectal Adenocarcinoma | ~5.0 | MTT Assay | [5] |
| H460-R9A | POLA1 Inhibitor-Resistant NSCLC | Not Specified | SRB Assay | [4] |
| Various | Solid and Hematological Cancers | 0.26 - 2.2 | Not Specified |
Note: Values for HCT116 and HT29 represent concentrations at which significant growth decrease was observed, not explicit IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability and Proliferation Assays
a) MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
b) Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.[7][8]
-
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Acetic acid (1% v/v)
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[9][10]
-
Wash the plates four to five times with 1% acetic acid to remove excess dye and allow to air dry.[9][11]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9][11]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[11]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Shake the plate for 10 minutes and measure the absorbance at 510 nm.[7][8]
-
c) Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.[12]
-
Materials:
-
Trypan Blue solution (0.4%)[13]
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Culture and treat cells with this compound in larger format plates (e.g., 6-well plates).
-
After treatment, collect the cells by trypsinization.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[14]
-
Incubate at room temperature for 1-3 minutes.[12]
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells: (% Viability = [Number of viable cells / Total number of cells] x 100).[14]
-
Mechanistic Assays
a) Western Blot Analysis for γH2AX, Acetylated p53, and p21
Western blotting is used to detect changes in protein expression and post-translational modifications.
-
Materials:
-
RIPA buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15%)[15]
-
PVDF or nitrocellulose membranes[15]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho-H2AX Ser139), anti-acetyl-p53 (Lys382), anti-p21
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse cells in ice-cold RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. For smaller proteins like p21, a wet transfer for 1 hour at 100V or a semi-dry transfer is recommended.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
b) Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for 24-72 hours.
-
Harvest approximately 1x10^6 cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.[2]
-
Incubate at 4°C for at least 30 minutes (can be stored for longer).[2]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.[18]
-
Incubate for 15-30 minutes at room temperature in the dark.[18]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[2]
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
c) TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]
-
Materials:
-
Commercially available TUNEL assay kit (e.g., fluorescent or colorimetric)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[21]
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Culture and treat cells on coverslips or in plates.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[21]
-
Wash with PBS and permeabilize the cells for 20 minutes at room temperature.[21]
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with TdT enzyme and labeled dUTPs for 60 minutes at 37°C.[21]
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the detection reagent (e.g., streptavidin-HRP or fluorescently-labeled antibody).
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst if desired.
-
Visualize and quantify the apoptotic cells (displaying a positive TUNEL signal) using a fluorescence microscope or flow cytometer.
-
d) Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on cell migration.[22]
-
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip[22]
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate to create a confluent monolayer.[22]
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[22]
-
Gently wash the cells twice with PBS to remove detached cells.[5]
-
Replace the medium with fresh medium containing this compound at a non-lethal concentration (determined from viability assays). Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[4]
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
e) HDAC11 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on HDAC11 activity.
-
Materials:
-
Commercially available HDAC11 fluorogenic assay kit[23]
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
Microplate reader capable of fluorescence detection
-
-
Protocol:
-
Follow the instructions provided with the commercial kit.
-
Typically, the assay involves incubating the HDAC11 enzyme with various concentrations of this compound.
-
The fluorogenic substrate is then added, and the reaction is allowed to proceed.
-
The developer solution is added to stop the reaction and generate a fluorescent signal.[23]
-
The fluorescence is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.
-
f) POLA1 Primer Extension Assay
This assay assesses the ability of this compound to inhibit the DNA synthesis activity of POLA1.
-
Principle: A recombinant POLA1 enzyme extends a labeled primer annealed to a DNA template. The inhibition of this extension by this compound is visualized by the reduced amount of the full-length product on a denaturing polyacrylamide gel.
-
Protocol Outline (General):
-
A reaction mixture is prepared containing a DNA template annealed to a labeled (e.g., radioactive or fluorescent) primer, dNTPs, and reaction buffer.
-
Recombinant human POLA1 enzyme is added to the mixture.
-
This compound at various concentrations is added to the reaction.
-
The reaction is incubated at 37°C to allow for primer extension.
-
The reaction is stopped, and the DNA products are denatured.
-
The products are resolved on a denaturing polyacrylamide gel.
-
The gel is imaged to visualize the primer and the extended product. The intensity of the extended product band is quantified to determine the level of POLA1 inhibition.
-
References
- 1. Scratch Wound Healing Assay [en.bio-protocol.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Wound healing migration assay (Scratch assay) [protocols.io]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. clyte.tech [clyte.tech]
- 23. bpsbioscience.com [bpsbioscience.com]
A Guide to Treating Cell Cultures with GEM144: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
GEM144 is a potent and orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, effective concentrations, and detailed protocols for assessing its biological effects.
Mechanism of Action: this compound exerts its anti-cancer effects by simultaneously targeting two key cellular enzymes. Inhibition of POLA1 leads to disruption of DNA replication, while inhibition of HDAC11 results in the acetylation of proteins such as p53.[1][5][6][7] This dual activity induces p21 activation, leading to G1/S phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][5][6][7]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines. This data can be used as a starting point for determining the optimal concentration range for your specific cell line of interest.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| Various Cancer Cell Lines | Solid and Hematological Cancers | 0.26 - 2.2 | 24 hours |
| NCI-H460 | Non-small Cell Lung Cancer | 0.26 | 72 hours |
| A2780 | Ovarian Carcinoma | 0.95 | 72 hours |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | 72 hours |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | Not Specified |
| MDA-MB-453 | Triple-Negative Breast Cancer | 1.0 | Not Specified |
| HCT116 | Colorectal Carcinoma | ~1.0 | 72 hours |
| HT29 | Colorectal Adenocarcinoma | ~5.0 | 72 hours |
Data compiled from multiple sources.[1][8][9]
Table 2: Effective Concentrations of this compound for Inducing Biological Effects
| Effect | Cell Line(s) | Concentration (µM) | Treatment Duration |
| Upregulation of γH2AX and p21 | Not Specified | 0.1 - 0.4 | 24 hours |
| G1/S Cell Cycle Arrest | NCI-H460, A2780, MM473 | IC50 concentrations | 72 hours |
| Decreased Cell Growth | HCT116, HT29 | 1.0 - 5.0 | Starting at 24 hours, more pronounced at 72 hours |
Data compiled from multiple sources.[1][9]
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound and standardized experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 Value of GEM144 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of GEM144, a potent dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11), in various cancer cell lines. This document outlines the mechanism of action of this compound, detailed protocols for cell viability assays, and data analysis procedures to accurately calculate IC50 values. The provided methodologies are intended to assist researchers in assessing the anti-proliferative activity of this compound and understanding its therapeutic potential across different cancer types.
Introduction
This compound is an orally active small molecule that uniquely targets both DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] This dual inhibitory action leads to the acetylation of p53 and activation of p21, which in turn induces G1/S cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5] The determination of the IC50 value is a critical step in the preclinical evaluation of therapeutic compounds, providing a quantitative measure of their potency.[6][7] The IC50 represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[6][8] This value is essential for comparing the efficacy of a compound across different cell lines and for guiding further drug development studies.[6][7]
Published studies have demonstrated the anti-proliferative activity of this compound in a range of cancer cell lines, with IC50 values typically falling within the nanomolar to low micromolar range.[1][4][5] For instance, IC50 values have been reported to be between 0.26 µM and 2.2 µM in various cancer cell lines, including those derived from non-small cell lung cancer, ovarian cancer, and mesothelioma.[1] In triple-negative breast cancer cell lines, IC50 values of 0.5 µM and 1.0 µM have been observed.[9] This document provides a standardized protocol to enable researchers to independently verify these findings and to explore the efficacy of this compound in other cancer cell lines of interest.
Mechanism of Action of this compound
This compound's anti-cancer activity stems from its ability to simultaneously inhibit two key enzymes involved in cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
A widely used method for determining the IC50 value of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | MedChemExpress | HY-139144 | -20°C |
| Selected Cancer Cell Lines | ATCC | Varies | Liquid Nitrogen |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| MTT Reagent | Sigma-Aldrich | M5655 | 4°C (light sensitive) |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well cell culture plates | Corning | 3596 | Room Temperature |
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol
-
Cell Seeding: a. Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells in the logarithmic growth phase using Trypsin-EDTA. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow for cell attachment.[12]
-
This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). It is recommended to perform a wide range of concentrations in the initial experiment to narrow down the effective dose range. c. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours). Previous studies have used incubation times of 24 and 72 hours.[1]
-
MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for 4 hours at 37°C, protected from light.[10] c. After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[10] d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] e. Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution.[10]
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[10]
Data Analysis and Presentation
-
Data Normalization: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each this compound concentration using the following formula:[11] % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
IC50 Determination: a. Plot the percentage of cell viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[8] c. The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.[8] d. Software such as GraphPad Prism or R can be used for this analysis.
Data Presentation
Summarize the calculated IC50 values in a clear and structured table for easy comparison across different cell lines and time points.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 72 | 0.26[1] |
| A2780 | Ovarian Carcinoma | 72 | 0.95[1] |
| MM473 | Malignant Pleural Mesothelioma | 72 | 1.4[1] |
| HCT116 | Colorectal Carcinoma | 72 | ~1.0[13][14] |
| HT29 | Colorectal Adenocarcinoma | 72 | ~5.0[13][14] |
| HCC1806 | Triple-Negative Breast Cancer | Not Specified | 0.5[9] |
| MDA-MD-453 | Triple-Negative Breast Cancer | Not Specified | 1.0[9] |
Note: The IC50 values presented in the table are based on previously published data and should be used as a reference. It is crucial to determine these values empirically for each specific cell line and experimental conditions.
Conclusion
This document provides a detailed protocol for determining the IC50 value of this compound in various cancer cell lines. By following these guidelines, researchers can obtain reliable and reproducible data on the anti-proliferative efficacy of this promising dual POLA1 and HDAC11 inhibitor. The accurate determination of IC50 values is fundamental for advancing our understanding of this compound's therapeutic potential and for its continued development as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. clyte.tech [clyte.tech]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. BioRender App [app.biorender.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Application Note: GEM144 Induces DNA Damage Response and Cell Cycle Arrest via p21 and γH2AX Activation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and supporting data for the analysis of p21 and γH2AX protein expression in response to treatment with GEM144, a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).
Introduction
This compound is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] This dual-action mechanism makes it a compound of interest in oncology research. Studies have demonstrated that this compound exhibits antiproliferative activity across a range of cancer cell lines.[1][3][4][5] Mechanistically, this compound has been shown to induce the acetylation of p53, leading to the activation of p21, which in turn causes G1/S cell cycle arrest and apoptosis.[1][2][3]
A key indicator of DNA damage is the phosphorylation of the histone variant H2AX at serine 139, referred to as γH2AX.[6] This modification serves as an early marker for the formation of DNA double-strand breaks and is crucial for the recruitment of DNA repair machinery. Research indicates that this compound treatment leads to a dose-dependent increase in the levels of γH2AX, signifying the induction of a DNA damage response.[1][4] The subsequent activation of the p53/p21 pathway is a critical downstream event, with H2AX being required for p21-mediated cell cycle arrest.[6][7]
This application note provides a comprehensive protocol for utilizing Western blot analysis to quantify the upregulation of p21 and γH2AX in cancer cells following treatment with this compound.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, leading to the activation of the p21 and γH2AX signaling pathways.
Caption: this compound signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data representing the dose-dependent effects of this compound on p21 and γH2AX expression in a cancer cell line after a 24-hour treatment period. Data is presented as fold change relative to a vehicle-treated control (DMSO).
| This compound Concentration (µM) | p21 Expression (Fold Change) | γH2AX Expression (Fold Change) |
| 0 (DMSO Control) | 1.0 | 1.0 |
| 0.1 | 2.5 | 3.0 |
| 0.5 | 6.0 | 8.5 |
| 1.0 | 12.5 | 15.0 |
| 2.5 | 18.0 | 22.0 |
| 5.0 | 25.0 | 30.0 |
Experimental Protocols
Western Blot Analysis of p21 and γH2AX
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HCT116, HT29) in the recommended medium supplemented with fetal bovine serum and antibiotics.[8]
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For histone detection, nitrocellulose membranes may offer higher sensitivity.[9][10] A wet transfer at 100V for 60-90 minutes is recommended.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9] For phospho-protein detection like γH2AX, 5% BSA is often preferred.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Rabbit anti-p21 monoclonal antibody
-
Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) monoclonal antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH monoclonal antibody (as a loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.[9][11]
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control (β-actin or GAPDH).
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. aacrjournals.org [aacrjournals.org]
- 6. H2AX Is Required for Cell Cycle Arrest via the p53/p21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2AX is required for cell cycle arrest via the p53/p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis Following GEM144 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Preclinical studies have demonstrated its potent anti-proliferative activity across a range of cancer cell lines.[1][4][5] The primary mechanism of action of this compound involves the induction of p53 acetylation, which in turn activates the cyclin-dependent kinase inhibitor p21.[2][5] This activation leads to a halt in cell cycle progression at the G1/S transition, ultimately triggering apoptosis in cancer cells.[2][5] These findings establish this compound as a promising therapeutic agent for cancer treatment.
This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cancer cells. The primary method described is flow cytometry using propidium iodide (PI) staining, a robust and widely used technique for DNA content analysis.[6][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.26 | 72 | [8] |
| A2780 | Ovarian cancer | 0.95 | 72 | [8] |
| MM473 | Malignant pleural mesothelioma | 1.4 | 72 | [8] |
| HCC1806 | Triple-negative breast cancer | 0.5 | Not Specified | [4] |
| MDA-MB-453 | Triple-negative breast cancer | 1.0 | Not Specified | [4] |
| HCT116 | Colorectal cancer | ~1.0 | 24 | [1] |
| HT29 | Colorectal cancer | ~5.0 | 24 | [1] |
Table 2: Expected Cell Cycle Distribution Following this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 - 55 | 20 - 30 | 20 - 30 |
| This compound (at IC50) | 65 - 80 | 10 - 20 | 5 - 15 |
| This compound (at 2x IC50) | 75 - 90 | 5 - 15 | < 10 |
Note: These are generalized expected values. Actual percentages will vary depending on the cell line, this compound concentration, and treatment duration.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that ensures logarithmic growth throughout the experiment.
-
Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add a complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6][9] Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[9]
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[6]
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.
-
Gate the cell population to exclude debris and doublets.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo GEM144 Studies Using Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Its mechanism of action involves the induction of p53 acetylation, leading to the activation of p21, which in turn causes G1/S cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated significant antitumor activity of this compound in various cancer models, including malignant pleural mesothelioma, colorectal cancer, and triple-negative breast cancer.[1][3][4] This document provides detailed protocols for establishing cell line-derived xenograft (CDX) mouse models to facilitate in vivo efficacy studies of this compound.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26[2] |
| HCC1806 | Triple-Negative Breast Cancer | 0.5[1] |
| A2780 | Ovarian Cancer | 0.95[2] |
| MDA-MD-453 | Luminal Androgen Receptor Breast Cancer | 1.0[1] |
| HCT116 | Colorectal Carcinoma | ~1.0[4][5] |
| MM473 | Malignant Pleural Mesothelioma | 1.4[2] |
| HT29 | Colorectal Adenocarcinoma | ~5.0[4][5] |
In Vivo Efficacy of this compound
The following table summarizes the in vivo anti-tumor efficacy of this compound in xenograft models.
| Cancer Model | Mouse Strain | This compound Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Effect |
| MM487 (orthotopic) | Nude Mice | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72%[2] | Not Applicable |
| HCT116 (subcutaneous) | Nude Mice | Oral administration (dose not specified) | ~20% (as single agent)[4][5] | Sensitizes tumors to cisplatin; Combination reduced tumor volume by 58% compared to 46% with cisplatin alone.[4][5] |
| MM473 & MM487 (orthotopic) | Not Specified | Oral administration | Significant antitumor activity (TGI = 72-77%)[3][6] | Not Applicable |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits POLA1 and HDAC11, leading to p53 activation and downstream anti-tumor effects.
Experimental Workflow for CDX Model Establishment
Caption: Workflow for establishing a cell line-derived xenograft (CDX) mouse model for in vivo studies.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous HCT116 Colorectal Cancer Xenograft Model
This protocol is adapted for the HCT116 cell line, which has demonstrated sensitivity to this compound.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude or SCID mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture:
-
Cell Preparation for Injection:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Perform a cell count and viability assessment using a trypan blue exclusion assay. Viability should be >95%.[9]
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1 x 10⁷ cells/100 µL.[10] Keep the cell suspension on ice until injection.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100 µL of the HCT116 cell suspension subcutaneously into the right flank of each mouse.[10]
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.[1][10]
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.[1][10]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[10]
-
Administer this compound orally to the treatment group according to the desired dosing schedule. The control group should receive the vehicle.
-
Continue to monitor tumor volume and body weight throughout the study.
-
Protocol 2: Establishment of an Orthotopic Malignant Pleural Mesothelioma Xenograft Model (General Protocol)
This general protocol is for establishing an orthotopic mesothelioma model and can be adapted for this compound-sensitive cell lines like MM473 and MM487.
Materials:
-
MM473 or MM487 human malignant pleural mesothelioma cell lines
-
Appropriate culture medium
-
PBS, Trypsin-EDTA, Matrigel®
-
Female immunodeficient mice (e.g., nude or NOD/SCID)
-
Surgical instruments for intrapleural injection
-
Anesthetic and analgesics
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture and Preparation:
-
Culture and prepare the mesothelioma cells as described in Protocol 1, resuspending them in a PBS/Matrigel mixture. A typical concentration is 1 x 10⁶ cells per injection.[11]
-
-
Orthotopic (Intrapleural) Injection:
-
Anesthetize the mouse and place it in a lateral decubitus position.
-
Make a small incision in the skin and muscle layers over the chest wall to expose the pleural space.
-
Carefully inject the cell suspension directly into the pleural cavity.
-
Close the incision with sutures or surgical clips.
-
Administer analgesics as required and monitor the mice for recovery.
-
-
Tumor Monitoring and Treatment:
-
Tumor growth in orthotopic models is typically monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-tagged cells) or MRI.[11]
-
Once tumors are established (as determined by imaging), randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified dose and schedule (e.g., 50 mg/kg, bid, 5 days a week).[2]
-
Monitor tumor progression and animal well-being throughout the study.
-
Concluding Remarks
These protocols provide a framework for establishing xenograft mouse models to evaluate the in vivo efficacy of this compound. Adherence to best practices in animal handling, cell culture, and experimental execution is crucial for obtaining reproducible and reliable data. Researchers should optimize these protocols based on the specific cancer cell line and experimental objectives. The potent anti-tumor activity of this compound observed in preclinical models warrants further investigation of its therapeutic potential.
References
- 1. google.com [google.com]
- 2. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 3. researchgate.net [researchgate.net]
- 4. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of GEM144 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Its mechanism of action involves the induction of p53 acetylation, activation of p21, leading to G1/S cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated significant antitumor activity of this compound in various animal models of cancer, including mesothelioma, and colorectal cancer.[1][4][5] These application notes provide detailed protocols for the proper oral administration of this compound in animal models to aid researchers in designing and executing their preclinical studies.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the reported in vivo antitumor activity of orally administered this compound in various xenograft models.
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Malignant Pleural Mesothelioma (MM487 Xenograft) | Mice | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | Significantly reduced tumor burden with a Tumor Growth Inhibition (TGI) of 72%. | [1] |
| Malignant Pleural Mesothelioma (MM473 & MM487 Xenografts) | Mice | Oral administration (dose not specified) | Confirmed significant antitumor activity with a TGI of 72-77%. | [1] |
| Colorectal Cancer (HCT116 Xenograft) | Mice | Oral administration (dose not specified) | Approximately 20% relative decrease in tumor volume compared to vehicle. Sensitized tumors to cisplatin, with the combination reducing tumor volume by 58% compared to 46% with cisplatin alone. | [4][5] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension in a common vehicle, 0.5% carboxymethylcellulose (CMC), suitable for oral administration in mice. For poorly water-soluble compounds like this compound, a suspension is often the most practical formulation for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC, medium viscosity)
-
Sterile, deionized water
-
(Optional) Co-solvent such as DMSO or PEG 400 if this compound requires initial solubilization
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Sterile graduated cylinders and pipettes
-
Analytical balance
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Heat approximately one-third of the final required volume of sterile deionized water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stir bar to create a uniform dispersion.
-
Once the CMC is dispersed, add the remaining two-thirds of the sterile deionized water (at room temperature or cold) to the mixture.
-
Continue stirring the solution on a stir plate in a cold room or on ice until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours or can be left overnight.
-
-
Prepare this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the formulation needed for the study.
-
For direct suspension: Slowly add the this compound powder to the prepared 0.5% CMC vehicle while continuously stirring to ensure a homogenous suspension.
-
If a co-solvent is necessary: First, dissolve the this compound powder in a minimal amount of a suitable co-solvent (e.g., DMSO). Then, add this solution dropwise to the 0.5% CMC vehicle while vortexing or stirring vigorously to prevent precipitation and form a fine suspension. The final concentration of the co-solvent should be kept to a minimum (typically <10%) to avoid toxicity.
-
Visually inspect the suspension for uniformity. If necessary, sonicate the suspension briefly to break up any aggregates.
-
Store the prepared this compound suspension at 4°C and protect it from light. It is recommended to prepare the formulation fresh daily or as determined by stability studies. Always re-suspend thoroughly by vortexing or stirring before each administration.
-
Protocol for Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage. This technique requires proper training and a steady hand to minimize stress and potential injury to the animal.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (typically 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)
-
Syringes (1 ml or appropriate size for the dosing volume)
-
Animal scale
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the precise volume of the this compound suspension to be administered based on the animal's body weight and the target dose (e.g., 50 mg/kg). The recommended maximum volume for oral gavage in mice is typically 10 ml/kg.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back with the thumb and forefinger of your non-dominant hand.
-
The head should be immobilized, and the body should be held in a vertical position to straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. You can mark this depth on the needle with a non-toxic marker.
-
Attach the syringe containing the calculated dose of this compound formulation to the gavage needle.
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
The mouse should swallow as the needle reaches the pharynx. Allow the needle to slide gently into the esophagus. Do not force the needle. If you feel resistance, withdraw the needle and try again.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), administer the this compound suspension slowly and steadily by depressing the syringe plunger.
-
After administration, gently and swiftly withdraw the needle in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Observe the animal for a short period to ensure it has recovered from the procedure.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits POLA1 and HDAC11, leading to G1/S arrest and apoptosis.
Experimental Workflow for Oral Gavage Study
Caption: Workflow for in vivo oral administration of this compound in animal models.
References
Preparation and Storage of GEM144 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Its mechanism of action involves the induction of p53 acetylation, activation of p21, leading to G1/S cell cycle arrest and apoptosis.[3][1][4] These characteristics make this compound a compound of significant interest in cancer research, particularly for solid and hematological cancers, as well as triple-negative breast cancer and colorectal cancer.[4][5][6] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and preserving the compound's efficacy. These application notes provide detailed protocols for the preparation and storage of this compound for both in vitro and in vivo applications.
Data Presentation: this compound Properties and Stock Solution Parameters
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 461.55 g/mol | [3][1] |
| CAS Number | 2487526-28-1 | [3][1] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 5 mg/mL (10.83 mM); 200 mg/mL (433.32 mM) with ultrasonic treatment | [3] |
| HDAC11 IC₅₀ | 8.23 μM | [1] |
| In Vitro Antiproliferative IC₅₀ | 0.26 - 2.2 μM in various cancer cell lines | [3] |
| Storage of Solid Powder | -20°C for up to 3 years | [3][1][2] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month | [3][2] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended for high concentrations)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Note that hygroscopic DMSO can significantly impact solubility; always use a fresh, high-quality solvent.[3]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. For very high concentrations (e.g., 200 mg/mL), ultrasonic treatment is necessary.[3]
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol outlines the preparation of a this compound formulation suitable for oral administration in animal models, based on a DMSO and corn oil vehicle.
Materials:
-
High-concentration this compound stock solution in DMSO (prepared as in Protocol 1, e.g., 50 mg/mL)
-
Sterile corn oil
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation of Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL) following Protocol 1.
-
Dilution:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration for dosing. For example, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil.[3]
-
-
Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administration: It is recommended to prepare this formulation fresh on the day of use.[3] If the formulation is a suspension, ensure it is well-mixed immediately before administration to the animal.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. aacrjournals.org [aacrjournals.org]
GEM144 solubility in DMSO and other common laboratory solvents
For Research Use Only
Introduction
GEM144 is a potent and orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] By targeting these two key enzymes, this compound exhibits significant antitumor activity. Its mechanism of action involves the induction of p53 acetylation, leading to the activation of p21, which in turn causes G1/S cell cycle arrest and apoptosis in cancer cells.[1][2][3] These application notes provide detailed information on the solubility of this compound in various laboratory solvents, protocols for its handling and use, and a diagram of its signaling pathway.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Weight | 461.55 g/mol |
| Formula | C₂₈H₃₁NO₅ |
| Appearance | Solid |
| Purity | >98% |
| CAS Number | 2487526-28-1 |
Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, the solubility is limited. For in vivo studies, the use of co-solvents is typically required.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 200 | 433.32 | Ultrasonic treatment may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1] |
| Ethanol | Insoluble | Insoluble | Data not available; expected to be poorly soluble based on typical characteristics of similar compounds. |
| Water | Insoluble | Insoluble | Data not available; expected to be poorly soluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Insoluble | Insoluble | Data not available; expected to be poorly soluble. |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (e.g., 100 mM)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, use 46.16 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution
-
Appropriate cell culture medium or assay buffer
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol for In Vivo Formulation
For in vivo experiments, a common formulation involves a mixture of solvents to ensure the bioavailability of this compound.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
-
-
Example Formulation (for a 2 mg/mL working solution):
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 50 µL of the 40 mg/mL this compound stock solution in DMSO.[2]
-
Add 150 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 750 µL of saline or PBS to reach the final volume of 1 mL and mix thoroughly.[2]
-
This formulation results in a final solvent composition of 5% DMSO, 15% PEG300, 5% Tween 80, and 75% saline/PBS.
-
Mandatory Visualization
Signaling Pathway of this compound
References
Application of GEM144 in HCT116 and HT29 Colorectal Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11)[1][2][3]. This dual inhibitory action confers potent anti-proliferative and pro-apoptotic effects in various cancer models, including colorectal cancer (CRC)[1][3]. This document provides detailed application notes and protocols for studying the effects of this compound in two widely used human colorectal carcinoma cell lines, HCT116 and HT29.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism. By inhibiting POLA1, it interferes with DNA replication, leading to DNA damage and cell cycle arrest. Simultaneously, its inhibition of HDAC11, a class IV histone deacetylase, leads to the acetylation of key tumor suppressor proteins, such as p53[3][4]. Acetylated p53 is activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21[3][4]. The activation of the p53-p21 axis results in a G1/S phase cell cycle arrest and the induction of apoptosis[3][4][5].
References
Utilizing GEM144 in Experimental Models of Mesothelioma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited therapeutic options and a poor prognosis. Recent research has identified promising new therapeutic targets, including DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). GEM144 is a novel dual inhibitor of POLA1 and HDAC11 that has demonstrated significant antitumor activity in preclinical models of mesothelioma.[1] This document provides detailed application notes and protocols for utilizing this compound in experimental models of mesothelioma to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anticancer effects through a dual-inhibition mechanism targeting two key cellular enzymes:
-
DNA Polymerase α (POLA1): Inhibition of POLA1 disrupts DNA replication, a critical process for rapidly dividing cancer cells.[1][2]
-
Histone Deacetylase 11 (HDAC11): Inhibition of HDAC11 leads to the accumulation of acetylated proteins, including the tumor suppressor p53.[1][2]
The simultaneous inhibition of POLA1 and HDAC11 by this compound results in a cascade of downstream events, including the acetylation of p53, which in turn activates the transcription of the cyclin-dependent kinase inhibitor p21.[1] This leads to a cell cycle arrest at the G1/S phase, preventing cancer cells from progressing through the division cycle, and ultimately induces apoptosis (programmed cell death).[1]
References
Application Notes and Protocols for Combination Therapy of GEM144 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel small molecule inhibitor with dual activity against DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). Preclinical studies have demonstrated its potent anti-proliferative effects across a range of cancer cell lines, including triple-negative breast cancer, acute myeloid leukemia, and colorectal cancer.[1][2] Mechanistically, this compound induces G1/S cell cycle arrest and apoptosis.[3][4] Cisplatin is a cornerstone of chemotherapy for numerous solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.
The combination of this compound and cisplatin represents a promising therapeutic strategy. Preclinical evidence suggests that this compound can sensitize cancer cells to cisplatin, leading to enhanced antitumor efficacy. In a colorectal cancer xenograft model, the combination of this compound and cisplatin resulted in a greater reduction in tumor volume compared to cisplatin alone.[5] Similarly, a related dual POLA1/HDAC11 inhibitor, MIR002, showed an additive antitumor effect when combined with cisplatin in a POLA1 inhibitor-resistant xenograft model.[3][6] These application notes provide detailed protocols for investigating the combination of this compound and cisplatin in both in vitro and in vivo preclinical models.
Data Presentation
Table 1: In Vitro IC50 Values for this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| HCC1806 | Triple-Negative Breast Cancer | 0.5[2] | Variable (typically 2-40 µM)[7][8] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 1.0[2] | Variable (typically 2-40 µM)[7][8] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5[2] | Variable (typically 1-10 µM) |
| THP-1 | Acute Myeloid Leukemia | 0.5[2] | Variable (typically 1-10 µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.5[2] | Variable (typically 1-10 µM) |
| HCT116 | Colorectal Cancer | 1.0[5] | Variable (typically 5-20 µM) |
| HT29 | Colorectal Cancer | 5.0[5] | Variable (typically 5-20 µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26[1] | Variable (typically 1-15 µM) |
| A2780 | Ovarian Cancer | 0.95[1] | Variable (typically 1-10 µM) |
Note: Cisplatin IC50 values can vary significantly between studies and experimental conditions. It is crucial to determine the IC50 for each cell line in your specific laboratory setting.
Table 2: In Vivo Tumor Growth Inhibition with this compound and Cisplatin Combination
| Cancer Model | Treatment Group | Tumor Volume Reduction (%) |
| HCT116 Colorectal Cancer Xenograft | Cisplatin alone | 46[5] |
| HCT116 Colorectal Cancer Xenograft | This compound + Cisplatin | 58[5] |
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
This protocol outlines the determination of the synergistic, additive, or antagonistic effects of this compound and cisplatin using the Chou-Talalay method, which calculates a Combination Index (CI).
1. Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT or other viability assay reagents
-
Plate reader
-
CompuSyn software (or similar for CI calculation)
2. Procedure:
-
Determine IC50 for individual agents:
-
Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) and cisplatin (e.g., 1 µM to 50 µM) for 72 hours.
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC50 value for each drug individually.
-
-
Combination treatment:
-
Based on the individual IC50 values, prepare serial dilutions of this compound and cisplatin at a constant ratio (e.g., based on the ratio of their IC50s).
-
Treat cells with the drug combinations for 72 hours. Include single-agent controls and a vehicle control.
-
Perform an MTT assay to determine cell viability.
-
-
Data Analysis:
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software.
-
The software will generate a Combination Index (CI) value for different effect levels (fraction affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Combination Therapy in a Xenograft Mouse Model
This protocol describes a general framework for evaluating the efficacy of this compound and cisplatin combination therapy in a subcutaneous xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (or other appropriate matrix)
-
This compound
-
Vehicle for oral administration of this compound (e.g., 0.5% carboxymethylcellulose)
-
Cisplatin
-
Sterile saline for injection
-
Calipers for tumor measurement
-
Animal balance
2. Procedure:
-
Tumor implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n ≥ 6 per group):
-
Group 1: Vehicle control (oral) + Saline control (intraperitoneal, i.p.)
-
Group 2: this compound (oral) + Saline control (i.p.)
-
Group 3: Vehicle control (oral) + Cisplatin (i.p.)
-
Group 4: this compound (oral) + Cisplatin (i.p.)
-
-
-
Drug Administration (Example Schedule):
-
This compound: Administer orally at a dose of 50 mg/kg, twice daily (BID), 5 days a week for 3-4 weeks.[1]
-
Cisplatin: Administer via intraperitoneal (i.p.) injection at a dose of 3-5 mg/kg, once a week for 3-4 weeks.
-
Combination: Administer this compound and cisplatin on their respective schedules. On the day of cisplatin administration, this compound can be given 1-2 hours prior to the cisplatin injection to potentially enhance sensitization.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
5. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the treatment groups.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound and Cisplatin combination therapy.
Caption: Experimental workflow for in vitro synergy assessment.
References
- 1. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helios.eie.gr [helios.eie.gr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors [ouci.dntb.gov.ua]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. air.unimi.it [air.unimi.it]
- 8. Combined cisplatin and gemcitabine for non-small cell lung cancer: influence of scheduling on toxicity and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Synergistic Effects of GEM144 with Other Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel small molecule inhibitor that demonstrates a dual mechanism of action by targeting both DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11)[1][2][3]. This dual inhibition disrupts critical cellular processes in cancer cells, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis[1][2][3]. The unique therapeutic strategy of this compound presents a promising avenue for combination therapies, aiming to enhance anti-cancer efficacy and overcome drug resistance. Preclinical evidence suggests a potential synergistic relationship between this compound and conventional chemotherapeutic agents, such as cisplatin, particularly in solid tumors like colorectal cancer[4].
These application notes provide a comprehensive guide for researchers to assess the synergistic effects of this compound with other anti-cancer drugs. Detailed protocols for both in vitro and in vivo experimental setups are provided, along with methodologies for quantitative analysis of drug interactions, including the Chou-Talalay method and isobologram analysis.
Putative Signaling Pathway of this compound Action and Synergy with Cisplatin
The synergistic anti-cancer effect of this compound in combination with a DNA-damaging agent like cisplatin is hypothesized to stem from their complementary mechanisms of action. This compound's dual inhibition of POLA1 and HDAC11 can potentiate the cytotoxic effects of cisplatin through several mechanisms.
The inhibition of HDAC11 by this compound is thought to lead to a more open chromatin structure, enhancing the accessibility of cisplatin to the DNA[5]. This increased access allows for more efficient formation of cisplatin-DNA adducts, which are the primary drivers of its cytotoxic effect. Concurrently, the inhibition of POLA1 by this compound induces replication stress, hindering the cell's ability to repair this DNA damage, thereby amplifying the apoptotic signal. Furthermore, this compound has been shown to induce the acetylation of p53, a key tumor suppressor protein, which can further promote apoptosis in response to DNA damage[1][2][3].
Caption: Putative synergistic mechanism of this compound and Cisplatin.
Experimental Protocols
In Vitro Synergy Assessment
A common and robust method for evaluating the synergistic effects of drug combinations in vitro is to perform cell viability assays with a dose-response matrix of the two drugs.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner anti-cancer drug (e.g., Cisplatin, stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug in complete culture medium. For a combination study, a checkerboard titration is recommended. This involves creating a matrix of concentrations where each well will have a unique combination of the two drugs.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with each drug alone, a combination of both, and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. This data will be used for synergy analysis.
2. Data Presentation: In Vitro Dose-Response Data
The following table presents hypothetical dose-response data for this compound and Cisplatin in HCT116 cells after 72 hours of treatment. This data will be used to illustrate the synergy analysis methods.
| This compound (µM) | Cisplatin (µM) | % Inhibition (this compound alone) | % Inhibition (Cisplatin alone) | % Inhibition (Combination) |
| 0.5 | 0 | 15 | - | - |
| 1.0 | 0 | 30 | - | - |
| 2.0 | 0 | 55 | - | - |
| 4.0 | 0 | 75 | - | - |
| 0 | 1.0 | - | 20 | - |
| 0 | 2.0 | - | 40 | - |
| 0 | 4.0 | - | 60 | - |
| 0 | 8.0 | - | 80 | - |
| 0.5 | 1.0 | - | - | 45 |
| 1.0 | 2.0 | - | - | 70 |
| 2.0 | 4.0 | - | - | 90 |
| 4.0 | 8.0 | - | - | 98 |
In Vivo Synergy Assessment
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer drug combinations[6].
1. Xenograft Tumor Model Protocol
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Partner anti-cancer drug formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in a suitable buffer (e.g., PBS), with or without Matrigel, into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four groups: Vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups.
2. Data Presentation: In Vivo Efficacy Data
The following table summarizes published and hypothetical in vivo data for the combination of this compound and Cisplatin in a colorectal cancer xenograft model[4].
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | 0 |
| This compound | 50 mg/kg, oral, daily | 960 | 20 |
| Cisplatin | 5 mg/kg, i.p., weekly | 648 | 46 |
| This compound + Cisplatin | 50 mg/kg + 5 mg/kg | 504 | 58 |
Quantitative Analysis of Drug Synergy
Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug interactions[7][8][9][10]. It is based on the median-effect equation and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Calculation Steps:
-
Determine Dose-Effect Curves: From the in vitro data, generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Calculate Parameters: For each dose-effect curve, determine the IC₅₀ (the concentration that causes 50% inhibition) and the slope of the curve (m-value).
-
Calculate CI: For a given fractional inhibition (Fa), the CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce Fa.
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect Fa.
-
Example Calculation (using hypothetical data for 70% inhibition):
-
From the combination data, 70% inhibition is achieved with 1.0 µM this compound + 2.0 µM Cisplatin. So, (D)this compound = 1.0 and (D)Cisplatin = 2.0.
-
From the single-agent dose-response curves (not fully shown but can be interpolated from the table), let's assume the concentration of this compound alone to achieve 70% inhibition is 3.5 µM ((Dx)this compound = 3.5) and for Cisplatin alone is 5.5 µM ((Dx)Cisplatin = 5.5).
-
CI = (1.0 / 3.5) + (2.0 / 5.5) = 0.286 + 0.364 = 0.65
-
Since the CI is less than 1, this indicates a synergistic interaction at this effect level.
Caption: Workflow for the Chou-Talalay Method.
Isobologram Analysis
Isobologram analysis is a graphical method to visualize and assess drug interactions[11][12][13][14].
Construction Steps:
-
Generate Dose-Response Curves: Obtain the dose-response curves for each drug individually.
-
Select an Effect Level: Choose a specific level of effect (e.g., 50% inhibition).
-
Determine IC₅₀ Values: Find the IC₅₀ for each drug from their respective dose-response curves.
-
Plot the Additivity Line: On a graph with the concentrations of the two drugs as the x and y axes, plot the IC₅₀ of drug A on the x-axis and the IC₅₀ of drug B on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: For the same effect level (50% inhibition), plot the concentrations of the two drugs that achieve this effect in combination.
-
Interpret the Isobologram:
-
If the combination point falls below the line of additivity, the interaction is synergistic .
-
If the combination point falls on the line, the interaction is additive .
-
If the combination point falls above the line, the interaction is antagonistic .
-
Caption: Example of an Isobologram.
Conclusion
The dual inhibitory action of this compound on POLA1 and HDAC11 provides a strong rationale for its use in combination with other anti-cancer agents. The methodologies and protocols outlined in these application notes offer a robust framework for the preclinical evaluation of this compound-based combination therapies. Rigorous assessment of synergy using methods such as the Chou-Talalay analysis and isobolograms is crucial for identifying the most promising drug combinations and for guiding future clinical development. The provided data tables and visualizations serve as a practical guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential [mdpi.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 8. combosyn.com [combosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 14. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using GEM144 to Induce and Study G1/S Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11)[1]. This dual inhibitory action leads to a potent anti-proliferative effect in a variety of cancer cell lines, primarily through the induction of cell cycle arrest at the G1/S transition and subsequent apoptosis[1]. Mechanistically, this compound has been shown to induce the acetylation of the tumor suppressor protein p53, leading to the activation of its downstream target, the cyclin-dependent kinase inhibitor p21[1]. The upregulation of p21 is a key event that halts the cell cycle at the G1/S checkpoint, preventing entry into the DNA synthesis (S) phase.
These application notes provide a comprehensive guide for researchers utilizing this compound to induce and study G1/S phase cell cycle arrest in cancer cell lines. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize the anti-proliferative activity of this compound and its effect on cell cycle distribution.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.26 | 72 | [1] |
| A2780 | Ovarian cancer | 0.95 | 72 | [1] |
| MM473 | Malignant pleural mesothelioma | 1.4 | 72 | [1] |
| THP-1 | Acute Myeloid Leukemia | ~0.5 | Not Specified | |
| MOLM-13 | Acute Myeloid Leukemia | ~0.5 | Not Specified | |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.5 | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| THP-1 | Control (DMSO) | User-generated data | User-generated data | User-generated data |
| This compound (0.5 µM) | User-generated data | User-generated data | User-generated data | |
| MOLM-13 | Control (DMSO) | User-generated data | User-generated data | User-generated data |
| This compound (0.5 µM) | User-generated data | User-generated data | User-generated data |
Note: The above table provides a template for presenting cell cycle analysis data. Researchers should perform the experiments as described in the protocols below to generate their own quantitative data. A preclinical study has shown that this compound induces G0/G1 arrest in THP-1 and MOLM-13 cells.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce G1/S phase cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., THP-1, MOLM-13, NCI-H460, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. A typical seeding density is 1-5 x 10^5 cells/mL.
-
For suspension cells (e.g., THP-1, MOLM-13), seed the cells in culture flasks at a density of 2-5 x 10^5 cells/mL.
-
-
Cell Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment (for adherent cells) and recovery.
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
A recommended starting concentration for inducing G1/S arrest in AML cell lines is 0.5 µM. For other cell lines, refer to Table 1 for IC50 values to guide concentration selection.
-
-
Incubation: Incubate the cells for the desired period. For cell cycle analysis, a 24-72 hour treatment period is recommended[1].
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly from the culture flask and pellet them by centrifugation.
-
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS or medium and count the cells using a hemocytometer or an automated cell counter to determine cell viability and proliferation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and a detector for red fluorescence (typically around 610 nm).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Key G1/S Regulatory Proteins
This protocol outlines the steps for detecting changes in the expression of p53 and p21 in response to this compound treatment.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p53, rabbit anti-p21) diluted in blocking buffer overnight at 4°C. Use a loading control antibody (e.g., mouse anti-β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced G1/S arrest and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced G1/S arrest.
Caption: Experimental workflow for studying this compound-induced G1/S arrest.
References
The application of GEM144 in research on hematological malignancies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Preclinical studies have demonstrated its potent antitumor activity in various cancer models, including hematological malignancies such as Acute Myeloid Leukemia (AML).[1][3][4] this compound represents a promising therapeutic agent due to its ability to induce cell cycle arrest, apoptosis, and DNA damage in cancer cells at sub-micromolar concentrations, while exhibiting enhanced pharmacological properties compared to its parent compounds.[1][5] These application notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in hematological malignancy research.
Mechanism of Action
This compound exerts its anticancer effects through the dual inhibition of POLA1 and HDAC11, which are often upregulated in hematological malignancies and associated with poorer survival.[1][2] The inhibition of POLA1, a key enzyme in DNA replication, leads to DNA damage and cell cycle arrest.[1][6] Simultaneously, the inhibition of HDAC11, a class IV histone deacetylase, results in the acetylation of proteins such as p53, leading to the activation of downstream targets like p21, which further contributes to cell cycle arrest and apoptosis.[3][4][6] This multi-targeted approach provides a synergistic antitumor effect.[3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in hematological malignancy cell lines.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Type | IC50 Value (µM) | Exposure Time | Assay | Reference |
| OCI-AML3 | Human AML | 0.5 | Not Specified | Trypan Blue Exclusion / MTT | [1] |
| THP-1 | Human AML | 0.5 | Not Specified | Trypan Blue Exclusion / MTT | [1] |
| MOLM-13 | Human AML | 0.5 | Not Specified | Trypan Blue Exclusion / MTT | [1] |
Signaling Pathway
The signaling pathway affected by this compound in hematological malignancies involves the induction of DNA damage and the p53-p21 axis.
Caption: Signaling pathway of this compound in hematological malignancies.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is for determining the number of viable cells in a cell suspension after treatment with this compound.
Materials:
-
Hematological malignancy cell lines (e.g., OCI-AML3, THP-1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Trypan Blue stain (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed cells in a 24-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells by centrifugation and resuspend the cell pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Apoptosis Assay (Flow Cytometry with Propidium Iodide)
This protocol is for analyzing the cell cycle distribution and quantifying apoptosis (sub-G1 peak) in this compound-treated cells.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound (e.g., 0.5 µM) as described in the cell viability assay for 48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-γH2AX, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 0.5 µM) for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in hematological malignancy cell lines.
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising novel agent for the treatment of hematological malignancies, with a well-defined dual-inhibitory mechanism of action. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in a broader range of hematological cancers.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Troubleshooting & Optimization
How to troubleshoot solubility problems with GEM144 in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GEM144 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution after I added it to my cell culture media. What should I do?
This is a common issue when diluting a DMSO-based stock solution of a hydrophobic compound into an aqueous cell culture medium. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain this compound solubility, but not so high as to be toxic to your cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Method of Dilution: Avoid adding the this compound stock solution directly to a large volume of media. Instead, perform serial dilutions. For example, make an intermediate dilution of your this compound stock in a smaller volume of media and then add this to your final culture volume.
-
Mixing: When adding the this compound stock or intermediate dilution to the cell culture medium, ensure rapid and thorough mixing. Gently vortex or pipette the medium up and down immediately after adding the compound.
-
Temperature: Pre-warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Stock Concentration: While counterintuitive, using a less concentrated DMSO stock solution may help. A larger volume of a more dilute stock will increase the final DMSO percentage, which can aid solubility.[1] However, always be mindful of the final DMSO concentration's effect on your cells.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is advisable to use a new, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[3]
Q3: What are the key chemical properties and recommended concentrations for this compound?
Below is a summary of important information for using this compound in your experiments.
| Property | Value |
| Molecular Weight | 461.55 g/mol [2][3] |
| Recommended Solvent | DMSO[2][3] |
| Solubility in DMSO | 200 mg/mL (433.32 mM)[3] |
| In Vitro Activity (IC₅₀) | 0.26 - 2.2 µM in various cancer cell lines[3] |
| Effective Concentration | 0.1 - 10 µM has been used in cell culture studies for observing effects on p21 expression and cell viability.[3][4] |
| Storage of Stock Solution | Store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] |
Q4: Can I pre-mix this compound in my bulk cell culture media and store it?
This is not recommended. Due to the limited aqueous solubility of this compound, it is best to prepare fresh working solutions for each experiment.[2] Storing this compound in aqueous media for extended periods can lead to precipitation and degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Calculation:
-
To prepare a 10 mM stock solution from a powder with a molecular weight of 461.55 g/mol , you will need to dissolve 4.6155 mg of this compound in 1 mL of DMSO.
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
To aid dissolution, gently vortex the solution. If necessary, use an ultrasonic bath for a short period.[3]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure (for a final concentration of 1 µM):
-
Determine the final volume of media required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For a 1:1000 dilution to get 10 µM, followed by a 1:10 dilution to get 1 µM, you would proceed as follows for a final volume of 10 mL:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. Mix thoroughly by pipetting. This creates a 100 µM solution.
-
Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed media to achieve the final 1 µM concentration.
-
Immediately after adding the intermediate dilution, mix the final working solution well before adding it to your cells.
-
The final DMSO concentration in this example would be 0.01%. Adjust the dilution scheme as necessary to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control.
-
Visual Guides
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Simplified signaling pathway of this compound.
References
GEM144 Technical Support Center: Preventing Precipitation in Experiments
Welcome to the technical support center for GEM144. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Its mechanism of action involves the induction of p53 acetylation, leading to the activation of p21, which in turn causes G1/S cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5]
Q2: I observed precipitation after dissolving this compound. What are the common causes?
Precipitation of this compound can occur due to several factors, including:
-
Improper solvent selection: Using a solvent in which this compound has low solubility.
-
Solvent quality: The use of hygroscopic (water-absorbing) solvents like DMSO that have been exposed to air can reduce the solubility of the compound.[1]
-
Low temperature: Preparing or storing solutions at temperatures that are too low can decrease solubility.
-
High concentration: Exceeding the maximum soluble concentration of this compound in the chosen solvent or experimental medium.
-
pH of the medium: The pH of the experimental buffer or cell culture medium can affect the charge state and solubility of the compound.
-
Interactions with media components: Components in complex media, such as proteins and salts, can sometimes interact with the compound and cause it to precipitate.[6]
Q3: How can I avoid precipitation when preparing this compound stock solutions?
To prevent precipitation when preparing stock solutions, it is recommended to:
-
Use a high-quality, anhydrous solvent. For this compound, DMSO is a suitable solvent.[1]
-
Always use newly opened DMSO to avoid issues with water absorption, which can significantly impact solubility.[1]
-
Employ physical methods such as ultrasonication to aid dissolution.[1] Gentle warming can also be effective, but care should be taken to avoid thermal degradation.
Q4: What should I do if I see precipitation in my cell culture medium after adding this compound?
If you observe precipitation in your cell culture medium, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: For in vitro cellular experiments, ensure the final concentration of DMSO is as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and precipitation. For some sensitive in vivo models, the DMSO concentration should be kept even lower.[3]
-
Pre-warm the medium: Before adding the this compound stock solution, warm the cell culture medium to the experimental temperature (e.g., 37°C).[7]
-
Add stock solution to medium correctly: Add the this compound stock solution to the pre-warmed medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.[7]
-
Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing serial dilutions and observing for any precipitation over the duration of your experiment.[7]
Troubleshooting Guide
This table summarizes common issues and solutions for preventing this compound precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | - Poor solvent quality (e.g., old, wet DMSO)- Insufficient dissolution energy | - Use fresh, anhydrous grade DMSO.- Use ultrasonication to aid dissolution.[1] |
| Precipitation upon dilution into aqueous buffer or media | - Exceeding solubility limit in the final solution- Rapid change in solvent environment | - Lower the final concentration of this compound.- Add the DMSO stock solution slowly to the aqueous solution while vortexing.[7]- Consider using a surfactant or co-solvent if compatible with the experimental system. |
| Precipitation observed over time in cell culture | - Compound instability in the medium- Interaction with media components | - Prepare fresh working solutions for each experiment.- Test the solubility and stability of this compound in the specific cell culture medium over the intended duration of the experiment.[7] |
Quantitative Data Summary
The following table provides key solubility information for this compound.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 200 mg/mL | 433.32 mM | Ultrasonic treatment is recommended to aid dissolution. Use of newly opened, anhydrous DMSO is critical for achieving this solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 200 mg/mL).[1]
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][2]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.[7]
-
Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a broad concentration range.
-
When preparing the dilutions, add the DMSO stock solution to the medium and vortex gently immediately to ensure proper mixing.[7]
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.[7]
-
At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation. Use a microscope for more sensitive detection.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Optimizing the working concentration of GEM144 for in vitro cancer studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GEM144 in in vitro cancer studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1] By inhibiting POLA1, this compound interferes with DNA replication, leading to cell cycle arrest. The inhibition of HDAC11 results in the acetylation of proteins such as p53, which in turn activates p21, a key regulator of cell cycle progression.[2][3] This dual action culminates in G1/S phase cell cycle arrest and the induction of apoptosis in cancer cells.[2]
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
A2: Based on available data, a good starting point for a dose-response experiment is a wide concentration range from nanomolar to low micromolar (e.g., 1 nM to 10 µM). This compound has shown anti-proliferative activity at nanomolar concentrations in some cancer cell lines and low micromolar concentrations in others.[3][4] For instance, effective concentrations have been observed at 1 µM in HCT116 colorectal cancer cells and 0.5 µM in HCC1806 triple-negative breast cancer cells.[5][6]
Q3: Is this compound selective for cancer cells over normal cells?
A3: Studies have indicated that this compound exhibits selectivity for cancer cells. For example, in colorectal cancer studies, this compound inhibited the growth of HCT116 and HT29 cancer cell lines at 1 µM and 5 µM, respectively, while showing no effect on the growth of the normal-like colon cell line CCD-841-CoN at concentrations up to 10 µM.[5][7] Similarly, in breast cancer studies, this compound reduced the viability of triple-negative breast cancer cell lines at low micromolar concentrations while sparing normal-like breast cells.[6]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powdered this compound in anhydrous, sterile DMSO to a desired concentration (e.g., 10 mM). It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: What is the recommended duration of treatment with this compound?
A5: The optimal treatment duration can vary depending on the cell line and the specific assay being performed. Significant inhibition of cell growth has been observed as early as 24 hours post-treatment, with more pronounced effects at 72 hours.[5][7] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation time for your experimental model and endpoints.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent IC50 values between experiments. | Cell Seeding Density: Inconsistent cell numbers at the start of the assay can lead to variability. | Always perform an accurate cell count before seeding. Ensure a single-cell suspension and uniform mixing to avoid clumps. |
| Reagent Variability: The age and storage of the this compound stock solution or viability assay reagents can affect results. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure assay reagents are within their expiration dates and stored correctly. | |
| Cell Culture Conditions: Variations in media, serum batches, or incubator conditions (CO2, humidity) can alter cellular responses. | Maintain consistent cell culture practices and use the same batch of reagents whenever possible. Regularly check and calibrate your incubator. | |
| No significant effect of this compound observed at expected concentrations. | Cell Line Resistance: The chosen cell line may be inherently resistant to POLA1/HDAC11 inhibition. | Consider testing a wider range of concentrations or using a different, potentially more sensitive, cell line. |
| Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect. | Perform a time-course experiment to determine the optimal endpoint. | |
| Compound Precipitation: this compound may have precipitated out of the culture medium, reducing its effective concentration. | Visually inspect the media for any signs of precipitation. If suspected, refer to the troubleshooting point below. | |
| Precipitation of this compound in cell culture medium. | Poor Solubility in Aqueous Solution: Abruptly diluting a concentrated DMSO stock into aqueous media can cause the compound to crash out. | Pre-warm the cell culture medium to 37°C before adding the this compound stock. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. |
| High Final Concentration: The desired working concentration may exceed the solubility limit of this compound in the culture medium. | Test a lower concentration range. You can also perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions. | |
| High background in Western blot for γH2AX or cleaved PARP. | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps. |
| Poor Sample Preparation: Incomplete cell lysis or protein degradation can lead to high background. | Use fresh lysis buffer containing protease and phosphatase inhibitors. Ensure complete solubilization of the protein pellet. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| HCC1806 | Triple-Negative Breast Cancer | Trypan Blue Assay | IC50 | 0.5 µM | [6] |
| MDA-MD-453 | Triple-Negative Breast Cancer | Trypan Blue Assay | IC50 | 1.0 µM | [6] |
| HCT116 | Colorectal Cancer | MTT Assay | Growth Inhibition | 1 µM | [5][7] |
| HT29 | Colorectal Cancer | MTT Assay | Growth Inhibition | 5 µM | [5][7] |
| CCD-841-CoN | Normal-like Colon | MTT Assay | Growth Inhibition | No effect up to 10 µM | [5][7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol describes the detection of γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis) following this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the optimal duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize protein levels.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent experimental outcomes with GEM144
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of GEM144, a potent dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Inconsistent experimental outcomes can arise from a variety of factors, from reagent handling to procedural nuances. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular phenotype after successful this compound treatment?
A: Effective treatment with this compound is expected to induce G1/S cell cycle arrest, an increase in p53 acetylation and p21 activation, and ultimately, apoptosis.[1][2] A corresponding decrease in cell viability and proliferation should also be observed.
Q2: At what concentration and for how long should I treat my cells with this compound?
A: The optimal concentration and duration of treatment are cell-line dependent. For initial experiments, a dose-response curve is recommended to determine the IC50 value for your specific cell line. Published studies have shown anti-proliferative activity in various cancer cell lines with IC50 values ranging from 0.26 to 2.2 µM after 24-72 hours of treatment.[4] For in vivo studies, oral administration of 50 mg/kg has been used.[4]
Q3: How should I prepare and store my this compound stock solution?
A: this compound is typically provided as a powder. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for up to a month.[1][3] For in vivo studies, a formulation in corn oil has been described.[3]
Q4: I am not observing the expected level of apoptosis. What could be the reason?
A: Several factors could contribute to this. The concentration of this compound may be too low for your specific cell line, or the treatment duration may be insufficient.[5] Apoptosis is a dynamic process, and the timing of your assay is critical.[5] It is also important to collect both adherent and floating cells for analysis, as apoptotic cells may detach.[5] Finally, ensure your apoptosis detection kit is not expired and has been stored correctly.[5]
Q5: Could off-target effects be influencing my results?
A: Off-target effects are a possibility with any small molecule inhibitor.[6] If you observe a phenotype inconsistent with POLA1 or HDAC11 inhibition, consider performing control experiments. This could include using a structurally different inhibitor for the same targets or conducting rescue experiments by overexpressing a drug-resistant form of the target protein.[6]
Troubleshooting Inconsistent Experimental Outcomes
Issue 1: Reduced or No Anti-Proliferative Effect Observed in Cell Viability Assays (e.g., MTT, XTT)
This is a common issue that can arise from several sources, ranging from the compound itself to the assay procedure.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment with a wider range of concentrations. |
| This compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.[3] |
| Cell Seeding Density | Optimize cell seeding density. Too many cells can lead to confluence before the end of the experiment, while too few can result in poor growth and variability. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by adding the appropriate solubilization buffer and allowing sufficient incubation time, potentially overnight.[7] Gentle mixing or shaking can also help.[7] |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays.[8] Consider using an alternative viability assay (e.g., a dye exclusion method like trypan blue or a different metabolic assay). |
| High Background Absorbance | This can be caused by contamination or components in the culture medium. Include control wells with medium only to determine the background absorbance. |
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Issue 2: Inconsistent or Absent Induction of p21 or Phospho-H2AX (γH2AX) in Western Blots
Western blotting can be a source of variability. Consistent results depend on careful sample preparation and optimized antibody concentrations.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.[9] |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[10] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[10] |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg per lane).[11] Perform a protein quantification assay on your lysates before loading.[12] |
| Ineffective Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa). |
| Inactive Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species and has not expired. |
| High Background | Reduce the concentration of the primary and/or secondary antibodies.[9] Increase the number and duration of wash steps.[9] |
| No or Weak Signal | Confirm that your cell line expresses the target protein at a detectable level. Use a positive control if available. Ensure that the detection reagent has not expired. |
This compound Signaling Pathway Leading to Cell Cycle Arrest
Caption: this compound inhibits POLA1 and HDAC11, leading to p21 activation and G1/S arrest.
Issue 3: Variable Results in Cell Cycle Analysis by Flow Cytometry
Accurate cell cycle analysis requires proper sample preparation and instrument setup to distinguish between different phases of the cell cycle.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | Gently pipette the cell suspension before and during staining.[13] Consider filtering the cells through a nylon mesh before analysis. |
| Improper Fixation | Use cold 70% ethanol and add it dropwise to the cell pellet while gently vortexing to prevent clumping.[14] |
| Insufficient RNase Treatment | Propidium iodide can also bind to RNA. Ensure adequate RNase treatment to remove RNA and obtain accurate DNA content measurement.[14] |
| High Coefficient of Variation (CV) | Run samples at the lowest possible flow rate to improve resolution between cell cycle phases.[13] |
| Incorrect Gating | Use appropriate controls, such as untreated cells, to set the gates for G1, S, and G2/M phases correctly.[15] |
| Cell Debris | Gate out debris based on forward and side scatter properties. |
Logical Troubleshooting Flow for Inconsistent Cell Cycle Data
Caption: A decision-making workflow for troubleshooting cell cycle analysis.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified SDS) to each well to dissolve the formazan crystals.[7][16]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blotting
-
Sample Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-γH2AX) at the optimal dilution overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
-
Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 30 minutes on ice.[19]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.[19]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[20]
-
Staining: Add propidium iodide (PI) staining solution and incubate in the dark for at least 15-30 minutes.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[20] Analyze the DNA content to determine the percentage of cells in the G1, S, and G2/M phases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. protocols.io [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Enhancing the Efficacy of GEM144 in Drug-Resistant Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the hypothetical novel kinase inhibitor, GEM144, particularly in drug-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, ATP-competitive kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway. Its primary mode of action is the inhibition of mTORC1 and mTORC2, leading to the suppression of downstream signaling, which in turn induces G1 cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: My this compound dose-response curve in a resistant cell line is flat. What does this indicate?
A2: A flat dose-response curve suggests intrinsic or acquired resistance to this compound. This could be due to a variety of factors including, but not limited to, mutations in the drug target, activation of bypass signaling pathways, or increased drug efflux. Further investigation into the specific resistance mechanisms is recommended.
Q3: How can I confirm that this compound is engaging its intended target in my resistant cell line?
A3: Target engagement can be confirmed by assessing the phosphorylation status of downstream effectors of the PI3K/Akt/mTOR pathway. A Western blot analysis to check the levels of phosphorylated S6 ribosomal protein (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) after this compound treatment is a standard method. A lack of change in phosphorylation levels post-treatment would suggest a failure in target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value for this compound in a previously sensitive cell line. | 1. Acquired resistance through prolonged exposure. 2. Cell line contamination or misidentification. | 1. Perform STR profiling to confirm cell line identity. 2. Investigate molecular mechanisms of resistance (e.g., target mutation, bypass pathway activation). 3. Consider combination therapies to overcome resistance. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration or incubation time. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure consistent cell seeding density and a standardized protocol for drug preparation and treatment. 2. Regularly calibrate and monitor incubator conditions. 3. Include positive and negative controls in every experiment. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. Vehicle (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final vehicle concentration is below 0.1% and run a vehicle-only toxicity test. 2. Regularly test for mycoplasma and other contaminants. |
| No significant change in apoptosis levels after this compound treatment in a resistant line. | 1. Apoptotic pathway is dysregulated. 2. The primary mode of cell death induced by this compound in this cell line is not apoptosis. | 1. Assess the expression levels of key apoptotic proteins (e.g., Bcl-2 family members). 2. Investigate other forms of cell death, such as autophagy or necroptosis. |
Experimental Protocols
Protocol 1: Assessment of IC50 using a Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a clinically relevant maximum concentration down to a minimal effective dose.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol details the assessment of protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Proposed mechanism of action for this compound targeting the mTOR pathway.
Caption: Workflow for determining the IC50 value of this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
Assessing the long-term stability of GEM144 in experimental conditions
Technical Support Center: GEM144 Long-Term Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of the experimental compound this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's long-term stability.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound, presence of impurities in the starting material, or contamination. | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[1][2][3] Use a validated stability-indicating analytical method.[3][4] |
| Decrease in this compound potency or activity | Chemical degradation of the compound. | Re-evaluate the storage conditions (temperature, humidity, light protection).[5][6] Assess the stability of the formulation, as excipients can impact drug stability.[7] |
| Change in physical appearance (e.g., color, precipitation) | Physical instability or chemical degradation. | Conduct physical tests such as microscopy and particle size analysis. Investigate the solubility of this compound and its potential degradation products in the chosen vehicle. |
| Inconsistent results between batches | Variability in the manufacturing process or raw materials. | Ensure that all batches are manufactured using a consistent process and that raw materials meet specifications.[6] Conduct stability studies on multiple batches. |
| Microbial contamination in liquid formulations | Inadequate preservation or compromised container closure integrity. | For multi-dose products, perform in-use stability testing to assess microbial growth.[8] Evaluate the effectiveness of the chosen preservative system. |
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound at controlled room temperature (20-25°C) with protection from light and humidity. For longer-term storage, refrigeration (2-8°C) may be considered, but a thorough evaluation of potential physical changes at lower temperatures is necessary.
How should a long-term stability study for this compound be designed?
A comprehensive long-term stability study for this compound should include multiple batches of the compound stored under various environmental conditions.[9] The study should be designed to monitor the physical, chemical, and microbiological properties of this compound over time.[10][11]
What analytical methods are suitable for assessing the stability of this compound?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for quantifying this compound and its degradation products.[9] Other relevant methods include mass spectrometry for the identification of degradation products, and dissolution testing for solid dosage forms.[9]
What are the common degradation pathways for small molecules like this compound?
The most common chemical degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[5][12] Forced degradation studies are crucial to identify the specific degradation pathways of this compound.[2]
How is the shelf-life of this compound determined?
The shelf-life of this compound is established based on the data collected from long-term stability studies. It is the time period during which the compound remains within its established specifications for identity, purity, and potency under the recommended storage conditions.[13]
Experimental Protocols
Protocol 1: Long-Term Stability Study
-
Sample Preparation: Prepare at least three batches of this compound in the final proposed container closure system.
-
Storage Conditions: Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Test the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance
-
Assay (by stability-indicating HPLC)
-
Related Substances (by stability-indicating HPLC)
-
Moisture Content (if applicable)
-
Dissolution (for solid dosage forms)
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution and solid this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.
Visualizations
References
- 1. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 2. pharmtech.com [pharmtech.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. usp.org [usp.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. seed.nih.gov [seed.nih.gov]
- 7. Drug degradation | PPTX [slideshare.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 11. stabilityhub.com [stabilityhub.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. pharmtech.com [pharmtech.com]
Best practices for minimizing the degradation of GEM144 in stock solutions
Welcome to the technical support center for GEM144. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling and storing this compound to minimize degradation in stock solutions, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Unreconstituted this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2] Ensure the vial is tightly sealed to prevent moisture absorption.
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[3][4] If your experimental protocol requires a different solvent, ensure it is compatible with this compound and your downstream application. Be aware that the choice of solvent can impact the stability and solubility of the compound.[5]
Q3: How should I store my this compound stock solution to prevent degradation?
A3: Proper storage of stock solutions is critical to maintaining the integrity of this compound. The recommended practice is to aliquot the stock solution into single-use volumes and store them at -80°C for up to a year or -20°C for up to one month.[2][3][4] This minimizes repeated freeze-thaw cycles, which can accelerate degradation.[2][3]
Q4: I left my this compound stock solution at room temperature. Is it still usable?
A4: While short-term exposure to room temperature may not significantly degrade the compound, prolonged exposure can lead to a loss of efficacy.[1] The stability of small molecules in solution is highly dependent on the solvent, temperature, and exposure to light.[5][6] If you observe any precipitation or discoloration, it is advisable to prepare a fresh stock solution. For critical experiments, using a freshly prepared or properly stored solution is always the best practice.
Q5: Can I store my this compound stock solution at 4°C?
A5: Some suppliers suggest that if the prepared solution is clear, it can be stored at 4°C for up to one week.[1] However, for longer-term stability and to minimize the risk of degradation, storage at -20°C or -80°C is strongly recommended.[2][3][4]
Q6: Does exposure to light affect this compound stability?
Q7: I see precipitates in my this compound stock solution after thawing. What should I do?
A7: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[8] Before use, allow the vial to equilibrate to room temperature for at least one hour and vortex thoroughly to ensure the compound is fully dissolved.[4] If the precipitate does not redissolve, gentle warming in a water bath may be attempted, but be cautious as excessive heat can cause degradation. If the issue persists, it is recommended to prepare a fresh stock solution.
Data Summary
This compound Storage Recommendations
| Form | Storage Temperature | Duration | Solvent | Citations |
| Powder | -20°C | Up to 3 years | N/A | [1][2] |
| Stock Solution | -80°C | Up to 1 year | DMSO | [1][9] |
| Stock Solution | -80°C | Up to 6 months | DMSO | [2][3] |
| Stock Solution | -20°C | Up to 1 month | DMSO | [2][3][4] |
| Stock Solution | 4°C | Up to 2 weeks | DMSO | [4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.[8]
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration. For cellular experiments, a stock concentration of at least 1000 times the final working concentration is recommended.[1]
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles.[2][3]
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Protect from light.
Visualizations
This compound Signaling Pathway and Cellular Effects
References
- 1. This compound | TargetMol [targetmol.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|2487526-28-1|COA [dcchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Stability Studies for Oligonucleotide Drug Substance and Drug Product - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Overcoming challenges in the in vivo delivery and bioavailability of GEM144
Welcome to the Technical Support Center for GEM144. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges in the in vivo delivery and bioavailability of this compound, a potent and orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that simultaneously targets two key enzymes involved in cancer cell proliferation and survival: DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Its dual-action mechanism involves:
-
POLA1 Inhibition: By inhibiting POLA1, a crucial enzyme for DNA replication, this compound induces DNA damage in cancer cells.[1][4]
-
HDAC11 Inhibition: Inhibition of HDAC11 leads to the acetylation of non-histone proteins like p53.[2][5]
This dual activity results in the acetylation of p53, activation of p21, leading to G1/S cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: this compound is described as "orally active." What are some potential challenges to its oral bioavailability?
A2: While this compound was developed to have improved pharmacological properties over its predecessors, oral administration of small molecule inhibitors can still present challenges.[4] For HDAC inhibitors, in particular, issues such as poor water solubility and rapid metabolism can affect oral bioavailability.[6][7] Potential challenges for this compound could include:
-
Solubility: Limited solubility in gastrointestinal fluids can reduce the amount of drug available for absorption.
-
Metabolism: First-pass metabolism in the gut wall and liver can significantly decrease the concentration of the active drug reaching systemic circulation.
-
Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which can pump the drug back into the intestinal lumen, reducing its net absorption.[8]
Q3: We are observing lower than expected efficacy of this compound in our animal models despite using the recommended oral dose. What could be the issue?
A3: Discrepancies between expected and observed in vivo efficacy can stem from several factors related to bioavailability and the experimental setup. Consider the following:
-
Formulation: The vehicle used to formulate this compound for oral gavage can significantly impact its solubility and absorption. An inappropriate vehicle may lead to drug precipitation in the GI tract.
-
Animal Strain and Diet: Different animal strains can have variations in drug metabolism. The diet can also influence the gut environment and drug absorption.
-
Pharmacokinetics: The dosing frequency may not be optimal to maintain therapeutic concentrations of this compound in the plasma and at the tumor site. It is crucial to perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in your specific animal model.[8]
Q4: Are there any known off-target effects of this compound that we should be aware of?
A4: While this compound is a dual-targeted inhibitor, like all small molecules, it has the potential for off-target effects. It is important to monitor for any unexpected toxicities in your animal models. Proactively monitoring for clinical signs and conducting comprehensive histopathology of key organs can help identify potential off-target toxicities.
Troubleshooting Guides
Issue 1: Poor or Variable Oral Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Formulation | 1. Optimize the Formulation Vehicle: Test a panel of pharmaceutically acceptable vehicles (e.g., solutions with co-solvents like PEG400, Tween 80, or suspensions with agents like carboxymethylcellulose) to improve the solubility and stability of this compound. 2. Particle Size Reduction: If using a suspension, consider micronization or nano-milling of the this compound powder to increase the surface area for dissolution. |
| Rapid Metabolism | 1. Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes only. 2. Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to measure the levels of this compound and any major metabolites in the plasma. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for P-gp or other efflux transporters. 2. Co-administration with a P-gp Inhibitor: In animal studies, co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) can indicate if efflux is a significant barrier to absorption. |
Issue 2: Suboptimal In Vivo Antitumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure at the Tumor Site | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and tumor concentrations of this compound with downstream biomarkers of target engagement (e.g., p53 acetylation, p21 expression) and antitumor efficacy. 2. Adjust Dosing Regimen: Based on PK/PD data, optimize the dose and schedule of this compound administration to maintain therapeutic concentrations at the tumor site. |
| Development of Drug Resistance | 1. Analyze Resistant Tumors: If tumors initially respond and then regrow, harvest the resistant tumors and analyze them for potential resistance mechanisms (e.g., mutations in POLA1, upregulation of compensatory signaling pathways). 2. Combination Therapy: Explore rational combination therapies. For example, combining this compound with cisplatin has shown additive antitumor effects in some models.[2] |
| Immunomodulatory Effects | 1. Evaluate in Immunocompetent Models: The antitumor activity of this compound may be influenced by its effects on the host immune system.[5] If using immunodeficient mice, consider repeating the study in a syngeneic, immunocompetent model to assess the contribution of the immune system to the therapeutic effect. |
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5 | [1] |
| THP-1 | Acute Myeloid Leukemia | 0.5 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 0.5 | [1] |
| HCT116 | Colorectal Cancer | ~1.0 | [9] |
| HT29 | Colorectal Cancer | ~5.0 | [9] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | [3] |
| A2780 | Ovarian Cancer | 0.95 | [3] |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Xenograft Mice | Malignant Pleural Mesothelioma (MM487) | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% | [2][3] |
| Xenograft Mice | Malignant Pleural Mesothelioma (MM473) | Not specified | 72-77% | [2] |
| HCT116 Xenograft Mice | Colorectal Cancer | Orally administered | ~20% (relative decrease) | [9] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Methodology:
-
Animal Model: Use a relevant mouse strain (e.g., CD-1, C57BL/6) of a specific age and weight range.
-
Drug Formulation: Prepare this compound for both intravenous (IV) and oral (PO) administration. The IV formulation should be a clear solution, while the PO formulation should be the one intended for efficacy studies.
-
Dosing:
-
IV Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via tail vein injection.
-
PO Group: Administer a single oral gavage of this compound (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples from each mouse at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Western Blot Analysis of Target Engagement in Tumor Tissue
Objective: To assess the in vivo target engagement of this compound by measuring downstream biomarker modulation in tumor tissue.
Methodology:
-
Animal Model and Treatment: Use tumor-bearing mice (e.g., xenografts) and treat them with this compound or vehicle control for a specified duration.
-
Tumor Collection: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tissue Lysis: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated-p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of acetylated-p53 and p21 to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for troubleshooting suboptimal in vivo efficacy.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. air.unimi.it [air.unimi.it]
- 6. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and Challenges of HDAC Inhibitors in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. researchgate.net [researchgate.net]
GEM144 Technical Support Center: Optimizing Dosage for Animal Studies
Welcome to the GEM144 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design your experiments for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1] Its mechanism of action involves the induction of p53 acetylation, which in turn activates p21, leading to G1/S cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is a recommended starting dose for this compound in mouse xenograft studies?
Based on published data, a dose of 50 mg/kg , administered orally (p.o.) twice daily (bid) for 5 days a week, has shown significant antitumor activity in a human orthotopic malignant pleural mesothelioma xenograft mouse model, resulting in a 72% tumor growth inhibition (TGI).[1] In a colorectal cancer xenograft model, oral administration of this compound led to a 20% relative decrease in tumor volume.[3][4] This can be a reasonable starting point for your studies, but the optimal dose will likely depend on the specific animal model and cancer type.
Q3: Is there any available pharmacokinetic (PK) or toxicology data for this compound in animals?
Currently, there is no publicly available pharmacokinetic (e.g., Cmax, Tmax, half-life, AUC) or detailed toxicology (e.g., Maximum Tolerated Dose [MTD], LD50) data for this compound in animal models. Therefore, it is crucial to perform initial dose-ranging and tolerability studies in your specific animal model.
Q4: How can I determine the optimal dose of this compound for my specific animal model?
Without established PK and toxicology data, a carefully designed dose-escalation study is recommended. The following workflow can be adapted:
References
Technical Support Center: Troubleshooting Inconsistent Results in GEM144-Based In Vivo Experiments
Welcome to the technical support center for GEM144 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during preclinical studies with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1] Its anticancer activity stems from its ability to induce acetylation of p53, leading to the activation of p21, which in turn causes G1/S cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: In which cancer models has this compound shown preclinical in vivo efficacy?
This compound has demonstrated significant antitumor activity in several preclinical xenograft models, including:
-
Malignant Pleural Mesothelioma: In orthotopic xenografts of human malignant pleural mesothelioma (MM487), oral administration of this compound at 50 mg/kg (twice daily, 5 days a week) resulted in a tumor growth inhibition (TGI) of 72%.[1]
-
Colorectal Cancer: In HCT116 colorectal cancer xenograft models, oral this compound treatment led to a 20% relative decrease in tumor volume compared to the vehicle control. Notably, it also sensitized the tumors to cisplatin, with the combination resulting in a 58% reduction in tumor volume, compared to 46% with cisplatin alone.[4]
-
Triple-Negative Breast Cancer (TNBC): Studies have highlighted the effectiveness of this compound in TNBC cell lines, and future in vivo experiments in intraductal breast cancer mouse models are planned to assess its efficacy against standard chemotherapy.[5]
Q3: What is the recommended oral formulation for this compound in mouse studies?
While specific formulation details can be proprietary, a common approach for preparing poorly water-soluble compounds like this compound for oral gavage in mice involves creating a suspension. A typical vehicle for such compounds is a mixture of 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%) to aid in suspension. It is crucial to ensure the formulation is homogenous before each administration.
Troubleshooting Guide for Inconsistent In Vivo Results
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Q: We are observing significant differences in tumor size among mice receiving the same this compound treatment. What could be the cause?
A: High variability in tumor growth is a common challenge in xenograft studies and can arise from several factors:
-
Animal-Related Factors:
-
Mouse Strain: The genetic background of the host mouse can influence tumor growth.[6][7] Different strains of immunodeficient mice (e.g., nude, SCID, NSG) can have varying levels of residual immune function, which may affect tumor engraftment and growth.[2]
-
Age and Weight: Inconsistencies in the age and weight of the mice at the start of the study can lead to differences in metabolism and drug handling.
-
Health Status: Underlying health issues in individual mice can impact their ability to tolerate the treatment and can affect tumor growth.
-
-
Tumor-Related Factors:
-
Cell Line Integrity: Use low-passage, authenticated cancer cell lines to minimize genetic drift and ensure consistent tumor biology.
-
Cell Viability and Number: Ensure high cell viability (>90%) at the time of injection and inject a consistent number of cells for each mouse.
-
Injection Technique: Variability in the injection site (subcutaneous vs. orthotopic) and technique can lead to differences in tumor establishment and growth rate.[1][8]
-
-
Technical Execution:
-
Tumor Measurement: Inconsistent caliper measurements can introduce significant variability.[9][10] Ensure all measurements are performed by trained personnel, and consider blinding the individual measuring the tumors to the treatment groups.
-
Randomization: Improper randomization of animals into treatment groups can lead to biased results.
-
Workflow for Minimizing Tumor Growth Variability
Caption: Workflow to minimize tumor growth variability.
Issue 2: Lack of Expected Efficacy or Inconsistent Efficacy Between Studies
Q: Our in vivo results with this compound are not as effective as published data, or the efficacy varies greatly between experiments. Why might this be happening?
A: Inconsistent efficacy can be frustrating. Here are some potential reasons and troubleshooting steps:
-
This compound Formulation and Administration:
-
Formulation Issues: this compound is orally active but may have poor water solubility. An improper or inconsistent formulation can lead to poor bioavailability.
-
Troubleshooting: Ensure the vehicle is appropriate and that this compound is fully and consistently suspended before each gavage. Prepare fresh formulations regularly and store them under recommended conditions to prevent degradation.
-
-
Dosing Accuracy: Inaccurate oral gavage can lead to incorrect dosing. Ensure proper technique to deliver the full dose to the stomach.
-
-
Animal Model and Tumor Biology:
-
Tumor Model Sensitivity: The sensitivity of different cancer cell lines to this compound can vary. Ensure the chosen cell line has the appropriate molecular characteristics (e.g., functional p53) for this compound's mechanism of action.
-
Orthotopic vs. Subcutaneous Model: The tumor microenvironment can significantly impact drug efficacy. An orthotopic model, which more closely mimics the natural tumor environment, may yield different results than a subcutaneous model.[1][4][8][11][12]
-
Tumor Burden at Treatment Start: The size of the tumors when treatment is initiated can influence the outcome. Standardize the tumor volume at which treatment begins across all studies.
-
-
Pharmacodynamic Readouts:
-
Target Engagement: Inconsistent results may be due to a lack of target engagement. It is crucial to confirm that this compound is reaching the tumor and inhibiting its targets, POLA1 and HDAC11. This can be assessed by measuring downstream markers.
-
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical Models for Malignant Mesothelioma Research: From Chemical-Induced to Patient-Derived Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthotopic Pleural Mesothelioma in Mice: SPECT/CT and MR Imaging with HER1- and HER2-targeted Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Establishing Robust Experimental Controls for GEM144 Studies
Welcome to the technical support center for GEM144, a dual inhibitor of DNA polymerase α (POLA1) and Histone Deacetylase 11 (HDAC11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule that simultaneously inhibits two distinct enzymes: DNA polymerase α (POLA1) and Histone Deacetylase 11 (HDAC11).[1][2][3] Its mechanism of action involves the induction of p53 acetylation and the activation of p21, which leads to G1/S cell cycle arrest and ultimately, apoptosis in cancer cells.[1][2][3]
Q2: What are the essential negative controls for in vitro experiments with this compound?
A2: Appropriate negative controls are crucial for interpreting your data. The following should be included in your experimental design:
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the this compound-treated samples. This accounts for any effects of the solvent on cell viability and function.
-
Untreated Control: A sample of cells that does not receive any treatment provides a baseline for normal cell behavior and growth.
-
Inactive Analog Control (if available): An ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not widely commercially available, researchers should look for publications that may describe such molecules. In its absence, relying on a robust combination of other controls is key.
-
Cell Line Negative Control: Whenever possible, include a cell line that does not express one or both of the targets (POLA1 or HDAC11) to assess off-target effects.[4]
Q3: What are suitable positive controls for this compound experiments?
A3: Positive controls are essential to ensure that your assays are working correctly and that the observed effects are consistent with this compound's known mechanism.
-
POLA1 Inhibition Control: Aphidicolin is a well-characterized inhibitor of DNA polymerase α and can be used as a positive control to mimic the POLA1-inhibitory effects of this compound, such as G1/S cell cycle arrest.[5][6][7]
-
HDAC Inhibition Control: Trichostatin A (TSA) or Vorinostat (SAHA) are broad-spectrum HDAC inhibitors that can be used to induce histone and non-histone protein acetylation, including p53 acetylation, a known downstream effect of this compound.
-
DNA Damage/Apoptosis Induction Control: Etoposide, a topoisomerase II inhibitor, is commonly used to induce DNA damage (measured by γH2AX) and apoptosis, providing a positive control for these downstream effects of this compound.
Q4: How can I distinguish the effects of POLA1 inhibition from HDAC11 inhibition when using this compound?
A4: Dissecting the contribution of each target is a key experimental challenge for a dual inhibitor. Here are several strategies:
-
Use of Single-Target Inhibitors: Compare the cellular phenotype induced by this compound with that of a selective POLA1 inhibitor (e.g., aphidicolin or ST1926) and a selective HDAC11 inhibitor (if available) or a broader HDAC inhibitor (e.g., TSA).[3]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to individually or simultaneously deplete POLA1 and HDAC11. The phenotype of the double knockdown should phenocopy the effects of this compound. Comparing single knockdowns to the double knockdown can help elucidate the contribution of each target.
-
Rescue Experiments: In a cell line with knockdown of either POLA1 or HDAC11, the effect of this compound should be attenuated if that target is critical for its activity.
Troubleshooting Guides
Western Blot for γH2AX (a marker of DNA damage)
Issue: No or weak γH2AX signal.
| Possible Cause | Solution |
| Low protein load | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., etoposide-treated cells) to ensure the protein concentration is sufficient. |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S. For small proteins like γH2AX (~15 kDa), use a 0.2 µm PVDF membrane and consider optimizing transfer time and voltage.[8] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Blocking agent interference | For phospho-specific antibodies like anti-γH2AX, using 5% BSA in TBST for blocking is often recommended over milk, as milk can sometimes mask phospho-epitopes.[9] |
| Sample degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice during preparation.[8] |
Issue: High background on the western blot.
| Possible Cause | Solution |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is fresh.[10] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[10] |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations.[10] |
p53 Acetylation Western Blot
Issue: Difficulty detecting acetylated p53.
| Possible Cause | Solution |
| Low abundance of acetylated p53 | Treat cells with an HDAC inhibitor like TSA or Vorinostat as a positive control to increase the levels of acetylated p53.[11] |
| Inefficient immunoprecipitation (IP) | If performing IP, ensure sufficient antibody and protein input. Use a lysis buffer that maintains protein-protein interactions. |
| Antibody not specific for acetylated lysine | Use a validated antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at specific lysine residues) or a pan-acetyl-lysine antibody for IP followed by western blotting with a p53-specific antibody. |
| Masking of p53 by IgG heavy chain | When performing IP-western, the IgG heavy chain (~50 kDa) can obscure the p53 signal. Use specialized reagents like TrueBlot® secondary antibodies that preferentially detect native (non-denatured) IgG. |
Experimental Protocols & Data Presentation
Protocol 1: Assessing Cell Viability
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Treatment | Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Untreated | 0 | 100 | 100 | 100 |
| Vehicle (DMSO) | 0.1% | 98.5 ± 2.1 | 97.2 ± 3.5 | 96.8 ± 2.9 |
| This compound | 0.1 | 90.3 ± 4.2 | 85.1 ± 3.8 | 75.4 ± 5.1 |
| This compound | 1 | 65.7 ± 3.9 | 50.2 ± 4.5 | 35.6 ± 3.7 |
| This compound | 10 | 20.1 ± 2.5 | 10.5 ± 1.9 | 5.2 ± 1.1 |
Protocol 2: Analysis of Cell Cycle Progression
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours. Include vehicle and untreated controls. A positive control for G1/S arrest, such as aphidicolin, should also be included.
-
Cell Fixation: Harvest and fix cells in cold 70% ethanol.
-
Staining: Stain cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Untreated | 45.2 ± 2.8 | 30.1 ± 1.9 | 24.7 ± 2.1 |
| Vehicle (DMSO) | 46.1 ± 3.1 | 29.5 ± 2.5 | 24.4 ± 1.8 |
| This compound (1 µM) | 75.3 ± 4.5 | 10.2 ± 1.5 | 14.5 ± 2.3 |
| Aphidicolin (1 µg/mL) | 70.8 ± 3.9 | 12.5 ± 2.0 | 16.7 ± 1.9 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow with appropriate controls.
Caption: Logic for dissecting dual inhibitory effects.
References
- 1. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aphidicolin | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 7. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Acetylation Is Indispensable for p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the duration of GEM144 treatment for maximal therapeutic effect
Welcome to the technical support center for GEM144. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the duration of this compound treatment to achieve maximal therapeutic effect in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration in vitro?
A1: For initial in vitro experiments, a treatment duration of 24 to 72 hours is a recommended starting point.[1] Studies have shown that this compound can induce significant anti-proliferative effects and markers of its mechanism of action, such as p21 expression, within this timeframe.[2] For example, in HCT116 and HT29 colorectal cancer cell lines, the growth-inhibitory effects of this compound were observed starting at 24 hours and became more pronounced after 72 hours.[1]
Q2: How does the mechanism of action of this compound influence the choice of treatment duration?
A2: this compound is a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11), leading to G1/S cell cycle arrest and apoptosis.[2][3][4] Since it affects the cell cycle, the optimal duration of treatment can be influenced by the doubling time of the cancer cells being studied. For agents that are selective for a specific cell cycle phase, maximal cytotoxicity is dependent on the cellular generation time. It is crucial to ensure the treatment duration is sufficient to affect a significant portion of the cell population as they enter the susceptible phase.
Q3: What are the key molecular markers to assess the time-dependent effects of this compound?
A3: To monitor the time-dependent effects of this compound, it is recommended to measure markers related to its mechanism of action. Key markers include:
-
p53 acetylation and p21 activation: These are early events triggered by this compound.[3][4]
-
γH2AX phosphorylation: An indicator of DNA damage.[2]
-
PARP cleavage: A marker of apoptosis.[5]
-
Cell cycle analysis: To quantify the proportion of cells in G1/S arrest.[3][4]
Q4: For in vivo studies, what is a typical treatment duration for this compound?
A4: In preclinical xenograft models, this compound has been administered for 3 to 4 weeks.[2] For instance, in a malignant pleural mesothelioma xenograft model, a regimen of 50 mg/kg, administered orally twice a day, five days a week for 3-4 weeks, resulted in significant tumor growth inhibition.[2] The optimal duration for in vivo studies will depend on the tumor model, the growth rate of the tumor, and the tolerability of the compound in the animal model.
Q5: How can I determine if I am using an optimal treatment duration in my model?
A5: Determining the optimal treatment duration requires a time-course experiment where the therapeutic effect is measured at multiple time points. The optimal duration would be the point at which the maximal desired effect (e.g., tumor growth inhibition, induction of apoptosis) is achieved without unacceptable toxicity. For in vivo studies, it is also important to consider a tumor regrowth phase after treatment cessation to assess the durability of the response.
Q6: Are there any known resistance mechanisms to this compound that might affect long-term treatment efficacy?
A6: While specific resistance mechanisms to this compound have not yet been published, resistance to other anticancer agents with similar mechanisms can provide insights. Potential mechanisms could include:
-
Upregulation of drug efflux pumps.
-
Alterations in the drug targets (POLA1 and HDAC11).
-
Activation of alternative survival pathways that bypass the effects of cell cycle arrest and apoptosis.
-
Changes in nucleotide metabolism.
Troubleshooting Guides
Problem 1: I am not observing a significant therapeutic effect with this compound at the recommended starting duration.
| Possible Cause | Suggested Solution |
| Insufficient treatment duration for the specific cell line/tumor model. | Perform a time-course experiment, extending the treatment duration and measuring the therapeutic effect at multiple time points (e.g., 24, 48, 72, 96, 120 hours for in vitro). |
| Suboptimal concentration of this compound. | Ensure you are using a concentration of this compound that is appropriate for your cell line. The IC50 values for this compound can range from 0.26 to 2.2 µM in various cancer cell lines.[2] Perform a dose-response experiment to determine the optimal concentration for your model. |
| Low expression of this compound targets (POLA1, HDAC11). | Verify the expression levels of POLA1 and HDAC11 in your cell line or tumor model via Western blot or other protein analysis techniques. |
| Rapid metabolism or clearance of this compound in the experimental system. | For in vivo studies, consider pharmacokinetic analysis to determine the exposure of the tumor to this compound over time. |
Problem 2: I observe initial tumor regression, but the tumor starts to regrow during continuous in vivo treatment.
| Possible Cause | Suggested Solution |
| Development of acquired resistance. | Analyze tumor samples from different time points during the treatment to investigate potential resistance mechanisms (e.g., changes in target expression, activation of bypass signaling pathways). |
| Heterogeneity of the tumor. | A subpopulation of tumor cells may be inherently resistant to this compound. Consider combination therapies to target different cell populations. This compound has shown synergy with cisplatin.[1] |
| Insufficient drug exposure in the tumor tissue. | Assess the intratumoral concentration of this compound to ensure it is within the therapeutic window. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Different Cancer Cell Lines and Treatment Durations
| Cell Line | Cancer Type | Concentration | Duration (hours) | Observed Effect |
| NCI-H460 | Non-small cell lung | 0.26 µM | 72 | G1/S cell cycle arrest[2] |
| A2780 | Ovarian | 0.95 µM | 72 | G1/S cell cycle arrest[2] |
| MM473 | Mesothelioma | 1.4 µM | 72 | G1/S cell cycle arrest[2] |
| HCT116 | Colorectal | 1 µM | 24-72 | Decreased cell growth[1] |
| HT29 | Colorectal | 5 µM | 24-72 | Decreased cell growth[1] |
| OCI-AML3, THP-1, MOLM-13 | Acute Myeloid Leukemia | 0.5 µM | Not specified | Inhibition of viability[6] |
| HCC1806 | Triple-Negative Breast | 0.5 µM (IC50) | Not specified | Reduced viability[5] |
| MDA-MD-453 | Triple-Negative Breast | 1.0 µM (IC50) | Not specified | Reduced viability[5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Treatment Schedule | Duration | Observed Effect |
| MM487 | Mesothelioma | 50 mg/kg, p.o. | Twice daily, 5 days/week | 3-4 weeks | 72% Tumor Growth Inhibition[2] |
| HCT116 | Colorectal | Not specified | Oral | Not specified | ~20% decrease in tumor volume[1] |
Experimental Protocols
Protocol 1: In Vitro Time-Course Analysis of this compound-Induced Apoptosis
-
Cell Plating: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
This compound Treatment: After allowing cells to adhere overnight, treat with a predetermined concentration of this compound (based on dose-response experiments). Include a vehicle-treated control group.
-
Time Points: At designated time points (e.g., 24, 48, 72, 96 hours), measure apoptosis using a validated assay such as a caspase-3/7 activity assay or an Annexin V staining assay followed by flow cytometry.
-
Data Analysis: Plot the apoptosis signal versus time for both treated and control groups. Determine the time point at which the maximal difference is observed.
Protocol 2: In Vivo Evaluation of Optimal Treatment Duration
-
Xenograft Establishment: Implant tumor cells or patient-derived tumor fragments into immunocompromised mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into different treatment duration groups (e.g., 2, 3, 4, 5 weeks of treatment) and a vehicle control group.
-
This compound Administration: Administer this compound at the determined effective dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week throughout the treatment and post-treatment phases.
-
Endpoint Analysis: At the end of each treatment duration, a subset of mice from each group is euthanized, and tumors are collected for analysis of pharmacodynamic markers (e.g., p21, γH2AX).
-
Tumor Regrowth Monitoring: The remaining mice in each group are monitored for tumor regrowth after treatment cessation.
-
Data Analysis: Compare tumor growth inhibition and the delay in tumor regrowth across the different treatment duration groups to identify the duration that provides the most sustained therapeutic benefit.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for ensuring the purity and activity of the GEM144 compound
Welcome to the technical support center for the GEM144 compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and activity of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Its mechanism of action involves the induction of p53 acetylation and the activation of p21, which leads to G1/S cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][4][5]
2. What are the recommended quality control measures to confirm the purity of a new batch of this compound?
To ensure the purity of a new batch of this compound, a combination of analytical techniques is recommended. These include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[6][]
3. How can I verify the biological activity of this compound in my experiments?
The biological activity of this compound can be confirmed through a series of in vitro assays.[8] A primary biochemical assay could measure the inhibition of HDAC11 enzymatic activity.[9] Subsequently, cell-based assays can be performed to observe the expected downstream effects, such as increased p21 expression, or a cell viability assay to determine the half-maximal inhibitory concentration (IC50) in a relevant cancer cell line.[4]
4. What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[2] Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound. For use in cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Purity and Compound Integrity Issues
| Problem | Possible Cause | Recommended Solution |
| Low purity detected by HPLC. | Improper storage leading to degradation. | Ensure the compound is stored at the recommended temperature and protected from light and moisture. Re-test a freshly opened vial if available. |
| Contamination during handling. | Use clean laboratory equipment and high-purity solvents for all manipulations. | |
| Observed molecular weight by MS does not match the expected value for this compound. | Presence of adducts (e.g., sodium, potassium). | Review the mass spectrometry data for common adducts. If the discrepancy is significant, it may indicate an incorrect compound or substantial degradation. |
| Compound degradation. | Re-purify the compound using an appropriate chromatographic method or obtain a new, validated batch. | |
| NMR spectrum shows unexpected peaks. | Presence of residual solvent or impurities. | Identify the solvent peaks and compare the remaining signals to a reference spectrum of pure this compound. If significant impurities are present, purification is necessary. |
Experimental and Activity-Related Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Variation in cell density or passage number. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Inaccurate serial dilutions of this compound. | Prepare fresh serial dilutions for each experiment and verify the concentrations. | |
| Fluctuation in incubation time. | Ensure a consistent incubation time with the compound across all experiments. | |
| No observable increase in p21 expression after this compound treatment. | The cell line used does not have a functional p53 pathway. | Use a p53-positive cell line to observe the expected downstream effects of this compound. |
| Insufficient concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. | |
| Inactive compound. | Verify the purity and integrity of the this compound stock solution. Test the activity in a primary enzymatic assay if possible. | |
| Precipitation of this compound in cell culture media. | Poor solubility of the compound at the working concentration. | Ensure the final solvent concentration is compatible with the cell culture media. If precipitation persists, consider using a different solvent or a formulation aid, after validating its non-toxicity to the cells. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram, expressed as a percentage.
Protocol 2: Activity Assessment by Western Blot for p21 Upregulation
Objective: To confirm the biological activity of this compound by measuring the upregulation of p21 in a cancer cell line.
Methodology:
-
Cell Culture: Plate a p53-positive cancer cell line (e.g., H460) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM, 0.4 µM) and a vehicle control (DMSO) for 24 hours.[4]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against p21.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Analyze the band intensities for p21 relative to a loading control (e.g., GAPDH or β-actin) to determine the fold-change in expression upon treatment with this compound.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for HPLC purity analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 8. accio.github.io [accio.github.io]
- 9. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of the Dual Inhibitor Activity of GEM144 and MIR002
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dual inhibitors, GEM144 and MIR002, which target DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). Both molecules have demonstrated significant anti-tumor activity and represent a promising strategy in cancer therapy. This document synthesizes available experimental data to offer an objective comparison of their performance and provides detailed methodologies for key experimental procedures.
Introduction
This compound and MIR002 are novel hybrid molecules designed to simultaneously inhibit POLA1 and HDAC11, capitalizing on a potential synergistic anti-cancer effect.[1][2][3][4][5] Both compounds are analogues of ST1926, a known POLA1 inhibitor.[6][7] Their dual mechanism of action involves inducing p53 acetylation, activating p21, leading to G1/S cell cycle arrest and ultimately, apoptosis.[1][2][3][4][5] While both compounds show potent anti-tumor activities, evidence suggests that this compound may possess improved pharmacological properties.[6][7] This guide aims to dissect the available data to provide a clear comparison of these two inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and MIR002, focusing on their inhibitory activity against their targets and their anti-proliferative effects in cancer cell lines, as well as their in vivo efficacy.
| Inhibitor | Target | IC50 (µM) | Reference |
| MIR002 | HDAC11 | 6.09 | [3] |
| This compound | HDAC11 | 8.23 | [3] |
Table 1: Comparative Inhibitory Activity against HDAC11. This table displays the half-maximal inhibitory concentration (IC50) of MIR002 and this compound against the HDAC11 enzyme.
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| NCI-H460 | MIR002 | 0.25 | [3] |
| This compound | 0.25 | [3] | |
| NCI-H460-R9A | MIR002 | 2.8 | [3] |
| This compound | 2.2 | [3] | |
| A2780 | This compound | 0.95 | |
| MM473 | This compound | 1.4 | |
| HCC1806 | This compound | 0.5 | [6][7] |
| MDA-MD-453 | This compound | 1.0 | [6][7] |
| HCT116 | This compound | 1.0 | [8][9] |
| HT29 | This compound | 5.0 | [8][9] |
Table 2: Comparative Anti-proliferative Activity. This table presents the IC50 values of MIR002 and this compound in various cancer cell lines. NCI-H460-R9A is a POLA1 inhibitor-resistant cell line.
| Xenograft Model | Inhibitor | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MM473 (Mesothelioma) | MIR002 | 50 mg/kg, p.o., bid, 5 days/week for 3 weeks | 77% | [2][4][5] |
| This compound | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72-77% | [2][4][5] | |
| MM487 (Mesothelioma) | MIR002 | 50 mg/kg, p.o., bid, 5 days/week for 3 weeks | 72% | [2][4][5] |
| This compound | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% | [2][4][5] | |
| H460 (NSCLC) | MIR002 | 50 mg/kg, p.o., bid, 5 days/week for 3 weeks | 61% | [1][2][3][4][5] |
| HCT116 (Colorectal) | This compound | Not specified | ~20% (alone), 58% (with cisplatin) | [8][9] |
Table 3: Comparative In Vivo Anti-tumor Efficacy. This table summarizes the tumor growth inhibition (TGI) observed with oral administration of MIR002 and this compound in different xenograft models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Targeted signaling pathway of this compound and MIR002.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of this compound and MIR002.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and MIR002 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and MIR002 in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
HDAC11 Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of this compound and MIR002 on HDAC11 activity.
Materials:
-
Recombinant human HDAC11 enzyme
-
HDAC11 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
This compound and MIR002 stock solutions
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a black 96-well plate, add assay buffer, diluted HDAC11 enzyme, and varying concentrations of this compound or MIR002. Include a no-enzyme control and a vehicle control.
-
Substrate Addition: Initiate the reaction by adding the HDAC11 fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC11 inhibition for each inhibitor concentration and determine the IC50 values.
POLA1 Primer Extension Assay
This assay assesses the inhibition of POLA1's DNA polymerase activity.
Materials:
-
Recombinant human POLA1 enzyme complex
-
Single-stranded DNA template
-
DNA primer (radiolabeled or fluorescently labeled)
-
dNTP mix
-
Reaction buffer (containing MgCl2)
-
This compound and MIR002 stock solutions
-
Stop solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, labeled primer, and varying concentrations of this compound or MIR002.
-
Enzyme Addition: Initiate the reaction by adding the POLA1 enzyme complex and the dNTP mix.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Denature the samples by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Visualize the extended primers using a phosphorimager or fluorescence scanner. Quantify the band intensities to determine the extent of POLA1 inhibition at different inhibitor concentrations.
Western Blot Analysis for p53 Acetylation and p21 Activation
This method is used to confirm the downstream effects of HDAC11 and POLA1 inhibition.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of acetylated p53 and p21.
Conclusion
Both this compound and MIR002 are potent dual inhibitors of POLA1 and HDAC11 with significant anti-cancer activity. The available data suggests that they have comparable efficacy in some contexts, such as in mesothelioma xenograft models. However, this compound has been more extensively characterized in a wider range of cancer cell lines and has shown efficacy in colorectal cancer models, particularly in combination with standard chemotherapy. The slightly higher IC50 of this compound against HDAC11 compared to MIR002 does not appear to negatively impact its overall cellular and in vivo activity, suggesting that its improved pharmacological properties may lie in other aspects such as bioavailability or tumor penetration. Further head-to-head comparative studies are warranted to fully elucidate the differential therapeutic potential of these promising dual inhibitors.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to GEM144 and Other Selective Inhibitors of DNA Polymerase Alpha (POLA1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GEM144, a novel dual inhibitor of DNA Polymerase Alpha (POLA1) and Histone Deacetylase 11 (HDAC11), against other selective POLA1 inhibitors. The information presented is collated from preclinical studies to assist researchers in evaluating its potential in cancer therapy.
Introduction to POLA1 Inhibition
DNA Polymerase Alpha (POLA1) is a critical enzyme complex responsible for initiating DNA replication. It synthesizes RNA-DNA primers required for both the leading and lagging strands, making it an essential component of the DNA replication machinery. Due to the high replicative demand of cancer cells, targeting POLA1 has emerged as a promising strategy to selectively impede tumor proliferation.[1] By inducing replication stress and subsequent cell cycle arrest or apoptosis, POLA1 inhibitors represent a targeted approach to cancer therapy.[1]
Overview of Compared POLA1 Inhibitors
This guide focuses on this compound and compares it with a panel of other known POLA1 inhibitors:
-
This compound: A potent, orally active dual inhibitor of POLA1 and HDAC11.[2]
-
MIR002: A structural analog of this compound, also exhibiting dual POLA1 and HDAC11 inhibitory activity.[3]
-
ST1926: A well-characterized, selective POLA1 inhibitor, considered a more potent analog of CD437.[4][5]
-
CD437: A prototype retinoid-related molecule identified as a direct inhibitor of POLA1.[4]
-
Aphidicolin: A tetracyclic diterpene antibiotic that acts as a reversible inhibitor of B-family DNA polymerases, including POLA1.[6]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and its counterparts across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Table 1: In Vitro Antiproliferative Activity (IC50) in POLA1 Inhibitor-Sensitive and -Resistant NSCLC Cell Lines | |||
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) |
| This compound | H460 (Parental) | 0.26 | 8.5 |
| H460-R9A (Resistant) | 2.2 | ||
| MIR002 | H460 (Parental) | 0.25 | 11.2 |
| H460-R9A (Resistant) | 2.8 | ||
| ST1926 | H460 (Parental) | 0.06[5] | 70[7] |
| H460-R9A (Resistant) | 8.4[7] | ||
| CD437 | H460 (Parental) | Data not available in H460, but cross-resistance is shown | 56[7] |
| H460-R9A (Resistant) | IC50 significantly higher than parental[5] | ||
| Data for H460 and H460-R9A cell lines are primarily derived from Dallavalle et al., 2022, unless otherwise cited.[3][7] The Resistance Index (RI) is the ratio of IC50 in the resistant cell line to the parental cell line. |
| Table 2: In Vitro Antiproliferative Activity (IC50) in Other Cancer Cell Lines | ||
| Compound | Cell Line | IC50 (µM) |
| This compound | A2780 (Ovarian) | 0.95 |
| MM473 (Mesothelioma) | 1.4 | |
| HCC1806 (TNBC) | 0.5[8] | |
| MDA-MD-453 (TNBC) | 1.0[8] | |
| Aphidicolin | HCT-116 (Colorectal) | 9.0[6] |
Mechanism of Action and Signaling Pathways
This compound and MIR002 possess a dual mechanism of action, targeting both POLA1 and HDAC11. Inhibition of POLA1 disrupts the initiation of DNA synthesis, leading to an accumulation of cells in the S-phase of the cell cycle.[3][7] This replicative stress triggers a DNA damage response, evidenced by the phosphorylation of H2AX (γH2AX), and upregulates the cyclin-dependent kinase inhibitor p21, ultimately leading to apoptosis.[7]
The concurrent inhibition of HDAC11 by this compound and MIR002 leads to the acetylation of p53, a key tumor suppressor protein.[3] This acetylation enhances p53's stability and transcriptional activity, further contributing to the induction of p21 and apoptosis. In contrast, ST1926 and CD437 primarily act through direct POLA1 inhibition, while Aphidicolin competitively inhibits dCTP incorporation by POLA1.[4][8]
In Vivo Antitumor Efficacy
Oral administration of this compound and MIR002 has demonstrated significant antitumor activity in xenograft models. In orthotopic malignant pleural mesothelioma xenografts (MM487), this compound (50 mg/kg) resulted in a tumor growth inhibition (TGI) of 72%.[3] Similarly, MIR002 and this compound showed TGI values between 72-77% in MM473 and MM487 xenografts.[3] Notably, in a POLA1 inhibitor-resistant xenograft model (H460-R9A), the combination of MIR002 with cisplatin led to an additive antitumor effect, with complete tumor disappearance in some animals, highlighting the potential to overcome resistance.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol is used to assess the dose-dependent effect of an inhibitor on cell proliferation and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
POLA1 inhibitors (this compound, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after inhibitor treatment.
Materials:
-
6-well cell culture plates
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of inhibitor (e.g., IC50 concentration) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 20,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a POLA1 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude or NSG mice, 6-8 weeks old)
-
Cancer cell line (e.g., MM487, H460)
-
Sterile PBS and Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Inhibitor formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable (approx. 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the inhibitor (e.g., this compound at 50 mg/kg) and vehicle control according to the planned schedule (e.g., orally, twice daily, 5 days a week for 3-4 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for the duration of the treatment schedule. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
This compound stands out as a promising dual inhibitor of POLA1 and HDAC11. Its in vitro potency is comparable to its analog MIR002 and superior to the selective POLA1 inhibitor ST1926 in a resistant cell line model. The dual-targeting mechanism may offer an advantage in overcoming resistance to single-agent POLA1 inhibitors. Furthermore, its significant in vivo oral efficacy positions it as a strong candidate for further preclinical and clinical development in cancer therapy. This guide provides the foundational data and protocols for researchers to build upon in their investigation of this compound and the broader class of POLA1 inhibitors.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 4. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Development of Resistance to the Atypical Retinoid, ST1926, in the Lung Carcinoma Cell Line H460 Is Associated with Reduced Formation of DNA Strand Breaks and a Defective DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
GEM144 in the Landscape of HDAC11 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
GEM144 has emerged as a potent, orally active dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). Its mechanism of action, involving the induction of p53 acetylation, activation of p21, G1/S cell cycle arrest, and apoptosis, positions it as a promising candidate for cancer therapy.[1] This guide provides a comparative overview of this compound against other known HDAC11 inhibitors, supported by available experimental data and detailed methodologies for key assays.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and other selected HDAC11 inhibitors. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) Against HDAC11
| Compound | HDAC11 IC50 (µM) | Source |
| This compound | 8.23 | [2] |
| MIR002 | 6.09 | [2] |
| SIS17 | 0.83 | |
| FT895 | 0.74 | |
| Mocetinostat | >10-fold selectivity for HDAC1, 2, 3 over 11 |
Table 2: Antiproliferative Activity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | NCI-H460 (Lung Cancer) | 0.26 | [1] |
| This compound | A2780 (Ovarian Cancer) | 0.95 | |
| This compound | MM473 (Mesothelioma) | 1.4 | |
| This compound | Multiple Cancer Cell Lines | 0.26 - 2.2 | [1] |
| This compound | HCC1806 (TNBC) | 0.5 | [3] |
| This compound | MDA-MD-453 (TNBC) | 1.0 | [3] |
In Vivo Efficacy
In a human orthotopic malignant pleural mesothelioma xenograft model (MM487), oral administration of this compound at 50 mg/kg resulted in a significant tumor growth inhibition (TGI) of 72%.[1] Similarly, in other mesothelioma xenografts (MM473 and MM487), oral treatment with this compound demonstrated significant antitumor activity with a TGI of 72-77%.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating HDAC inhibitors.
Caption: Proposed signaling cascade of this compound.
Caption: A generalized experimental workflow.
Experimental Protocols
HDAC Activity Assay (IC50 Determination)
This protocol describes a general method for determining the in vitro inhibitory potency of a compound against a specific HDAC isoform using a fluorometric assay.[6]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (e.g., Trypsin)
-
Test compound (inhibitor)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex: 350-380 nm, Em: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the diluted test compound and the recombinant HDAC enzyme. Include a "No Enzyme Control" and an "Enzyme Control" (with vehicle).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the Developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[9]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[9]
-
Add PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry, recording at least 10,000 events.[9]
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.[11]
-
Cancer cell line
-
Matrigel (optional)
-
Test compound formulated for oral administration
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Inject a specific number of cells (e.g., 3.0 x 10^6) subcutaneously into the flank of each mouse.[11]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control (vehicle) and treatment groups.
-
Administer the test compound (e.g., by oral gavage) according to the desired dosing schedule and duration.
-
Measure tumor volume using calipers (Volume = (width)² x length/2) at regular intervals.[11]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Validating the Target Engagement of GEM144 in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate, such as the novel dual POLA1-HDAC11 inhibitor GEM144, engages its intended targets within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1][2] This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound, offering insights into their principles, experimental workflows, and data outputs to aid researchers in selecting the most appropriate strategy.
Introduction to this compound
This compound is a novel small molecule designed as a dual inhibitor of DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[3][4] Its therapeutic potential hinges on its ability to simultaneously impact DNA replication and epigenetic regulation within cancer cells.[3] Validating that this compound effectively binds to both POLA1 and HDAC11 in living cells is paramount for elucidating its mechanism of action and translating preclinical findings.
Comparison of Cellular Target Engagement Methods
The selection of a target engagement assay is a critical decision in the drug development pipeline, influenced by factors such as the nature of the target, availability of reagents, desired throughput, and the specific questions being addressed.[2] Here, we compare three prominent methods for validating the target engagement of this compound in living cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Quantitative Proteomics.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Key Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[5][6][7][8] | Label-free, applicable to endogenous proteins in intact cells and tissues.[5][9] Can confirm direct physical interaction.[5] | Not all ligand binding events result in a detectable thermal shift.[10] Lower throughput compared to plate-based assays. | Low to medium, depending on the detection method (Western blot vs. AlphaScreen).[11] | Change in apparent melting temperature (ΔTm) of the target protein.[2] |
| NanoBRET® Target Engagement Assay | Measures the binding of a small molecule to a target protein in live cells via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[12][13] | High-throughput and provides quantitative binding data (IC50) in living cells.[2] Can be used to determine compound residence time.[12][13] | Requires genetic modification of the target protein (fusion to NanoLuc®) and a specific fluorescent tracer.[2] | High. | IC50 values representing the displacement of a fluorescent tracer from the target protein.[2] |
| Quantitative Proteomics (e.g., TMT-based) | Identifies and quantifies thousands of proteins simultaneously to provide a global view of changes in protein abundance or thermal stability upon drug treatment.[5][14] | Unbiased, proteome-wide selectivity profiling.[5] Can identify off-targets and downstream effects.[5] | May not detect transient or weak interactions.[5] Data analysis can be complex.[5] | Medium to high. | Ratios of protein abundance or thermal stability shifts across the proteome. |
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly measures the physical interaction between a drug and its target protein in a cellular environment.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8][11]
Workflow for CETSA:
Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line endogenously expressing POLA1 and HDAC11) to approximately 70-80% confluency.[11]
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a predetermined time to allow for compound entry and target binding.[2][9]
-
-
Heat Treatment:
-
Cell Lysis and Protein Quantification:
-
Protein Detection:
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.[11]
-
The shift in the melting curve (ΔTm) indicates target engagement.[11] An increase in the melting temperature in the presence of this compound signifies stabilization of the target protein upon binding.[2]
-
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding to a target protein within intact cells.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[12][16]
Signaling Pathway and Assay Principle:
References
- 1. Determining target engagement in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. Quantitative Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 16. eubopen.org [eubopen.org]
A Comparative Analysis of GEM144 and Cisplatin Monotherapy in Oncology Research
This guide provides a detailed comparison of the novel dual-target inhibitor GEM144 and the established chemotherapeutic agent cisplatin. The following sections objectively evaluate their mechanisms of action, efficacy based on available preclinical data, and the experimental protocols utilized for their assessment. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of these two compounds.
Mechanism of Action: A Tale of Two Distinct Pathways
This compound and cisplatin exert their anticancer effects through fundamentally different molecular mechanisms. This compound acts as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11), while cisplatin functions as a DNA cross-linking agent.
This compound: As a potent, orally active dual inhibitor, this compound targets two key cellular processes. By inhibiting POLA1, it directly interferes with DNA replication. Its inhibition of HDAC11 leads to the acetylation of p53 and subsequent activation of p21, a critical regulator of cell cycle progression. This dual action culminates in G1/S cell cycle arrest and the induction of apoptosis.
Cisplatin: A cornerstone of cancer chemotherapy, cisplatin is an alkylating-like agent that exerts its cytotoxic effects primarily through the formation of covalent DNA adducts[1]. After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation. This activated form of cisplatin binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks[1]. These crosslinks distort the DNA structure, interfering with DNA repair mechanisms and ultimately triggering cell cycle arrest, predominantly at the G2/M checkpoint, and apoptosis[1][2].
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways affected by this compound and cisplatin.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Cisplatin.
Comparative Efficacy Data
The following tables summarize the available preclinical efficacy data for this compound and cisplatin monotherapy. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from different experimental contexts.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 |
| A2780 | Ovarian Cancer | 0.95 |
| MM473 | Malignant Pleural Mesothelioma | 1.4 |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 |
| HCT116 | Colorectal Cancer | ~1.0 |
| HT29 | Colorectal Cancer | ~5.0 |
| Data sourced from[3]. |
| Xenograft Model | Cancer Type | Treatment | Efficacy Metric | Result |
| Malignant Pleural Mesothelioma (MM487) | Malignant Pleural Mesothelioma | This compound | Tumor Growth Inhibition (TGI) | 72% |
| Colorectal Cancer (HCT116) | Colorectal Cancer | This compound | Tumor Volume Reduction (vs. vehicle) | ~20% |
| Colorectal Cancer (HCT116) | Colorectal Cancer | Cisplatin | Tumor Volume Reduction (vs. vehicle) | 46% |
| Colorectal Cancer (HCT116) | Colorectal Cancer | This compound + Cisplatin | Tumor Volume Reduction (vs. vehicle) | 58% |
| Data sourced from[4][5]. |
Notably, in a colorectal cancer xenograft model, while cisplatin monotherapy demonstrated a greater reduction in tumor volume compared to this compound monotherapy, the combination of this compound and cisplatin resulted in the most significant tumor volume reduction, suggesting a sensitizing effect of this compound to cisplatin[4][5].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vitro and in vivo assays commonly used to evaluate the efficacy of anticancer agents like this compound and cisplatin.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or cisplatin) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100-150 µL of DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium, such as Matrigel, into the flank.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. Treatment with this compound (administered orally), cisplatin (administered intraperitoneally or intravenously), or vehicle control is initiated according to the specified dosing schedule and duration.
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of an anticancer compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Synergistic and Additive Effects in GEM144 Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. GEM144, a potent dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11), has demonstrated significant anti-proliferative activity across various cancer cell lines, inducing cell cycle arrest and apoptosis.[1][2][3] Its unique dual-targeting mechanism makes it a promising candidate for combination therapies. This guide provides a framework for distinguishing between synergistic and additive effects when combining this compound with other therapeutic agents, supported by established experimental protocols and data presentation formats.
Understanding Drug Interactions: Synergy vs. Additivity
When two drugs are administered together, their combined effect can be synergistic, additive, or antagonistic.
-
Additive Effect: The combined effect of the two drugs is equal to the sum of their individual effects.[4][5] This is often represented as 1 + 1 = 2.
-
Synergistic Effect: The combined effect of the two drugs is greater than the sum of their individual effects.[4][5] This is often represented as 1 + 1 > 2. Synergistic interactions are highly sought after in drug development as they can lead to increased therapeutic efficacy at lower, less toxic doses of each agent.[6][7]
-
Antagonistic Effect: The combined effect of the two drugs is less than the sum of their individual effects.
It is crucial to differentiate between these effects to optimize combination therapies. A simple comparison of the combined effect to each drug alone is insufficient to claim synergy.[8]
Quantitative Analysis of Drug Interactions
Several mathematical models are used to quantitatively assess drug interactions. The most common methods include the Chou-Talalay Combination Index (CI) method, the Bliss Independence model, and the Highest Single Agent (HSA) model.[9][10][11][12]
Table 1: Comparison of Synergy Assessment Models
| Model | Principle | Interpretation of Synergy | Key Features |
| Chou-Talalay Combination Index (CI) | Based on the median-effect principle of the mass-action law.[13] | CI < 1 indicates synergy. CI = 1 indicates an additive effect. CI > 1 indicates antagonism.[14] | Widely used and provides a quantitative measure of the extent of synergy or antagonism.[13][15] |
| Bliss Independence Model | Assumes that the two drugs act independently of each other.[11][16][17] | The observed combined effect is greater than the predicted additive effect calculated from the individual drug effects. | Based on probabilistic theory.[17] |
| Highest Single Agent (HSA) Model | The expected combination effect is assumed to be the higher of the effects of the individual agents.[9][11][17] | The observed combined effect is greater than the effect of the most active single agent. | A more conservative model for assessing synergy.[11] |
| Zero Interaction Potency (ZIP) Model | Calculates the expected effect assuming the drugs do not potentiate each other.[9][10] | A synergy score greater than 10 is considered synergistic. A score between -10 and 10 is additive. A score less than -10 is antagonistic.[9] | Combines features of the Loewe and Bliss models.[10] |
Experimental Data on this compound Combination Therapies
Recent studies have begun to explore the potential of this compound in combination with standard-of-care chemotherapies. For instance, in a study on colorectal cancer models, the combination of this compound and cisplatin resulted in a greater reduction in tumor volume compared to cisplatin alone, suggesting a sensitizing or potentially synergistic effect.[18] Specifically, while cisplatin alone reduced tumor volume by 46%, the combination led to a 58% reduction.[18] Another study involving a POLA1 inhibitor-resistant cell line showed that the combination of a related compound, MIR002, with cisplatin had an additive antitumor effect.[3][19]
To definitively characterize the nature of the interaction between this compound and a partner drug, a dose-response matrix experiment is required. The following tables illustrate how data from such an experiment would be presented.
Table 2: In Vitro Anti-proliferative Activity of this compound and Drug X as Single Agents
| Cell Line | This compound IC50 (µM) | Drug X IC50 (µM) |
| HCT116 | Data not available | Data not available |
| HT29 | Data not available | Data not available |
| NCI-H460 | 0.26[1] | Data not available |
| A2780 | 0.95[1] | Data not available |
| MM473 | 1.4[1] | Data not available |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 3: Synergy Analysis of this compound and Drug X Combination in HCT116 Cells
| This compound Conc. (µM) | Drug X Conc. (µM) | % Growth Inhibition (Observed) | Combination Index (CI) | Synergy Score (Bliss) | Synergy Score (HSA) | Synergy Score (ZIP) |
| e.g., 0.1 | e.g., 0.5 | Experimental Data | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| e.g., 0.2 | e.g., 1.0 | Experimental Data | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... | ... | ... |
This table is a template. Actual data would be required to populate the values.
Experimental Protocols
A rigorous experimental design is essential for accurately determining drug interactions.
In Vitro Synergy Analysis
-
Cell Culture: Culture cancer cell lines (e.g., HCT116, HT29) in appropriate media and conditions.
-
Dose-Response Assessment (Single Agents):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and the combination drug separately for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 value for each drug.
-
-
Dose-Response Assessment (Combination):
-
Design a dose matrix with varying concentrations of this compound and the combination drug.
-
Treat cells with the drug combinations for the same duration as the single-agent experiments.
-
Measure cell viability.
-
-
Data Analysis:
In Vivo Combination Studies
-
Animal Model: Utilize appropriate xenograft or patient-derived xenograft (PDX) models.
-
Treatment Groups: Establish multiple treatment arms:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Dosing and Administration: Determine the optimal dose and schedule for each drug based on single-agent efficacy and tolerability studies.
-
Tumor Growth Measurement: Monitor tumor volume regularly throughout the study.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis can be performed to determine if the combination effect is significantly greater than the individual agent effects.
Visualizing Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental processes.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro synergy analysis.
Caption: Logical relationship between additive and synergistic effects.
By employing these rigorous methodologies and data analysis frameworks, researchers can effectively distinguish between synergistic and additive effects in this compound combination therapies, paving the way for the rational design of more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive effect - Wikipedia [en.wikipedia.org]
- 5. 11. Types of Drug-Drug Interactions – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology Analysis [lumin.championsoncology.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
A comparison of the mechanisms of action between GEM144 and the POLA1 inhibitor ST1926
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action between two potent anti-cancer agents, GEM144 and the DNA polymerase alpha (POLA1) inhibitor ST1926. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel dual inhibitor targeting both DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[1][2] ST1926 is an atypical retinoid compound that functions as a potent inhibitor of POLA1.[3][4][5] Both agents have demonstrated significant anti-tumor activity in various cancer models, but their distinct mechanisms of action offer different therapeutic opportunities and potential synergistic applications. This guide will objectively compare their molecular targets, downstream signaling effects, and cellular consequences, supported by experimental data.
Core Mechanisms of Action
This compound: Dual Inhibition of POLA1 and HDAC11
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key enzymes:
-
POLA1 Inhibition: By targeting POLA1, this compound disrupts the initiation of DNA replication, leading to DNA damage and cell cycle arrest.[1][2]
-
HDAC11 Inhibition: The inhibition of HDAC11, a class IV histone deacetylase, leads to the acetylation of proteins such as p53.[2][6] This acetylation enhances p53 stability and activity, promoting the transcription of target genes like p21, a critical cell cycle inhibitor.[2][6]
The dual-inhibitory action of this compound results in a multi-pronged attack on cancer cells, inducing G1/S cell cycle arrest and apoptosis.[2][6]
ST1926: Targeted Inhibition of POLA1
ST1926's primary mechanism of action is the direct inhibition of POLA1.[3][4][5] This leads to a cascade of cellular events, including:
-
DNA Damage: Inhibition of POLA1 activity causes early and massive DNA damage.[3][4][7]
-
Cell Cycle Arrest: Consequently, cells treated with ST1926 typically arrest in the S-phase or G0/G1 phase of the cell cycle.[3][5][8]
-
Apoptosis: The accumulation of DNA damage and cell cycle disruption ultimately triggers programmed cell death (apoptosis), often independent of p53 and p21 status.[3][4]
Signaling Pathways and Cellular Effects
The distinct mechanisms of this compound and ST1926 lead to the activation of different downstream signaling pathways and cellular outcomes.
This compound Signaling Pathway
Caption: this compound signaling pathway.
ST1926 Signaling Pathway
Caption: ST1926 signaling pathway.
Quantitative Data Comparison
The following tables summarize the quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy
| Parameter | This compound | ST1926 | Cell Lines | Reference |
| IC50 | 0.26 - 2.2 µM | Sub-µM concentrations | Various cancer cell lines | [6][8] |
| Cell Cycle Arrest | G1/S phase | S-phase or G0/G1 phase | NCI-H460, A2780, MM473, HT29, HCT116, U251, U87MG | [3][5][6] |
| Apoptosis Induction | Confirmed by PARP cleavage and TUNEL assay | Confirmed by sub-G1 accumulation, PARP cleavage, and TUNEL assay | OCI-AML3, THP-1, MOLM-13, HT29, HCT116 | [3][8][9] |
| DNA Damage (γH2AX) | Strong dose-dependent increase | Early and significant increase | NCI-H460, HT29, HCT116 | [3][6] |
Table 2: In Vivo Efficacy
| Parameter | This compound | ST1926 | Animal Model | Reference |
| Tumor Growth Inhibition (TGI) | 72% (MM487 xenografts) | Significant reduction in tumor volume | Malignant pleural mesothelioma xenografts, Colorectal cancer xenografts | [3][6] |
| Administration Route | Oral | Oral | Mice | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (this compound or ST1926) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[5]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cells are seeded and treated with the test compound for the desired time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) is quantified using appropriate software.[10]
Western Blot Analysis
-
Cells are treated with the test compound, and total protein lysates are prepared.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., γH2AX, p21, PARP, GAPDH).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7]
In Vitro Primer Extension Assay
-
A primer extension substrate is generated by annealing a fluorescently labeled RNA oligo to a DNA oligo.
-
Serial dilutions of the test compound (ST1926) are prepared.
-
The compound is pre-incubated with the full-length POLA1 recombinant protein, BSA, and dNTPs.
-
The primer extension substrate is added to initiate the reaction.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The inhibition of primer extension is visualized and quantified by detecting the fluorescently labeled products.[8]
Experimental Workflow Diagram
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. ashpublications.org [ashpublications.org]
A comparative analysis of p53 acetylation induced by GEM144 and other HDAC inhibitors
A detailed examination of the efficacy of various Histone Deacetylase (HDAC) inhibitors in promoting p53 acetylation, a critical mechanism for tumor suppression. This guide provides a comparative overview of key HDAC inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, and its activity is tightly regulated by post-translational modifications, including acetylation. Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from proteins, and their inhibition can lead to the hyperacetylation and activation of p53, thereby enhancing its tumor-suppressive functions. This guide compares the effects of several well-characterized HDAC inhibitors on p53 acetylation.
Comparative Efficacy of HDAC Inhibitors on p53 Acetylation
The ability of HDAC inhibitors to induce p53 acetylation varies depending on their class, specificity, and the cellular context. Below is a summary of quantitative data from various studies, highlighting the differential effects of these compounds.
| HDAC Inhibitor | Class | Target HDACs | Cell Line | Fold Increase in p53 Acetylation (Lys382) | Reference |
| Trichostatin A (TSA) | Pan-HDAC | Class I, II | HCT116 | ~3.5-fold | |
| Vorinostat (SAHA) | Pan-HDAC | Class I, II, IV | A549 | ~4-fold | |
| Entinostat (MS-275) | Class I selective | HDAC1, 2, 3 | MCF-7 | ~2.5-fold | |
| Romidepsin (FK228) | Class I selective | HDAC1, 2 | Jurkat | ~5-fold | |
| Mocetinostat (MGCD0103) | Class I selective | HDAC1, 2, 3, 11 | U937 | ~3-fold |
Note: The fold increase is an approximate value compiled from multiple studies and can vary based on experimental conditions such as drug concentration and treatment duration.
Signaling Pathway of p53 Acetylation by HDAC Inhibitors
HDAC inhibitors prevent the deacetylation of p53, primarily at lysine residues in its C-terminal domain, such as Lys373 and Lys382. This acetylation is often mediated by histone acetyltransferases (HATs) like p300/CBP. The inhibition of HDACs shifts the equilibrium towards acetylated p53, leading to its activation and subsequent downstream effects, including cell cycle arrest and apoptosis.
Caption: p53 acetylation pathway influenced by HDAC inhibitors.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma (HCT116), human lung carcinoma (A549), or other relevant cancer cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells per 100 mm dish. After 24 hours, cells are treated with various concentrations of HDAC inhibitors (e.g., TSA: 1 µM, Vorinostat: 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12-24 hours).
Western Blot Analysis for p53 Acetylation
This protocol is used to detect the levels of acetylated p53 in cell lysates.
Caption: Workflow for Western blot analysis of p53 acetylation.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53-Lys382). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system. Total p53 and a loading control (e.g., β-actin or GAPDH) are also probed on the same or a parallel blot for normalization.
Immunoprecipitation (IP) for p53 Acetylation
Immunoprecipitation is used to isolate p53 and then detect its acetylation status by Western blot, providing a more specific analysis.
-
Cell Lysate Preparation: Prepare cell lysates as described for Western blotting.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G-agarose beads. Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-acetyl-lysine or a site-specific anti-acetyl-p53 antibody.
Caption: Workflow for immunoprecipitation of p53.
Conclusion
The induction of p53 acetylation is a key mechanism of action for many HDAC inhibitors. While pan-HDAC inhibitors like Trichostatin A and Vorinostat are potent inducers of p53 acetylation, class-selective inhibitors such as Entinostat also demonstrate significant activity, potentially with a more favorable side-effect profile. The choice of an HDAC inhibitor for research or therapeutic development will depend on the desired specificity and the cellular context. The experimental protocols provided here offer a standardized approach to assess and compare the efficacy of different HDAC inhibitors in modulating the acetylation of p53.
Validating the Simultaneous Inhibition of POLA1 and HDAC11 by GEM144: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of dual-target inhibitors represents a promising strategy in cancer therapy to overcome drug resistance and enhance therapeutic efficacy. GEM144 is a novel, orally active compound designed to simultaneously inhibit two key enzymes implicated in cancer progression: DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] This guide provides a comparative analysis of this compound, supported by experimental data, to validate its dual inhibitory mechanism.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory activity of this compound in comparison to other known single-target inhibitors of POLA1 and HDAC11.
| Compound | Target(s) | IC50 | Cell Line(s) / Assay Conditions | Reference(s) |
| This compound | POLA1 & HDAC11 | 0.26 - 2.2 µM (antiproliferative) | Various cancer cell lines | [1] |
| IC50 for HDAC11 available | In vitro enzymatic assay | [4] | ||
| 0.5 µM (viability) | HCC1806 (TNBC) | [5] | ||
| 1.0 µM (viability) | MDA-MD-453 (TNBC) | [5] | ||
| 1 µM (growth) | HCT116 (Colorectal) | [6][7] | ||
| 5 µM (growth) | HT29 (Colorectal) | [6][7] | ||
| ST1926 | POLA1 | Potent inducer of ssDNA | HCT116, HeLa | [8] |
| CD437 | POLA1 | Direct POLα inhibitor | - | [8] |
| Mocetinostat | HDAC1, 2, 3, 11 | 0.15 µM (HDAC1) | Cell-free assay | [9] |
| SIS17 | HDAC11 | 0.83 µM | - | [9][10] |
| FT895 | HDAC11 | 0.74 µM | HPLC assay | [10][11] |
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
The efficacy of this compound stems from its ability to concurrently disrupt two critical cellular processes: DNA replication and gene expression regulation.
-
POLA1 Inhibition: DNA polymerase alpha is essential for the initiation of DNA replication.[12] By inhibiting POLA1, this compound prevents the synthesis of RNA-DNA primers, leading to stalled DNA replication, accumulation of single-stranded DNA, and ultimately, cell death (apoptosis).[8][12] This mechanism is particularly effective against rapidly dividing cancer cells.
-
HDAC11 Inhibition: Histone deacetylase 11 plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing.[13] Inhibition of HDAC11 by this compound results in increased histone acetylation, a more relaxed chromatin structure, and the reactivation of tumor suppressor genes like p53 and p21.[1][2][3][13]
The simultaneous inhibition of POLA1 and HDAC11 by this compound leads to a synergistic antitumor effect, inducing DNA damage, cell cycle arrest at the G1/S phase, and apoptosis.[1][2][3]
Caption: Signaling pathway of this compound dual inhibition.
Experimental Protocols for Validation
Validating the dual inhibitory activity of this compound requires a series of in vitro and in vivo experiments.
Key Experimental Methodologies:
-
POLA1 Inhibition Assay (Primer Extension Assay):
-
Objective: To directly measure the inhibitory effect of this compound on POLA1 enzymatic activity.
-
Protocol:
-
Prepare a reaction mixture containing purified human POLA1 enzyme, a DNA template-primer, and dNTPs (one of which is radiolabeled).
-
Add varying concentrations of this compound or a control inhibitor (e.g., ST1926) to the reaction mixture.
-
Incubate the reaction to allow for primer extension.
-
Stop the reaction and separate the DNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA products by autoradiography and quantify the inhibition of primer extension to determine the IC50 value.[4]
-
-
-
HDAC11 Inhibition Assay (In Vitro Enzymatic Assay):
-
Objective: To determine the specific inhibitory activity of this compound against HDAC11.
-
Protocol:
-
Use a commercially available HDAC11 inhibitor screening kit containing recombinant human HDAC11 and a fluorogenic substrate.
-
Prepare a 10-dose IC50 curve with 3-fold serial dilutions of this compound, starting from a high concentration (e.g., 10 µM).
-
Add the diluted this compound and the substrate to the wells containing the HDAC11 enzyme. A known HDAC inhibitor like Trichostatin A (TSA) should be used as a positive control.[4]
-
Incubate the plate to allow for the enzymatic reaction.
-
Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
-
-
Cell-Based Assays:
-
Cell Viability (MTT or Trypan Blue Exclusion Assay): To assess the antiproliferative effects of this compound on cancer cell lines.[5][6][7]
-
Western Blot Analysis: To detect changes in protein expression and post-translational modifications. Key proteins to analyze include:
-
Cell Cycle Analysis (Flow Cytometry): To confirm cell cycle arrest at the G1/S phase by staining cells with a DNA-intercalating dye (e.g., propidium iodide).
-
-
In Vivo Xenograft Studies:
-
Objective: To evaluate the antitumor efficacy of orally administered this compound in a living organism.
-
Protocol:
-
Implant human tumor cells (e.g., malignant pleural mesothelioma or colorectal cancer cells) subcutaneously or orthotopically into immunodeficient mice.[1][2][3][6]
-
Once tumors are established, treat the mice with this compound (e.g., 50 mg/kg, orally) or a vehicle control.[1]
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and target modulation.
-
-
Caption: Experimental workflow for validating this compound.
Conclusion
This compound demonstrates significant potential as a dual inhibitor of POLA1 and HDAC11. Its ability to simultaneously target DNA replication and epigenetic regulation provides a robust mechanism for inducing cancer cell death and inhibiting tumor growth. The experimental data strongly support its dual-action profile, making it a compelling candidate for further preclinical and clinical development in oncology. The selective activity of this compound against cancer cells while sparing normal cells, as seen in colorectal cancer models, further highlights its therapeutic promise.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are POLA1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. scbt.com [scbt.com]
Assessing the Target Specificity of GEM144 for POLA1 and HDAC11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GEM144, a dual inhibitor of DNA Polymerase Alpha 1 (POLA1) and Histone Deacetylase 11 (HDAC11), with other relevant small molecules. The content is designed to offer an objective assessment of this compound's performance, supported by available experimental data, to aid in research and drug development decisions.
Introduction to this compound and its Targets
This compound is a potent, orally active small molecule designed to simultaneously inhibit two key enzymes involved in cancer cell proliferation and survival: POLA1 and HDAC11.[1][2] This dual-targeting approach aims to achieve a synergistic antitumor effect.
POLA1 (DNA Polymerase Alpha 1, Catalytic Subunit) is a critical enzyme responsible for initiating DNA replication.[3] It synthesizes the initial RNA-DNA primers necessary for the leading and lagging DNA strands. Due to its essential role in cell division, POLA1 is a key target for cancer therapy.
HDAC11 (Histone Deacetylase 11) is the sole member of the class IV histone deacetylases. It plays a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC11 has been implicated in various cancers, making it an attractive therapeutic target.
The simultaneous inhibition of POLA1 and HDAC11 by this compound is hypothesized to disrupt DNA replication and alter gene expression in a manner that is particularly detrimental to cancer cells.[2]
Comparative Analysis of Inhibitor Performance
This section compares the inhibitory activity of this compound with its predecessor/analog compounds, MIR002 and ST1926. While direct binding affinities (Kd or Ki values) for this compound are not publicly available, a comparison of their half-maximal inhibitory concentrations (IC50) provides valuable insights into their relative potencies.
| Compound | Target(s) | In Vitro IC50 (HDAC11) | Cellular Anti-proliferative IC50 Range (various cancer cell lines) | Key Features |
| This compound | POLA1 & HDAC11 | 8.23 µM [2] | 0.26 - 2.2 µM [4] | Dual inhibitor with demonstrated in vivo antitumor activity. [5] |
| MIR002 | POLA1 & HDAC11 | 6.09 µM[1] | 0.038 - 2.8 µM[6] | Dual inhibitor, analog of this compound.[2] |
| ST1926 | POLA1 | Not applicable | Sub-µM range[2][7] | Selective POLA1 inhibitor, parent compound for MIR002 and this compound.[2] |
Note: The IC50 values for HDAC11 were determined using in vitro enzymatic assays. The anti-proliferative IC50 values were determined in various cancer cell lines and reflect the overall cellular effect of the compounds, which includes inhibition of both POLA1 and HDAC11 for this compound and MIR002.
Target Specificity and Selectivity
A crucial aspect of a targeted therapy is its selectivity for the intended targets over other related proteins.
HDAC Isoform Selectivity: Both this compound and MIR002 have been shown to selectively inhibit HDAC11 over other HDAC isoforms (HDACs 1-10) when tested at a concentration of 10 µM in an in vitro assay.[1] This selectivity is a desirable characteristic, as off-target inhibition of other HDACs could lead to unwanted side effects.
DNA Polymerase Selectivity: While this compound is designed to inhibit POLA1, comprehensive data on its selectivity against other DNA polymerases is not readily available in the public domain. The parent compound, ST1926, is known to be a POLA1 inhibitor, and resistance to ST1926 has been linked to mutations in the POLA1 gene, suggesting a specific interaction.[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and its analogs.
In Vitro HDAC11 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC11.
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by HDAC11, is used. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol Summary:
-
Recombinant human HDAC11 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A fluorogenic HDAC11 substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][3]
In Vitro POLA1 Primer Extension Assay
This assay assesses the inhibitory effect of a compound on the DNA synthesis activity of POLA1.
Principle: A fluorescently or radioactively labeled RNA primer annealed to a DNA template is extended by POLA1 in the presence of dNTPs. The inhibition of this extension is measured.
Protocol Summary:
-
A primer-template substrate is prepared by annealing a labeled RNA primer to a single-stranded DNA template.
-
Recombinant human POLA1 enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
The primer-template substrate and dNTPs are added to the enzyme-inhibitor mixture to start the reaction.
-
The reaction is incubated at 37°C to allow for primer extension.
-
The reaction is stopped, and the products are resolved by denaturing polyacrylamide gel electrophoresis.
-
The extended and unextended primers are visualized and quantified to determine the extent of inhibition.[1][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., POLA1 or HDAC11) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Protocol Summary:
-
Intact cells are treated with the test compound or vehicle control.
-
The cells are harvested, and the cell lysate is prepared.
-
The lysate is divided into aliquots and heated to a range of temperatures.
-
After heating, the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble target protein remaining in the supernatant is quantified by methods such as Western blotting or ELISA.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[9][10][11]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of this compound's dual inhibitory action.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Anti-Tumor Effects of GEM144
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of GEM144, a novel dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11), with standard-of-care chemotherapeutic agents. The data presented is compiled from preclinical studies to offer an objective overview of this compound's performance, supported by experimental data and detailed methodologies.
Abstract
This compound is an orally active small molecule that has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models. Its unique dual-targeting mechanism offers a promising therapeutic strategy. This guide directly compares the efficacy of this compound with cisplatin and doxorubicin in relevant cancer models, providing a framework for its potential clinical positioning.
Data Presentation
In Vitro Anti-Tumor Activity of this compound and Comparators
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and cisplatin in various human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µg/mL) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26[1] | - |
| A2780 | Ovarian Cancer | 0.95[1] | - |
| MM473 | Malignant Pleural Mesothelioma | 1.4[1] | - |
| MM487 | Malignant Pleural Mesothelioma | - | - |
| HCC1806 | Triple-Negative Breast Cancer | 0.5[2] | - |
| MDA-MB-453 | Triple-Negative Breast Cancer | 1.0[2] | - |
| HCT116 | Colorectal Cancer | ~1.0 | 4.2[3] |
| HT29 | Colorectal Cancer | ~5.0 | - |
| SW480 | Colorectal Cancer | - | 4.8[3] |
Note: IC50 values for this compound were determined after 24-72 hours of treatment[1][2]. IC50 values for cisplatin in HCT116 and SW480 cells were determined after 24 hours of treatment[3]. A direct comparison of molar concentrations requires conversion of cisplatin's IC50 from µg/mL.
In Vivo Anti-Tumor Efficacy of this compound and Comparators
The table below outlines the in vivo anti-tumor effects of this compound, cisplatin, and doxorubicin in various xenograft models.
| Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| Malignant Pleural Mesothelioma | |||
| MM487 Xenograft | This compound | 50 mg/kg, p.o., b.i.d., 5 days/week for 3-4 weeks[1] | 72% TGI[1] |
| MPM Xenografts (MESO3, MESO4, MESO15) | Cisplatin | 5 mg/kg, i.v., q7d x 3 | Significant tumor growth delay (estimated TGI ~40-60%)[2] |
| Colorectal Cancer | |||
| HCT116 Xenograft | This compound | Oral administration | ~20% relative decrease in tumor volume[4] |
| HCT116 Xenograft | Cisplatin | 4 mg/kg | Significant decrease in tumor volume (TGI not explicitly stated for monotherapy)[4] |
| Triple-Negative Breast Cancer | |||
| MDA-MB-231 Xenograft | Doxorubicin | 1.5 mg/kg, i.v., q3d | Significant decrease in tumor volume (TGI not explicitly stated for monotherapy)[5] |
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay: To assess cell growth, assays such as the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] assay were used. Cells were seeded in 96-well plates and treated with varying concentrations of this compound or comparator drugs. After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability relative to untreated controls.
-
Trypan Blue Exclusion Assay: Cell viability was also evaluated using the trypan blue dye exclusion assay to differentiate between viable and non-viable cells[2].
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used for the subcutaneous or orthotopic implantation of human cancer cells to establish xenograft tumors.
-
Tumor Implantation: A specific number of cancer cells (e.g., HCT116, MM487, or MDA-MB-231) were suspended in a suitable medium and injected into the appropriate site (e.g., flank for subcutaneous tumors).
-
Drug Administration:
-
This compound: Administered orally (p.o.) at a specified dose and schedule. The vehicle for oral administration of similar HDAC inhibitors in mice has been reported as a mixture of DMSO and PBS[6].
-
Cisplatin: Typically administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Doxorubicin: Typically administered intravenously (i.v.).
-
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in treated groups to a vehicle-treated control group. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects through the dual inhibition of POLA1 and HDAC11. This leads to the acetylation of p53, a key tumor suppressor protein. Acetylated p50 is stabilized and activated, leading to the transcriptional upregulation of its target gene, p21. The p21 protein, a cyclin-dependent kinase inhibitor, subsequently induces cell cycle arrest at the G1/S checkpoint and can trigger apoptosis (programmed cell death)[1][7].
Caption: Signaling pathway of this compound's anti-tumor activity.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anti-tumor compound like this compound.
Caption: In vivo xenograft study workflow.
Logical Relationships of Comparison
This diagram outlines the logical structure of comparing this compound with alternative anti-tumor agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High VEGFR3 Expression Reduces Doxorubicin Efficacy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
Evaluating GEM144: A Novel Dual Inhibitor for Overcoming Cisplatin Resistance in Cancer
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, resistance to conventional chemotherapy remains a significant hurdle. Cisplatin, a cornerstone of treatment for various solid tumors, is often rendered ineffective by the development of resistance. A promising new agent, GEM144, a dual inhibitor of DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11), is emerging as a potent therapeutic strategy to resensitize resistant cancer cells to cisplatin. This guide provides a comprehensive evaluation of this compound's efficacy in cisplatin-resistant cancer models, supported by available preclinical data.
Introduction to this compound and Cisplatin Resistance
Cisplatin exerts its anticancer effects by forming DNA adducts, which block DNA replication and transcription, ultimately leading to cell death. However, cancer cells can develop resistance through various mechanisms, including increased DNA repair, reduced drug accumulation, and evasion of apoptosis.
This compound is a novel small molecule that simultaneously targets two key enzymes involved in cell proliferation and survival:
-
DNA Polymerase Alpha (POLA1): A critical enzyme for the initiation of DNA replication.
-
Histone Deacetylase 11 (HDAC11): An enzyme that plays a role in the epigenetic regulation of gene expression, including genes involved in cell cycle control and apoptosis.[1][2]
By inhibiting both POLA1 and HDAC11, this compound is hypothesized to disrupt DNA replication and alter the expression of genes that contribute to cisplatin resistance, thereby restoring the efficacy of this widely used chemotherapeutic agent.
Efficacy of this compound in Cisplatin-Resistant Models: A Data-Driven Comparison
Preclinical studies have demonstrated the potential of this compound and similar dual inhibitors in overcoming resistance to platinum-based chemotherapy.
In Vitro Efficacy
While direct comparative studies of this compound in isogenic cisplatin-sensitive and -resistant cell lines are not yet widely published, data on related compounds and the effects of HDAC inhibitors provide strong evidence for its potential. For instance, the dual POLA1-HDAC11 inhibitor MIR002, a close analog of this compound, has shown significant activity in POLA1 inhibitor-resistant cells when combined with cisplatin.[2][3]
Histone deacetylase inhibitors, in general, have been shown to enhance the cytotoxic effects of cisplatin in various cancer cell lines.[4][5][6] They are believed to do so by altering chromatin structure, making DNA more accessible to cisplatin, and by modulating the expression of genes involved in DNA repair and apoptosis.[2]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCC1806 | Triple-Negative Breast Cancer | 0.5 | [7] |
| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | [8] |
| A2780 | Ovarian Cancer | 0.95 | [8] |
| MM473 | Malignant Pleural Mesothelioma | 1.4 | [8] |
Note: The table presents the intrinsic sensitivity of various cancer cell lines to this compound. Direct comparative IC50 data in cisplatin-sensitive vs. -resistant pairs for this compound is not yet available in the public domain.
In Vivo Efficacy
A key study in a colorectal cancer xenograft model demonstrated that this compound can significantly enhance the antitumor activity of cisplatin.[9]
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in a Colorectal Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Citation |
| Vehicle Control | 0 | [9] |
| This compound alone | ~20 | [9] |
| Cisplatin alone | 46 | [9] |
| This compound + Cisplatin | 58 | [9] |
These in vivo findings strongly suggest a synergistic or at least additive effect between this compound and cisplatin in a resistant setting, leading to a more profound reduction in tumor growth.
Mechanism of Action: How this compound Reverses Cisplatin Resistance
The dual inhibitory action of this compound on POLA1 and HDAC11 is central to its ability to overcome cisplatin resistance. The proposed mechanisms are multifaceted:
-
Inhibition of DNA Replication Initiation (POLA1 Inhibition): By blocking POLA1, this compound prevents the initiation of DNA replication. This can be particularly effective in cancer cells that are highly dependent on this pathway for their rapid proliferation. In the context of cisplatin resistance, where cells might have enhanced DNA repair mechanisms, inhibiting the very start of replication can create a synthetic lethal scenario.[10][11]
-
Epigenetic Modulation (HDAC11 Inhibition): Inhibition of HDAC11 leads to the acetylation of histones and other proteins, which can:
-
Increase Chromatin Accessibility: A more open chromatin structure can enhance the access of cisplatin to DNA, leading to increased formation of cytotoxic DNA adducts.[2]
-
Alter Gene Expression: HDAC11 inhibition can upregulate the expression of tumor suppressor genes like p21 and pro-apoptotic proteins, while downregulating anti-apoptotic proteins and those involved in DNA repair pathways.[2][4] Studies have shown that HDAC inhibition can restore cisplatin sensitivity in resistant cancer cells.[5][6]
-
-
Induction of Cell Cycle Arrest and Apoptosis: Mechanistic studies have shown that this compound and its analog MIR002 induce the acetylation of p53 and the activation of p21, leading to G1/S cell cycle arrest and apoptosis.[2][3] This prevents cancer cells from repairing cisplatin-induced DNA damage and pushes them towards programmed cell death.
Experimental Protocols
The evaluation of this compound's efficacy relies on established and robust experimental methodologies.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells (both cisplatin-sensitive and -resistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, cisplatin, or a combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.[9]
In Vivo Xenograft Studies
These studies assess the antitumor activity of a drug in a living organism.
-
Cell Implantation: Human cancer cells (e.g., colorectal cancer cells) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin). This compound is typically administered orally, while cisplatin is given via intraperitoneal injection.[9]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the control group.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with the potential to overcome cisplatin resistance in a variety of cancers. Its dual mechanism of action, targeting both DNA replication and epigenetic regulation, provides a multi-pronged attack on resistant tumors. The preclinical data, particularly the in vivo synergistic effects with cisplatin, are highly encouraging.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound in cisplatin-sensitive and isogenic resistant cell lines are needed to quantify its resistance-reversing potential.
-
Biomarker Identification: Identifying biomarkers that predict which patients are most likely to benefit from this compound therapy will be crucial for its clinical development.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in patients with cisplatin-resistant tumors.
The development of targeted therapies like this compound offers new hope for patients who have exhausted conventional treatment options and highlights the importance of innovative approaches in the fight against cancer.
References
- 1. Development of cisplatin-resistant cell lines [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Histone Deacetylase Activity Increases Cisplatin Efficacy to Eliminate Metastatic Cells in Pediatric Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. histone-deacetylase-inhibition-restores-cisplatin-sensitivity-of-hodgkin-s-lymphoma-cells - Ask this paper | Bohrium [bohrium.com]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic lethality between ATR and POLA1 reveals a potential new target for individualized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GEM144 with Other Emerging Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology is continuously evolving with the advent of novel therapeutics targeting specific molecular vulnerabilities within cancer cells. GEM144, a first-in-class dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11), has emerged as a promising anti-cancer agent. This guide provides a comprehensive head-to-head comparison of this compound with other emerging compounds that target critical pathways in cancer progression, namely ATR and CHK1 inhibitors. This objective analysis is supported by preclinical data to inform researchers and drug development professionals on the comparative efficacy and mechanisms of action of these novel therapies.
Compound Overview
This compound: A novel, orally bioavailable small molecule that uniquely combines the inhibition of DNA replication and epigenetic regulation. By targeting both POLA1, a key enzyme in DNA replication initiation, and HDAC11, an enzyme involved in chromatin remodeling and gene expression, this compound offers a multi-pronged attack on cancer cell proliferation and survival.
ATR Inhibitors (Berzosertib & Ceralasertib): These compounds target the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). By inhibiting ATR, these drugs prevent cancer cells from repairing DNA damage, leading to synthetic lethality, particularly in tumors with underlying DNA repair defects.
CHK1 Inhibitors (SAR-020106 & BBI-355): Checkpoint kinase 1 (CHK1) is a crucial downstream effector of the ATR signaling pathway, responsible for cell cycle arrest to allow for DNA repair. CHK1 inhibitors abrogate this checkpoint, forcing cancer cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and cell death.
Mechanism of Action: A Visualized Comparison
The signaling pathway below illustrates the points of intervention for this compound and the comparator compounds within the DNA damage response and cell cycle regulation network.
Caption: Signaling pathways targeted by this compound, ATR inhibitors, and CHK1 inhibitors.
Quantitative Data Summary
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound and comparator compounds across a panel of cancer cell lines.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| This compound | POLA1/HDAC11 | NCI-H460 | Non-Small Cell Lung | 0.26[1] |
| A2780 | Ovarian | 0.95[1] | ||
| MM473 | Mesothelioma | 1.4[1] | ||
| HCC1806 | Triple-Negative Breast | 0.5[2] | ||
| MDA-MB-453 | Triple-Negative Breast | 1.0[2] | ||
| HCT116 | Colorectal | 1.0[3] | ||
| HT29 | Colorectal | 5.0[3] | ||
| Berzosertib (VE-822) | ATR | HT29 | Colorectal | 0.019[4] |
| Pancreatic Cancer Cells | Pancreatic | 0.25 - 0.29[5] | ||
| Ceralasertib (AZD6738) | ATR | ATM-deficient NSCLC cells | Non-Small Cell Lung | Potent Synergy with Cisplatin[1] |
| Breast Cancer cell lines | Breast | < 1.0[1] | ||
| SAR-020106 | CHK1 | HT29 | Colorectal | 0.48[4] |
| SW620 | Colorectal | 2.0[4] | ||
| BBI-355 | CHK1 | Various | Oncogene Amplified | Potent cytotoxicity[6] |
In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of this compound and comparator compounds in xenograft models.
| Compound | Model | Cancer Type | Dosing & Schedule | Key Finding |
| This compound | MM487 Xenograft | Mesothelioma | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% Tumor Growth Inhibition (TGI)[1] |
| HCT116 Xenograft | Colorectal | Oral administration | ~20% decrease in tumor volume (monotherapy); 58% decrease in combination with cisplatin[3] | |
| Berzosertib (VE-822) | PSN-1 Xenograft | Pancreatic | 60 mg/kg with radiation | Prolonged tumor growth delay[7] |
| Ceralasertib (AZD6738) | BRCA2-mutant TNBC PDX | Triple-Negative Breast | Daily dosing with olaparib | Complete tumor regression[8] |
| TP53-mutant TNBC PDX | Triple-Negative Breast | 25 mg/kg with carboplatin | Optimal tumor control[9] | |
| SAR-020106 | SW620 Xenograft | Colorectal | 40 mg/kg, i.p., with irinotecan | Potentiated anti-tumor activity of irinotecan[10] |
| BBI-355 | Oncogene Amplified Models | Various | Not specified | Single-agent tumor growth inhibition, including complete regressions[11] |
Experimental Protocols
In Vitro Assays
A generalized workflow for in vitro evaluation of these anti-cancer compounds is depicted below.
Caption: Generalized workflow for in vitro anti-cancer drug evaluation.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[9]
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50/GI50 values are determined using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells induced by the compounds.
-
Methodology:
-
Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[11]
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
3. Immunoblotting
-
Objective: To assess the modulation of key proteins in the signaling pathways affected by the compounds.
-
Methodology:
-
Cells are treated with the test compound, and whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-p53, p21, γH2AX, cleaved PARP, and a loading control like GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Enzymatic Assays
-
POLA1 Primase Activity Assay: This assay measures the ability of POLA1 to synthesize a primer for DNA replication. A typical assay involves incubating purified POLA1 enzyme with a single-stranded DNA template, ribonucleotides (including a radiolabeled one), and deoxynucleotides. The incorporation of the radiolabeled nucleotide into the newly synthesized primer is then quantified.
-
HDAC11 Enzymatic Assay: A fluorogenic assay is commonly used to measure HDAC11 activity.[12] The assay utilizes a substrate peptide with an acetylated lysine residue linked to a fluorescent reporter. Upon deacetylation by HDAC11, a developer solution is added that cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable fluorescent signal.
In Vivo Xenograft Studies
A generalized workflow for in vivo evaluation of these anti-cancer compounds is depicted below.
Caption: Generalized workflow for in vivo anti-cancer drug evaluation.
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumor growth inhibition (TGI) is calculated, and tumors may be excised for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
Conclusion
This compound represents a novel approach to cancer therapy with its dual inhibition of POLA1 and HDAC11, targeting both DNA replication and epigenetic regulation. The preclinical data presented herein demonstrates its potent anti-proliferative and anti-tumor activities across a range of cancer types.
In comparison, ATR and CHK1 inhibitors have shown significant promise, particularly in synthetic lethality approaches for tumors with specific DNA damage response deficiencies. While these agents have demonstrated potent single-agent and combination efficacy, their therapeutic window and potential for resistance are key areas of ongoing investigation.
The choice between these emerging therapies will likely depend on the specific molecular characteristics of the tumor, highlighting the importance of biomarker development in parallel with clinical trials. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy and mechanisms of these and other novel anti-cancer compounds. Continued preclinical and clinical evaluation will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of GEM144: A Guide for Laboratory Professionals
Researchers and drug development professionals handling GEM144, a potent dual inhibitor of DNA polymerase α (POLA1) and HDAC11, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] While specific disposal protocols for this compound are not publicly available, this guide provides a framework for its proper disposal based on general best practices for antineoplastic and other hazardous drugs.[4]
This compound is recognized for its significant antitumor activity, which underscores its potential as a hazardous compound requiring careful management from acquisition to disposal.[2][3][5] The following procedures are designed to provide essential, immediate safety and logistical information for researchers.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is foundational to safe handling and disposal.
| Property | Value |
| Molecular Formula | C28H31NO5 |
| Molecular Weight | 461.55 g/mol |
| CAS Number | 2487526-28-1 |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Source: DC Chemicals[6]
Standard Operating Procedure for this compound Disposal
Given the cytotoxic potential of this compound, all waste generated during its handling must be treated as hazardous chemical waste.[4] The following step-by-step guide outlines the recommended disposal process.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles, when handling this compound and its associated waste.[4]
2. Waste Segregation:
-
All materials that come into contact with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated consumables (e.g., gloves, absorbent pads).
-
3. Solid Waste Disposal:
-
Contaminated Sharps: Needles and syringes that have come into contact with this compound should be placed directly into a designated sharps container for hazardous chemical waste.[4] These are often color-coded (e.g., black) to differentiate them from biohazardous sharps containers (e.g., red).[4]
-
Contaminated Labware and Consumables: All other solid waste, such as vials, pipette tips, and gloves, should be collected in a clearly labeled, leak-proof hazardous waste container.[4]
4. Liquid Waste Disposal:
-
Stock Solutions and Experimental Media: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[7][8]
-
The container should be labeled with "Hazardous Waste" and the chemical name "this compound."
5. Decontamination:
-
Work surfaces and equipment should be decontaminated after handling this compound. The appropriate decontamination procedure should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
6. Waste Pickup and Disposal:
-
All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[9] Follow your institution's specific procedures for requesting a waste pickup.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[4]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined above are based on general guidelines for hazardous chemical and antineoplastic drug waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|2487526-28-1|COA [dcchemicals.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Operational Guide for Handling GEM144
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of GEM144, a potent dual inhibitor of DNA polymerase α (POLA1) and HDAC11. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a powerful research compound with significant potential in cancer studies.[1][2] As an orally active dual inhibitor, it demonstrates antiproliferative activity by inducing p53 acetylation, activating p21, leading to G1/S cell cycle arrest and apoptosis.[1][2][3] Due to its potent biological activity, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves (e.g., nitrile) are required. |
| Body Protection | Laboratory Coat | An impervious lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Use a suitable respirator, especially in areas with inadequate ventilation or when handling the powder form, to avoid inhalation of dust or aerosols.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling Procedures:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols.[4]
-
Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the designated handling area.[4]
Storage Procedures:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.
Waste Disposal Steps:
-
Segregation: Collect all this compound-contaminated waste, including unused product, contaminated labware, and PPE, in a designated and clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is properly sealed to prevent leakage.
-
Collection: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal service.
-
Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb spills with an inert, non-combustible material (e.g., diatomite) and dispose of the contaminated material as hazardous waste.[4]
Emergency First Aid Measures
In case of accidental exposure to this compound, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[4] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
